Product packaging for Ethylgonendione(Cat. No.:CAS No. 21800-83-9)

Ethylgonendione

Cat. No.: B195253
CAS No.: 21800-83-9
M. Wt: 286.4 g/mol
InChI Key: SBLHOJQRZNGHLQ-ATIFRJIPSA-N
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Description

orgestrel intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O2 B195253 Ethylgonendione CAS No. 21800-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
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InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHOJQRZNGHLQ-ATIFRJIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020560
Record name (+)-13-Ethylgon-4-ene-3,17-dione
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23477-67-0, 21800-83-9
Record name Gon-4-ene-3,17-dione, 13-ethyl-, (±)-
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Record name 13-Ethylgon-4-ene-3,17-dione
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Record name 13-Ethyl-gon-4-ene-3,17-dione
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Record name (+)-13-Ethylgon-4-ene-3,17-dione
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Record name (+)-13-Ethylgon-4-ene-3,17-dione
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Record name Gon-4-ene-3,17-dione, 13-ethyl-, (+-)
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Record name 13β-Ethylgon-4-en-3,17-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Ethylgonendione" yielded no matching results. Based on the phonetic similarity, this guide details the properties of Ethylenediamine, a widely studied and utilized chemical compound.

Ethylenediamine, systematically named ethane-1,2-diamine, is a fundamental organic compound bearing two primary amine groups.[1] This colorless, viscous liquid emits an ammonia-like odor and is a crucial building block in a myriad of chemical syntheses.[1][2] Its bifunctional nature makes it a versatile precursor for the synthesis of chelating agents, pharmaceuticals, polymers, and agrochemicals.[1]

Physicochemical Properties

The physicochemical properties of ethylenediamine are comprehensively summarized in the following tables.

Table 1: General and Physical Properties of Ethylenediamine

PropertyValueReferences
Molecular Formula C₂H₈N₂[1][3]
Molecular Weight 60.10 g/mol [4][5]
Appearance Colorless to pale yellow, viscous, hygroscopic liquid[2][6]
Odor Ammonia-like[2][4]
Density 0.899 g/cm³ at 25 °C[7][8]
Melting Point 8.5 °C (47.3 °F; 281.65 K)[2][8]
Boiling Point 116 - 118 °C (241 - 244 °F; 389 - 391 K)[1][9]
Vapor Pressure 10.7 mmHg at 20 °C[10]
Vapor Density 2.07 (relative to air)[9]
Refractive Index 1.4565 at 20 °C[9]

Table 2: Solubility and Partition Coefficients of Ethylenediamine

PropertyValueReferences
Solubility in Water Miscible[1][4]
Solubility in Organic Solvents Soluble in ethanol; slightly soluble in ether; insoluble in benzene.[11]
LogP (Octanol/Water Partition Coefficient) -2.04 to -1.6[2][6]

Table 3: Acid-Base Properties of Ethylenediamine

PropertyValueReferences
pKa₁ 7.56[12]
pKa₂ 10.71[12]
pH 12.2 (100 g/L aqueous solution at 20 °C)[13]

Table 4: Thermodynamic Properties of Ethylenediamine

PropertyValueReferences
Standard Enthalpy of Formation (ΔfH°₂₉₈) -63.55 to -62.47 kJ/mol[4]
Standard Molar Entropy (S°₂₉₈) 202.42 J·K⁻¹·mol⁻¹[4]
Heat of Combustion -452.6 kcal/mol at 25 °C[2]
Heat of Vaporization 10510.5 gcal/gmol[2]

Table 5: Safety and Flammability Data for Ethylenediamine

PropertyValueReferences
Flash Point 34 °C (93 °F)[4]
Autoignition Temperature 385 °C (725 °F)
Lower Explosive Limit (LEL) 2.5% (V)[14]
Upper Explosive Limit (UEL) 16.3% (V)[14]
OSHA Permissible Exposure Limit (PEL) 10 ppm (8-hour time-weighted average)[15]

Experimental Protocols

Detailed methodologies for the synthesis of ethylenediamine are provided below, covering both major industrial routes and a laboratory-scale preparation.

This process is the predominant method for the industrial production of ethylenediamine.[7]

  • Reactants: 1,2-dichloroethane and aqueous ammonia.[7]

  • Reaction Conditions:

    • Molar Ratio: A high molar ratio of ammonia to 1,2-dichloroethane (20:1 to 40:1) is employed to favor the formation of the primary amine and minimize the production of polyamine byproducts.[7]

    • Temperature: The reaction is conducted at elevated temperatures, typically in the range of 160-180 °C.[1][7]

    • Pressure: High pressure (20-40 bar) is maintained to keep the reactants in the liquid phase.[7]

  • Procedure:

    • 1,2-dichloroethane and aqueous ammonia are continuously fed into a high-pressure reactor.

    • The reaction mixture is maintained at the specified temperature and pressure for a residence time of 10-30 minutes.[7]

    • The initial reaction produces the hydrochloride salt of ethylenediamine and other polyethylene amines.[1]

    • This salt mixture is then neutralized with sodium hydroxide to liberate the free amines.[1]

    • The final step involves fractional distillation to separate ethylenediamine from the byproducts (diethylenetriamine, triethylenetetramine, etc.) and the aqueous salt solution.[1]

This method is considered a greener alternative to the EDC process.[16]

  • Reactants: Ethylene glycol and ammonia.[16]

  • Catalyst: Supported two-component composite metal oxides, such as NiO/CuO/Al₂O₃.[17]

  • Reaction Conditions:

    • Temperature: 180 °C.[17]

    • Pressure: 0.6 MPa.[17]

    • Catalyst Loading: 3% by weight.[17]

    • Ammonia/Ethylene Glycol Mass Ratio: 4:1.[17]

  • Procedure:

    • Ethylene glycol and ammonia are passed over the heated catalyst bed in a reactor.

    • The reaction proceeds via a reductive amination pathway, where the alcohol is first dehydrogenated to an aldehyde, which then reacts with ammonia to form an imine, followed by hydrogenation to the amine.[18]

    • The product mixture is then purified by distillation to isolate ethylenediamine.

A classic method for preparing primary amines that can be adapted for ethylenediamine.

  • Reactants: Ethylene dichloride and potassium phthalimide.

  • Procedure:

    • Potassium phthalimide is prepared by neutralizing an ethanolic solution of phthalimide with ethanolic potassium hydroxide.

    • Ethylene dichloride is reacted with potassium phthalimide to form 1,2-bis(phthalimido)ethane.

    • The resulting di-phthalimido derivative is hydrolyzed by refluxing with concentrated hydrochloric acid.

    • This cleavage yields phthalic acid, which crystallizes out of the solution, and the dihydrochloride salt of ethylenediamine, which remains in the aqueous solution.

    • The free base can be obtained by subsequent neutralization and extraction.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key synthesis pathways for ethylenediamine.

industrial_synthesis_EDC dichloroethane 1,2-Dichloroethane reactor High Pressure Reactor (160-180°C, 20-40 bar) dichloroethane->reactor ammonia Aqueous Ammonia ammonia->reactor neutralization Neutralization (NaOH) reactor->neutralization Hydrochloride Salts distillation Fractional Distillation neutralization->distillation Free Amines eda Ethylenediamine distillation->eda byproducts Polyamine Byproducts distillation->byproducts

Caption: Industrial Synthesis of Ethylenediamine via the EDC Process.

industrial_synthesis_EG ethylene_glycol Ethylene Glycol catalytic_reactor Catalytic Reactor (NiO/CuO/Al₂O₃, 180°C, 0.6 MPa) ethylene_glycol->catalytic_reactor ammonia Ammonia ammonia->catalytic_reactor distillation Distillation catalytic_reactor->distillation Product Mixture eda Ethylenediamine distillation->eda water Water distillation->water

Caption: Green Synthesis of Ethylenediamine from Ethylene Glycol.

gabriel_synthesis cluster_reactants Reactants cluster_products Products ethylene_dichloride Ethylene Dichloride reaction1 Reaction ethylene_dichloride->reaction1 k_phthalimide Potassium Phthalimide k_phthalimide->reaction1 bis_phthalimido 1,2-bis(phthalimido)ethane reaction1->bis_phthalimido hydrolysis Acid Hydrolysis (conc. HCl, reflux) bis_phthalimido->hydrolysis phthalic_acid Phthalic Acid (precipitate) hydrolysis->phthalic_acid eda_salt Ethylenediamine Dihydrochloride (in solution) hydrolysis->eda_salt

Caption: Laboratory-Scale Gabriel Synthesis of Ethylenediamine.

References

An In-depth Technical Guide to the Synthesis and Purification of Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Ethylgonendione" yielded no relevant results. It is highly probable that this was a typographical error for "Ethylenediamine." This technical guide will, therefore, focus on the synthesis and purification of Ethylenediamine, a widely used industrial chemical and laboratory reagent.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the core methodologies for synthesizing and purifying Ethylenediamine (EDA).

Introduction

Ethylenediamine is a colorless, viscous liquid with an ammonia-like odor, completely miscible with water. It is a versatile bifunctional amine used extensively as a building block in the synthesis of pharmaceuticals, agrochemicals, chelating agents (such as EDTA), and polymers. Given its wide range of applications, the availability of high-purity Ethylenediamine is crucial. This document outlines common synthesis routes and details the rigorous purification methods required to remove impurities, with a particular focus on the removal of water, with which it forms a high-boiling azeotrope.

Synthesis of Ethylenediamine

Several methods for the industrial and laboratory-scale synthesis of Ethylenediamine have been developed. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.

Industrial Synthesis Methods

The reaction of 1,2-dichloroethane with ammonia under high pressure and temperature is a long-standing industrial method for producing Ethylenediamine. This process also yields other polyethylene amines as by-products.

  • Reaction: ClCH₂CH₂Cl + 4 NH₃ → H₂NCH₂CH₂NH₂ + 2 NH₄Cl

Greener and more modern approaches involve the catalytic amination of monoethanolamine or ethylene glycol. These methods are often preferred due to their higher selectivity and avoidance of chlorinated byproducts.[1]

  • Reaction (from MEA): HOCH₂CH₂NH₂ + NH₃ → H₂NCH₂CH₂NH₂ + H₂O

  • Reaction (from EG): HOCH₂CH₂OH + 2 NH₃ → H₂NCH₂CH₂NH₂ + 2 H₂O

Laboratory-Scale Synthesis: From Ethylene Glycol and Urea

A practical laboratory-scale synthesis of Ethylenediamine involves the reaction of ethylene glycol with an excess of urea to form a polymeric intermediate, which is then hydrolyzed.[2]

Reaction Scheme:

  • Formation of a polymeric intermediate from ethylene glycol and urea with the release of ammonia and carbon dioxide.

  • Base-catalyzed hydrolysis of the polymer to yield Ethylenediamine.

The overall process can be visualized as a multi-step workflow.

cluster_synthesis Synthesis Workflow start Start: Ethylene Glycol & Urea react Heat Mixture (150-240°C, 7h) start->react polymer Formation of Polymeric Intermediate react->polymer hydrolysis Base Hydrolysis (NaOH, Reflux) polymer->hydrolysis crude_eda Crude Aqueous EDA Solution hydrolysis->crude_eda

Caption: Laboratory synthesis workflow for Ethylenediamine.

Experimental Protocols

Laboratory Synthesis from Ethylene Glycol and Urea

This protocol is a composite of described laboratory procedures.[2]

Materials:

  • Ethylene Glycol (1 mole)

  • Urea (4 moles)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

Procedure:

  • Formation of the Polymeric Intermediate:

    • In a round-bottom flask, combine 1 mole of ethylene glycol and 4 moles of urea.

    • Heat the mixture with stirring, gradually increasing the temperature from 150°C to 240°C over a period of 7 hours. Ammonia and carbon dioxide will be evolved.

    • After heating, pour the hot, viscous liquid onto a heat-resistant surface and allow it to cool and solidify into a brittle, glassy polymer.

    • Once cooled, pulverize the polymer into a fine powder.

  • Hydrolysis of the Polymer:

    • Transfer the powdered polymer to a large round-bottom flask.

    • Add a solution of 2 equivalents of NaOH in water (e.g., 450 mL for a 130g batch of polymer).

    • Reflux the mixture for at least 3 hours.

  • Initial Distillation:

    • After reflux, set up a simple distillation apparatus.

    • Distill the mixture to collect a crude aqueous solution of Ethylenediamine and ammonia.

  • Ammonia Removal and Salt Formation:

    • Acidify the distillate with concentrated HCl.

    • Evaporate the acidified solution to a smaller volume (e.g., from 500 mL down to 60 mL).

    • Basify the concentrated solution with a sufficient amount of NaOH.

    • Reflux this basic solution for 2-3 hours, or until the smell of ammonia is faint, to drive off dissolved ammonia.

  • Final Fractional Distillation:

    • Perform a fractional distillation of the resulting solution to obtain an aqueous solution of Ethylenediamine. The fraction boiling between 110-125°C will contain the Ethylenediamine-water azeotrope.

Purification of Commercial Ethylenediamine (Anhydrous)

Commercial Ethylenediamine often contains water, which forms a high-boiling azeotrope (boiling point ~118.5°C). The following protocol describes a rigorous method to obtain anhydrous Ethylenediamine.[3]

Materials:

  • Commercial grade Ethylenediamine (e.g., 95-98%)

  • Sodium Hydroxide (NaOH) pellets or Potassium Hydroxide (KOH) pellets

  • Calcium Oxide (CaO)

  • Type 5A Molecular Sieves

  • Sodium metal

Procedure:

  • Initial Drying with Solid Agents:

    • To 1 liter of commercial Ethylenediamine, add 70g of Type 5A Linde molecular sieves and shake for 12 hours.

    • Decant the liquid and add a mixture of 50g of CaO and 15g of KOH. Shake for another 12 hours.

  • Fractional Distillation:

    • Decant the pre-dried Ethylenediamine into a distillation flask containing fresh, activated molecular sieves.

    • Set up a fractional distillation apparatus. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.

    • Distill the Ethylenediamine, collecting the fraction that boils at a constant temperature (the boiling point of anhydrous Ethylenediamine is approximately 117.2°C at 760 mmHg).

  • Preparation of Anhydrous Ethylenediamine (Rigorous Drying):

    • For applications requiring strictly anhydrous conditions, the distilled Ethylenediamine can be further dried.

    • In a flask equipped with a reflux condenser and under an inert atmosphere, add the distilled Ethylenediamine.

    • Carefully add small, freshly cut pieces of sodium metal.

    • Reflux the Ethylenediamine over the molten sodium for 2 hours.

    • Distill the anhydrous Ethylenediamine directly from the sodium.

Safety Note: Handling sodium metal requires extreme caution and should only be performed by trained personnel with appropriate safety measures in place.

cluster_purification Purification Workflow start Start: Commercial EDA drying_agents Dry with Solid Agents (Molecular Sieves, CaO/KOH) start->drying_agents fractional_distillation Fractional Distillation (under N2/Ar) drying_agents->fractional_distillation distilled_eda Distilled EDA fractional_distillation->distilled_eda sodium_reflux Reflux over Sodium Metal distilled_eda->sodium_reflux final_distillation Final Distillation sodium_reflux->final_distillation anhydrous_eda Anhydrous EDA final_distillation->anhydrous_eda

Caption: Workflow for the purification of anhydrous Ethylenediamine.

Data Presentation

Table 1: Comparison of Ethylenediamine Synthesis Methods
Synthesis MethodStarting MaterialsKey ConditionsReported YieldPurityKey ByproductsReference
Dichloroethane (EDC) Process1,2-dichloroethane, AmmoniaHigh pressure, elevated temperatureVariableGood after purificationPolyethylene amines (DETA, TETA), NH₄Cl[3]
Amination of MEAMonoethanolamine, AmmoniaCatalytic, 235-335°C, 33 atmGoodHighDiethylenetriamine (DETA)[4]
Amination of EGEthylene Glycol, AmmoniaCatalytic, 200-300°C, >1000 psig~46%Good after purificationPiperazine, DETA[1]
Ethylene Glycol and UreaEthylene Glycol, Urea150-240°C (polymer formation), then base hydrolysis~18% (lab scale, unoptimized)20% aqueous solution (by titration)Ammonia, CO₂[2]
Table 2: Summary of Purification Techniques for Ethylenediamine
Purification MethodReagents/ApparatusImpurities RemovedAchievable PurityKey ConsiderationsReference
Drying with Solid AgentsNaOH, KOH, CaO, Molecular SievesWater>98%Pre-treatment before distillation[3]
Fractional DistillationFractional distillation column, inert atmosphereWater (azeotrope), other volatile amines>99%Requires efficient column for good separation[3]
Azeotropic DistillationBenzene or other entrainer, distillation columnWater>99.5%Requires subsequent removal of the entrainer[3]
Refluxing over SodiumSodium metal, reflux and distillation apparatusTrace waterAnhydrousHazardous; for strictly anhydrous applications[3]

Analytical Methods for Purity Assessment

The purity of Ethylenediamine is typically assessed using chromatographic techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and precise method for determining the overall purity of Ethylenediamine and quantifying impurities.[5] The sample is vaporized and separated on a capillary column, and the components are detected by the flame ionization detector. The peak area normalization method can be used to calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the identification and quantification of trace-level impurities, GC-MS is often employed. Due to the polar nature of Ethylenediamine, derivatization is sometimes necessary to improve chromatographic performance and sensitivity.[6] A common derivatizing agent is phthalaldehyde, which reacts with Ethylenediamine to form a less polar, more easily analyzable compound.[6]

Typical GC-MS Parameters (for derivatized EDA): [6]

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injection: Split mode

  • Detector: Mass Spectrometer

cluster_analysis Analytical Workflow (GC-MS) start Start: EDA Sample derivatization Derivatization (e.g., with Phthalaldehyde) start->derivatization gc_injection GC Injection and Separation derivatization->gc_injection ms_detection MS Detection and Analysis gc_injection->ms_detection data_analysis Data Analysis: Quantification of Impurities ms_detection->data_analysis purity_report Purity Report data_analysis->purity_report

Caption: Analytical workflow for Ethylenediamine purity by GC-MS.

Conclusion

The synthesis and purification of Ethylenediamine are well-established processes that are critical to numerous sectors of the chemical industry. While industrial production favors catalytic amination routes for their efficiency and environmental benefits, laboratory-scale synthesis from readily available starting materials like ethylene glycol and urea provides a practical alternative. The primary challenge in purification is the removal of water, which can be effectively achieved through a combination of drying with solid agents and fractional distillation under an inert atmosphere. For applications requiring the highest purity, refluxing over sodium metal followed by distillation is the method of choice. The purity of the final product can be reliably assessed using analytical techniques such as GC-FID and GC-MS.

References

Unveiling the Structural Architecture of a Synthetic Steroid: A Technical Guide to 13-Ethylgon-4-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the crystal structure of 13-Ethylgon-4-ene-3,17-dione. Due to the absence of publicly available crystallographic data for this specific compound, this guide utilizes the closely related structure of (+)-Estr-4-ene-3,17-dione as a reference to detail the experimental protocols and data presentation expected in such an analysis. This information is crucial for understanding its three-dimensional conformation, which dictates its biological activity and potential applications in pharmacology.

Introduction

13-Ethylgon-4-ene-3,17-dione is a synthetic steroid belonging to the gonane family.[1] Its molecular structure, characterized by a C19 steroid skeleton with an ethyl group at the C13 position, a double bond between C4 and C5, and ketone groups at C3 and C17, is fundamental to its interaction with biological targets.[1] The precise spatial arrangement of these functional groups, determined through single-crystal X-ray diffraction, is a critical parameter in drug design and development, influencing receptor binding affinity and specificity.

While specific experimental crystal structure data for 13-Ethylgon-4-ene-3,17-dione is not currently available in open-access crystallographic databases, the structural analysis of the analogous steroid, (+)-Estr-4-ene-3,17-dione (CSD Entry: 765667), provides a valuable framework for understanding the methodologies and the nature of the data that would be obtained.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 13-Ethylgon-4-ene-3,17-dione is presented below.

PropertyValueSource
Molecular FormulaC₁₉H₂₆O₂[1][3][4]
Molecular Weight286.41 g/mol [3][4]
CAS Number21800-83-9[1][4]
AppearanceLight yellow crystalline solid[4]
Melting Point175-176 °C[4]
IUPAC Name(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione[3]

Experimental Protocol for Crystal Structure Determination

The following section outlines a typical experimental workflow for determining the crystal structure of a steroid like 13-Ethylgon-4-ene-3,17-dione, based on established crystallographic practices.

Crystallization

Single crystals of high quality are a prerequisite for X-ray diffraction analysis. A common method for growing crystals of organic molecules is slow evaporation from a suitable solvent or a mixture of solvents.

  • Procedure: A saturated solution of the compound is prepared in an appropriate solvent (e.g., acetone, ethyl acetate, or a mixture such as methanol/dichloromethane). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.

X-ray Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head of a diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Data Collection: The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are integrated to obtain the intensities and positions of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using various crystallographic metrics.

Crystallographic Data (Representative Example: (+)-Estr-4-ene-3,17-dione)

The following table summarizes the crystallographic data for the closely related compound, (+)-Estr-4-ene-3,17-dione, as a reference.

Parameter(+)-Estr-4-ene-3,17-dione
CCDC Number765667
Empirical FormulaC₁₈H₂₄O₂
Formula Weight272.37
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.632(2)
b (Å)11.751(4)
c (Å)16.333(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)1464.3(8)
Z4
Calculated Density (Mg/m³)1.233
R-factor (%)Not available

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) via PubChem.[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the determination of a crystal structure.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 13-Ethylgon-4-ene-3,17-dione Purification Purification Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation Refinement->Validation

Figure 1: Experimental workflow for crystal structure determination.

Conclusion

References

A Technical Guide to Determining the Solubility of Novel Compounds: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The determination of a compound's solubility in various organic solvents is a critical step in chemical and pharmaceutical development. This guide provides a comprehensive overview of the methodologies and experimental protocols required to establish a robust solubility profile for a novel or sparsely documented compound, using "Ethylgonendione" as a model. While specific solubility data for this compound is not publicly available, this document outlines the necessary steps and techniques for researchers to generate this crucial information in-house.

Introduction: The Importance of Solubility Profiling

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. In the context of drug discovery and development, as well as in chemical synthesis and formulation, understanding a compound's solubility is paramount. It influences bioavailability, dosage form design, purification strategies, and the selection of appropriate reaction media. For a compound like this compound, a thorough understanding of its solubility in common organic solvents is the first step toward its potential application.

Theoretical Framework: Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The process of dissolution involves the breaking of intermolecular forces in the solute and the solvent and the formation of new forces between the solute and solvent molecules. Key factors influencing solubility include:

  • Chemical Structure of the Solute and Solvent: The presence of functional groups, polarity, and hydrogen bonding capabilities.

  • Temperature: Solubility of solids in liquids generally increases with temperature.

  • pH: For ionizable compounds, the pH of the solution can significantly impact solubility.[1][2]

Experimental Determination of Solubility: Protocols and Methodologies

Several methods are employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, throughput, and the amount of substance available.

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound (e.g., this compound) to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. Constant temperature control is critical.[2]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any solid particles in the collected supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity. A calibration curve of the compound in the same solvent is required.

    • UV-Vis Spectroscopy: Suitable for compounds with a chromophore. A calibration curve is necessary.[1]

    • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is less common for organic solvents due to their volatility.

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. It typically involves dissolving the compound in a solvent (like DMSO) and then diluting it into an aqueous or organic medium to observe precipitation.[1] While useful for initial screening, thermodynamic solubility provides the true equilibrium value.

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison across different solvents. The following table provides a template for presenting the solubility data for "this compound."

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Example: AcetoneC₃H₆O5.125DataDataHPLC
Example: EthanolC₂H₅OH5.225DataDataHPLC
Example: DichloromethaneCH₂Cl₂3.125DataDataUV-Vis
Example: TolueneC₇H₈2.425DataDataGravimetric
Example: DMSOC₂H₆OS7.225DataDataHPLC
Example: n-HexaneC₆H₁₄0.125DataDataGravimetric

Note: The data in this table is for illustrative purposes. Researchers should populate this table with their experimentally determined values for this compound.

Visualizing the Experimental Workflow

A clear workflow is essential for planning and executing solubility studies. The following diagram, generated using the DOT language, illustrates a typical experimental workflow for determining the thermodynamic solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge or filter to remove excess solid C->D E Collect saturated supernatant D->E F Prepare dilutions of supernatant E->F G Analyze concentration via HPLC, UV-Vis, etc. F->G H Calculate solubility from calibration curve G->H

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

While direct solubility data for this compound remains elusive in public literature, this guide provides the necessary framework for researchers to systematically and accurately determine its solubility profile in common organic solvents. By following the detailed experimental protocols and adopting a structured approach to data collection and presentation, scientists and drug development professionals can generate the foundational data required for the further development and application of this and other novel compounds. The principles and methodologies outlined herein are universally applicable and form the bedrock of physical chemistry characterization in a research setting.

References

In-depth Technical Guide on the Thermal Stability and Degradation Profile of Ethylgonendione

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the publicly available data regarding the thermal stability and degradation profile of Ethylgonendione. While this compound is a key intermediate in the synthesis of hormonal contraceptives like Gestodene, research has predominantly focused on its biocatalytic transformations rather than its intrinsic physicochemical properties under thermal stress.

This guide summarizes the limited information available and highlights the areas where further research is critically needed.

Current State of Knowledge

Searches for direct studies on the thermal stability, degradation pathways, and decomposition kinetics of this compound have not yielded specific quantitative data. The existing scientific literature primarily discusses this compound in the context of its microbial or enzymatic hydroxylation to produce valuable precursors for pharmaceuticals.

While analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mentioned in related research, they have been applied to characterize other components of the biotransformation systems, such as:

  • Enzymes: DSC has been used to determine the melting temperature (Tm) of P450 enzymes involved in steroid hydroxylation, indicating their thermal stability.[1]

  • Deep Eutectic Solvents (DESs): TGA and DSC have been employed to assess the thermal stability of DESs used as green solvents in the biotransformation of this compound.[2][3][4][5][6]

  • Cyclodextrin Complexes: DSC and TGA have been utilized to confirm the formation and stability of cyclodextrin inclusion complexes with steroidal drugs to enhance their solubility.[7]

A safety data sheet for D-Ethylgonendione notes that irritating and highly toxic gases may be generated by thermal decomposition or combustion during a fire, but does not specify the decomposition products or the conditions under which they form.[8] Another study mentions the potential for oxidative decomposition of a related imine substructure, which could be a possible degradation pathway for similar compounds.[9][10]

Postulated Areas for Future Investigation

To adequately characterize the thermal stability and degradation profile of this compound, a systematic study employing standard analytical techniques is required. The following experimental protocols would be essential to generate the necessary data.

2.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

  • Methodology:

    • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots percentage mass loss against temperature, revealing the temperatures at which degradation occurs.

2.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting point, glass transition, and decomposition exotherms or endotherms.

  • Methodology:

    • A small, weighed sample of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate (e.g., 10 °C/min).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The resulting DSC thermogram shows peaks corresponding to thermal events. The melting point will appear as an endothermic peak, while decomposition may be indicated by an exothermic peak.

2.1.3. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for Degradation Product Identification

  • Objective: To identify and quantify the degradation products of this compound after thermal stress.

  • Methodology:

    • This compound samples are subjected to controlled thermal stress at various temperatures (determined from TGA/DSC data) for specific durations.

    • The stressed samples are dissolved in a suitable solvent.

    • The solutions are injected into an HPLC system to separate the parent compound from its degradation products.

    • The separated components are then introduced into a mass spectrometer to determine their molecular weights and fragmentation patterns, allowing for structural elucidation.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal stability and degradation of this compound.

G Workflow for Thermal Stability and Degradation Analysis of this compound cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Analysis of Degradants cluster_3 Kinetic Analysis A This compound Sample B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Isothermal Stressing at Key Temperatures B->D Identify Onset of Decomposition C->D Identify Thermal Events F HPLC-MS Analysis D->F E Oxidative Stress (Air/O2 Atmosphere) E->F G Structure Elucidation of Degradation Products F->G H Kinetic Modeling (e.g., Arrhenius Equation) G->H I Determination of Shelf-life and Storage Conditions H->I

Caption: A logical workflow for the comprehensive analysis of this compound's thermal stability.

Conclusion

The thermal stability and degradation profile of this compound remain uncharacterized in the public domain. This represents a critical knowledge gap for researchers, scientists, and drug development professionals who may handle this compound at elevated temperatures during synthesis, purification, or formulation. A thorough investigation using standard thermal analysis and chromatographic techniques is necessary to ensure the safe handling, storage, and application of this compound. The experimental protocols and workflow outlined in this guide provide a clear roadmap for future research in this area.

References

Unveiling the Profile of Ethylgonendione: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylgonendione, systematically known as 13-Ethylgon-4-ene-3,17-dione, is a synthetic steroid belonging to the gonane class. While specific and extensive research on the biological activities of this compound is limited in publicly accessible literature, its structural similarity to other 13-ethyl substituted steroids suggests potential interactions with steroidal hormone receptors. This technical guide consolidates the available information on this compound and related compounds, providing insights into its potential pharmacological effects, mechanisms of action, and areas for future investigation. The document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and similar synthetic steroids.

Introduction

This compound, also identified by its synonym 18-Methylestr-4-ene-3,17-dione, is a synthetic steroidal compound. Its core structure is a gonane, a tetracyclic hydrocarbon that forms the basis for many steroid hormones. The presence of an ethyl group at the C13 position and ketone groups at C3 and C17 are key structural features that likely dictate its biological activity. This compound is recognized as a potential endocrine-disrupting chemical, highlighting the need for a thorough understanding of its interaction with biological systems[1]. It also serves as an intermediate in the synthesis of other more complex steroids, such as the progestin norgestrel.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dionePubChem
Molecular Formula C₁₉H₂₆O₂[1][2]
Molecular Weight 286.41 g/mol [3]
CAS Number 21800-83-9[2]
Appearance Light yellow crystalline solid[3]
Melting Point 175-176 °C[3]
Boiling Point 445.2 ± 45.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
XLogP3 2.95[3]

Potential Biological Activities

Direct and detailed studies on the biological activities of this compound are scarce. However, based on its structural similarity to other synthetic steroids and information from patent literature, several potential activities can be inferred.

Hormonal Activity

As a steroid derivative, this compound is anticipated to exhibit hormonal activity[2]. Patent literature concerning related 13-alkyl-gon-4-enes suggests that these compounds can possess a range of hormonal effects, including progestational, anabolic, and androgenic activities in animal models[4].

  • Anabolic and Androgenic Activity: A structurally related compound, 13β,17α-diethyl-17β-hydroxygon-4-en-3-one, has been reported to have high anabolic potency with a notable separation from its androgenic effects[4]. Another related decanoate ester, 13β-ethyl-17β-hydroxygon-4-en-3-one, is described as a long-acting anabolic agent with increased anabolic and reduced androgenic activity[4]. This suggests that this compound itself may possess anabolic and androgenic properties, although the specific ratio of these activities remains to be determined.

  • Progestational Activity: The same patent family indicates that 13-alkylgon-4-enes can exhibit high progestational activity[4]. Given that this compound is an intermediate in the synthesis of norgestrel, a potent progestin, it is plausible that it may have some affinity for the progesterone receptor.

Endocrine Disruption Potential

This compound is listed as a potential endocrine-disrupting compound[1]. Endocrine disruptors are chemicals that can interfere with any aspect of hormone action. Their mechanisms can include mimicking endogenous hormones, blocking hormone receptors, or altering hormone synthesis, transport, and metabolism. The specific mechanisms and effects of this compound as an endocrine disruptor require further investigation.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of this compound are not available in the reviewed literature. However, standard assays used for characterizing the hormonal activity of steroid compounds can be applied.

Receptor Binding Assays

To quantify the affinity of this compound for steroid hormone receptors, competitive binding assays are essential.

  • Principle: These assays measure the ability of the test compound (this compound) to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • General Protocol Outline:

    • Receptor Preparation: Prepare cytosol extracts containing the target receptor (e.g., androgen, estrogen, or progesterone receptor) from appropriate tissues or cell lines.

    • Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled steroid (e.g., [³H]-dihydrotestosterone for the androgen receptor) and varying concentrations of this compound.

    • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the unbound ligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

In Vitro Functional Assays

Cell-based reporter gene assays are commonly used to determine the functional activity of a compound as an agonist or antagonist of a specific nuclear receptor.

  • Principle: These assays utilize a host cell line that is co-transfected with a plasmid expressing the steroid receptor of interest and a reporter plasmid containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • General Protocol Outline:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and co-transfect with the appropriate receptor and reporter plasmids.

    • Treatment: Treat the transfected cells with varying concentrations of this compound. Include appropriate positive controls (known agonists) and negative controls (vehicle).

    • Cell Lysis and Reporter Gene Assay: After an incubation period, lyse the cells and measure the activity of the reporter gene product. For luciferase, this involves adding a substrate and measuring luminescence.

    • Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

The potential signaling pathway for a steroid hormone like this compound would involve its interaction with intracellular steroid hormone receptors.

steroid_signaling E This compound R Steroid Receptor (e.g., AR, PR, ER) E->R Binds ER_complex This compound-Receptor Complex R->ER_complex HSP Heat Shock Proteins R->HSP Dissociation HRE Hormone Response Element (HRE) ER_complex->HRE Translocates to Nucleus and Binds HRE Gene Target Gene HRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Effect Cellular Effects (e.g., proliferation, differentiation) Protein->Effect

Caption: Putative signaling pathway of this compound via intracellular steroid hormone receptors.

An experimental workflow for characterizing the hormonal activity of this compound is depicted below.

experimental_workflow start Start: Characterization of This compound Activity receptor_binding Receptor Binding Assays (AR, PR, ER) start->receptor_binding functional_assays In Vitro Functional Assays (Reporter Gene Assays) start->functional_assays data_analysis1 Determine IC50 values (Binding Affinity) receptor_binding->data_analysis1 data_analysis2 Determine EC50/IC50 values (Agonist/Antagonist Activity) functional_assays->data_analysis2 in_vivo In Vivo Animal Studies (e.g., Hershberger Assay) data_analysis1->in_vivo data_analysis2->in_vivo data_analysis3 Assess Anabolic/Androgenic Ratio and other physiological effects in_vivo->data_analysis3 conclusion Conclusion: Profile of Biological Activity data_analysis3->conclusion

Caption: Experimental workflow for the biological characterization of this compound.

Synthesis

Conclusion and Future Directions

This compound is a synthetic steroid with a chemical structure that suggests potential hormonal activities, including anabolic, androgenic, and progestational effects. Its classification as a potential endocrine disruptor warrants careful toxicological evaluation. Currently, there is a significant lack of publicly available data on its specific biological activities, receptor binding affinities, and in vivo effects.

Future research should focus on:

  • Comprehensive Receptor Binding Studies: To determine the binding affinity of this compound for the full panel of steroid hormone receptors.

  • In Vitro Functional Assays: To characterize its activity as an agonist or antagonist at these receptors and to elucidate the downstream signaling pathways.

  • In Vivo Studies: To assess its physiological effects in animal models, focusing on its anabolic-androgenic ratio and potential for endocrine disruption.

  • Toxicological Evaluation: To understand its safety profile and potential adverse effects.

A thorough investigation of these aspects will be crucial to fully understand the pharmacological profile of this compound and to determine its potential for therapeutic applications or its risks as an environmental contaminant.

References

In Silico Prediction of Ethylgonendione Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of in silico methodologies for predicting the receptor binding of Ethylgonendione, a novel synthetic steroid. In the absence of extensive experimental data for this specific compound, this document outlines a robust computational workflow leveraging established techniques in molecular modeling. The guide details protocols for pharmacophore modeling, molecular docking, and molecular dynamics simulations to identify potential protein targets and elucidate binding interactions. Furthermore, it presents a framework for quantitative structure-activity relationship (QSAR) modeling to predict binding affinities. This document is intended to serve as a practical resource for researchers initiating the computational assessment of novel steroid-like molecules in drug discovery and development.

Introduction

This compound is a novel synthetic steroid with a chemical structure suggesting potential interactions with various nuclear receptors and other steroid-binding proteins. Predicting its receptor binding profile is a critical first step in understanding its pharmacological and toxicological properties. In silico methods offer a time- and cost-effective approach to screen potential targets and hypothesize mechanisms of action before embarking on extensive experimental validation.[1][2]

This guide will detail a multi-step computational approach to predict the receptor binding of this compound, focusing on practical methodologies and data interpretation.

In Silico Prediction Workflow

A typical in silico workflow for predicting the receptor binding of a novel compound like this compound involves several sequential and complementary techniques. The overall process aims to first identify potential binding partners and then to characterize the binding interaction in detail.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Mode & Affinity Prediction cluster_2 Phase 3: Dynamic Stability & Refinement Ligand-Based Screening Ligand-Based Screening Target Prioritization Target Prioritization Ligand-Based Screening->Target Prioritization Structure-Based Screening Structure-Based Screening Structure-Based Screening->Target Prioritization Molecular Docking Molecular Docking Target Prioritization->Molecular Docking Binding Affinity Estimation Binding Affinity Estimation Molecular Docking->Binding Affinity Estimation Molecular Dynamics Molecular Dynamics Binding Affinity Estimation->Molecular Dynamics Free Energy Calculation Free Energy Calculation Molecular Dynamics->Free Energy Calculation

Caption: High-level workflow for in silico receptor binding prediction.

Phase 1: Target Identification

The initial step is to identify a list of potential protein targets for this compound. This can be achieved through both ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor.[3][4] If a set of molecules with known activity towards a particular receptor is available, a ligand-based pharmacophore model can be generated. This model can then be used to screen this compound for a potential match.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Ligand Set Preparation:

    • Compile a structurally diverse set of at least 15-20 known active ligands for a specific receptor (e.g., estrogen receptor alpha).

    • Generate low-energy 3D conformations for each ligand using computational chemistry software (e.g., MOE, LigandScout).

  • Feature Identification:

    • Identify common chemical features among the active ligands, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR).[5][6]

  • Model Generation and Validation:

    • Use software like LigandScout or Phase to generate pharmacophore models based on the alignment of the training set ligands.

    • Validate the model using a test set of known active and inactive compounds. A good model should correctly identify the actives while excluding the inactives.

G cluster_0 Ligand-Based Pharmacophore Modeling A Collect Known Active Ligands B Generate 3D Conformations A->B C Identify Common Features (HBA, HBD, H, AR) B->C D Generate Pharmacophore Models C->D E Validate Model with Test Set D->E F Screen this compound E->F

Caption: Workflow for ligand-based pharmacophore modeling and screening.

Structure-Based Virtual Screening

If the 3D structure of potential receptor targets is known, structure-based methods like molecular docking can be used for virtual screening.

Experimental Protocol: Virtual Screening via Molecular Docking

  • Target Preparation:

    • Obtain the 3D crystal structure of potential receptors (e.g., androgen receptor, progesterone receptor) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

  • Docking Simulation:

    • Define the binding site on the receptor.

    • Use docking software such as AutoDock, Glide, or DOCK to predict the binding pose and score of this compound within the receptor's binding site.[7][8]

  • Hit Prioritization:

    • Rank potential targets based on the docking scores and visual inspection of the binding poses.

Phase 2: Detailed Binding Mode and Affinity Prediction

Once a high-priority target is identified, a more detailed analysis of the binding interaction is necessary.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] It provides insights into the binding mode and can be used to estimate the strength of the interaction.

Experimental Protocol: Molecular Docking of this compound

  • Receptor and Ligand Preparation:

    • Prepare the 3D structures of the prioritized receptor and this compound as described in the virtual screening protocol.

  • Grid Generation:

    • Define a grid box that encompasses the binding site of the receptor.

  • Docking and Scoring:

    • Perform the docking simulation using a suitable algorithm (e.g., genetic algorithm in AutoDock). The program will generate multiple possible binding poses.

    • Score the poses using a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor.[11]

Table 1: Hypothetical Docking Results for this compound with Nuclear Receptors

ReceptorPDB IDDocking Score (kcal/mol)Key Interacting Residues
Androgen Receptor2AM9-9.8Arg752, Gln711, Asn705
Estrogen Receptor α1ERE-8.5Arg394, Glu353, His524
Progesterone Receptor1A28-9.2Arg766, Gln725, Asn719
Glucocorticoid Receptor1M2Z-7.9Arg611, Gln570, Asn564

Note: Data are hypothetical and for illustrative purposes only.

G cluster_0 Molecular Docking Protocol A Prepare Receptor & Ligand 3D Structures B Define Binding Site (Grid Box) A->B C Perform Docking Simulation B->C D Score & Rank Binding Poses C->D E Analyze Key Interactions D->E

Caption: Detailed protocol for molecular docking.

Phase 3: Dynamic Stability and Binding Free Energy

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can assess the stability of the ligand-receptor complex over time.

Molecular Dynamics Simulation

MD simulations model the atomic movements of a system over time, providing insights into the flexibility of the protein and the stability of the ligand's binding pose.[12]

Experimental Protocol: MD Simulation of this compound-Receptor Complex

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • Perform an energy minimization of the system.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate it.

    • Run a production MD simulation for an extended period (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex, monitoring metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Table 2: Hypothetical MD Simulation Stability Metrics

ComplexAverage RMSD (Å)Ligand RMSF (Å)Key Stable Interactions
This compound-AR1.5 ± 0.30.8 ± 0.2Hydrogen bond with Arg752
This compound-PR1.8 ± 0.41.1 ± 0.3Hydrophobic contact with Leu718

Note: Data are hypothetical and for illustrative purposes only.

Binding Free Energy Calculation

MD simulation trajectories can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores.

Experimental Protocol: MM/PBSA Binding Free Energy Calculation

  • Snapshot Extraction:

    • Extract snapshots from the stable part of the MD trajectory.

  • Energy Calculation:

    • For each snapshot, calculate the free energy of the complex, the receptor, and the ligand using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

  • Binding Free Energy:

    • Calculate the average binding free energy by subtracting the energies of the receptor and ligand from the energy of the complex.

Table 3: Hypothetical Binding Free Energy Calculations

ComplexΔG_bind (kcal/mol)
This compound-AR-35.5 ± 3.2
This compound-PR-28.7 ± 4.1

Note: Data are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR)

If experimental binding data for a series of related compounds is available, a QSAR model can be developed to predict the binding affinity of this compound.[13][14] QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[15]

Experimental Protocol: QSAR Model Development

  • Data Collection:

    • Gather a dataset of structurally similar compounds with experimentally determined binding affinities for the target receptor.

  • Descriptor Calculation:

    • Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

  • Model Building:

    • Use statistical methods like multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines) to build a model that correlates the descriptors with the binding affinity.[1]

  • Model Validation:

    • Validate the model using internal (cross-validation) and external test sets.

  • Prediction for this compound:

    • Calculate the descriptors for this compound and use the validated QSAR model to predict its binding affinity.

Conclusion

The in silico prediction of this compound's receptor binding profile is a multifaceted process that integrates several computational techniques. By following the workflow and protocols outlined in this guide, researchers can efficiently generate hypotheses about the potential targets and binding mechanisms of this novel steroid. The results from these computational studies will be invaluable for guiding subsequent experimental validation and accelerating the drug discovery and development process. It is crucial to remember that in silico predictions are models of reality and should always be confirmed through in vitro and in vivo experiments.

References

An In-depth Technical Guide to Ethylgonendione (13-Ethylgon-4-ene-3,17-dione)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylgonendione, systematically known as 13-Ethylgon-4-ene-3,17-dione, is a synthetic steroid belonging to the gonane class[1]. It is a crucial intermediate in the total synthesis of the second-generation progestin, norgestrel, and its biologically active enantiomer, levonorgestrel[1][2]. As a steroid derivative, it possesses a characteristic four-ring core structure and is noted for its potential hormonal activity, although it is primarily recognized for its role as a precursor in the manufacturing of widely used contraceptive agents[1][3]. This document provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic progestins for oral contraceptives. Its synthesis was a pivotal step in the total synthesis of norgestrel, a project spearheaded by Dr. Herchel Smith at Wyeth Pharmaceuticals in the early 1960s[2][4]. Norgestrel was the first progestogen to be manufactured via total chemical synthesis, a landmark achievement in medicinal chemistry[2].

The total synthesis of gonane-based steroids, including the creation of the 13-ethyl group, was a novel approach at the time. A 1972 publication in Helvetica Chimica Acta details the total synthesis of (±)-13-ethyl-gon-4-ene-3,17-dione, providing a key scientific record of this compound[5]. Furthermore, a patent filed by Herchel Smith and colleagues in the early 1960s describes the synthesis of 13-alkyl-gon-4-enes, including a process for preparing 13β-ethylgon-4-en-3,17-dione, confirming its origin within the industrial research context of developing new contraceptive agents[4]. These efforts at Wyeth led to the introduction of norgestrel-containing birth control pills in the mid-1960s[6].

Physicochemical Properties

This compound is a light yellow crystalline solid with a defined set of physical and chemical characteristics. The presence of two ketone functional groups at the C-3 and C-17 positions, a double bond at the C-4 position, and an ethyl group at the C-13 position contribute to its reactivity and potential biological interactions[1].

PropertyValueSource
Chemical Formula C₁₉H₂₆O₂[1][3]
Molecular Weight 286.41 g/mol [7][8]
CAS Number 21800-83-9[1][7]
Appearance Light yellow crystalline solid[8]
Melting Point 175-176 °C[8]
Boiling Point 445.2±45.0 °C at 760 mmHg[8]
Flash Point 166.0±25.7 °C[8]
Density 1.1±0.1 g/cm³[8]
InChIKey SBLHOJQRZNGHLQ-ATIFRJIPSA-N[1][9]

Synthesis

The synthesis of 13-Ethylgon-4-ene-3,17-dione is a key step in the total synthesis of norgestrel. A patented method involves the mineral acid hydrolysis of a 13-alkylgona-2,5(10)-diene precursor[4].

Experimental Protocol: Hydrolysis of 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one

This protocol is based on the general method described in the patent for the synthesis of 13-alkyl-gon-4-enes[4].

Materials:

  • 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one

  • Aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid)

  • Organic solvent (e.g., acetone, methanol, or ethanol)

  • Water

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Dissolution: Dissolve 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one in a suitable organic solvent.

  • Acid Hydrolysis: Add an aqueous solution of a mineral acid to the reaction mixture.

  • Reaction Monitoring: Heat the mixture and monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC), until the starting material is consumed.

  • Neutralization: Cool the reaction mixture and neutralize the excess acid with a neutralizing agent.

  • Extraction: Extract the product into an organic extraction solvent.

  • Washing: Wash the organic layer with water and brine to remove any remaining acid and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 13β-ethylgon-4-en-3,17-dione by recrystallization or column chromatography.

Synthesis Pathway Diagram

Synthesis_of_this compound precursor 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one product 13-Ethylgon-4-ene-3,17-dione (this compound) precursor->product Hydrolysis reagents Aqueous Mineral Acid (e.g., HCl or H₂SO₄)

Caption: Synthesis of this compound via acid hydrolysis.

Biological Activity and Mechanism of Action

As a synthetic intermediate, 13-Ethylgon-4-ene-3,17-dione has not been extensively studied for its own biological activity. Its primary significance lies in its conversion to norgestrel, a potent progestin[2].

Norgestrel, the final product derived from this compound, acts as an agonist of the progesterone receptor. Its contraceptive effects are achieved through several mechanisms, including the inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH), thickening of the cervical mucus to impede sperm penetration, and alteration of the endometrium to prevent implantation[9][10].

Logical Relationship of this compound to Norgestrel's Action

Norgestrel_Action_Pathway cluster_synthesis Chemical Synthesis cluster_biological_action Biological Action This compound This compound Norgestrel Norgestrel This compound->Norgestrel Further Synthetic Steps Progesterone_Receptor Progesterone Receptor Norgestrel->Progesterone_Receptor Agonist Biological_Effects Contraceptive Effects: - Inhibition of Ovulation - Thickening of Cervical Mucus - Alteration of Endometrium Progesterone_Receptor->Biological_Effects Mediates

Caption: From chemical intermediate to biological action.

Conclusion

This compound (13-Ethylgon-4-ene-3,17-dione) holds a significant place in the history of medicinal chemistry as a key intermediate in the first total synthesis of the contraceptive progestin, norgestrel. While its own biological profile is not extensively characterized, its role in the production of a globally important pharmaceutical is well-established. Further research into the potential endocrine-disrupting properties of this and other synthetic steroid intermediates may be a relevant area of future investigation for environmental and health safety assessments.

References

An In-depth Technical Guide to Ethylgonendione and its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylgonendione, chemically known as 13-Ethylgon-4-ene-3,17-dione, is a synthetic steroid belonging to the gonane family. This tetracyclic compound serves as a crucial intermediate in the synthesis of various steroidal active pharmaceutical ingredients (APIs), most notably in the production of third-generation progestins such as gestodene and norgestrel. Its core structure offers a versatile scaffold for the development of novel therapeutic agents with potential applications in hormonal therapy and contraception. This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues, focusing on their synthesis, biological activities, and the signaling pathways they modulate.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
IUPAC Name (8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Molecular Formula C₁₉H₂₆O₂
Molecular Weight 286.41 g/mol
CAS Number 21800-83-9
Appearance Light yellow crystalline solid
Melting Point 156-157.5 °C

Synthesis of this compound

The total synthesis of this compound is a multi-step process that can be achieved through various routes. One documented method involves the hydrolysis of dl-13-ethyl-3-methoxygona-2,5(10)-dien-17-one with hydrochloric acid in aqueous methanol.[1] This process converts the enol ether to the corresponding dione.[1]

Experimental Protocol: Synthesis of dl-13-ethylgon-4-ene-3,17-dione[1]

Materials:

  • dl-13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol

  • Hydrochloric acid (concentrated)

  • Methanol

  • Water

Procedure:

  • Treat dl-13-ethyl-3-methoxygona-2,5(10)-dien-17-one with a solution of hydrochloric acid in aqueous methanol.

  • Monitor the reaction progress until completion.

  • Upon completion, the product, dl-13-ethylgon-4-ene-3,17-dione, is obtained.

  • The final product can be purified by recrystallization to yield a crystalline solid with a melting point of 156°-157.5°C.

Biological Activity and Derivatives

This compound itself is primarily an intermediate, but its derivatives exhibit significant biological activity, particularly as progestins, anabolics, and androgens.[1] The derivatization of the gonane core structure is a key strategy in drug discovery to modulate the pharmacological profile of the resulting compounds.

Structure-Activity Relationship (SAR) of Gonane Derivatives

The biological activity of gonane derivatives is highly dependent on their structural modifications. The core gonane structure can be modified in numerous ways, including the addition, removal, or replacement of atoms, to alter its interaction with biological targets.[1] For instance, the introduction of an ethyl group at the C13 position, as seen in this compound, is a critical modification that influences the hormonal activity of its subsequent derivatives. Further modifications at other positions of the steroid nucleus can fine-tune the anabolic and androgenic activities.

Quantitative Biological Data

While specific IC50 or receptor binding affinity data for this compound itself is not extensively published, its derivatives have been evaluated for their hormonal activities. For example, 13β-ethyl-17β-hydroxygon-4-en-3-one decanoate ester, a derivative of this compound, has been shown to be a long-acting anabolic agent with a notable separation of anabolic and androgenic activities.[1]

Signaling Pathways

The biological effects of this compound derivatives are primarily mediated through their interaction with nuclear hormone receptors, such as the androgen receptor (AR) and the progesterone receptor (PR). These receptors are ligand-activated transcription factors that regulate the expression of target genes involved in a wide range of physiological processes.

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics.[2] The genomic signaling cascade is initiated by the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.[3] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects through membrane-associated AR.[5] This can involve the activation of various downstream signaling cascades, including the Src/Ras/Raf/MEK/ERK and PI3K/AKT pathways, which can influence cell proliferation and survival.[5]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_cyt Androgen Receptor (AR) AR_dimer_nuc AR Dimer AR_cyt->AR_dimer_nuc Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR_cyt Dissociation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Androgen Receptor (AR) Genomic Signaling Pathway.

Progesterone Receptor (PR) Signaling Pathway

Similar to the AR, the progesterone receptor is a ligand-activated transcription factor that mediates the effects of progesterone. The binding of progesterone or a progestin to the PR initiates a cascade of events, including receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on the DNA. This interaction leads to the recruitment of co-regulators and the modulation of target gene transcription, influencing processes such as the menstrual cycle, pregnancy, and embryogenesis.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR_cyt Progesterone Receptor (PR) PR_dimer_nuc PR Dimer PR_cyt->PR_dimer_nuc Translocation & Dimerization HSP_PR Heat Shock Proteins (HSP) PR_HSP->PR_cyt Dissociation PRE Progesterone Response Element (PRE) PR_dimer_nuc->PRE Binds Gene_PR Target Gene PRE->Gene_PR Regulates mRNA_PR mRNA Gene_PR->mRNA_PR Transcription Protein_PR Protein Synthesis mRNA_PR->Protein_PR Response_PR Biological Response Protein_PR->Response_PR

Caption: Progesterone Receptor (PR) Genomic Signaling Pathway.

Analytical Methods

The analysis of this compound and its derivatives in various matrices is crucial for both research and quality control purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques for the separation, identification, and quantification of these steroidal compounds.[6][7]

Experimental Workflow: HPLC-MS Analysis of Steroids

A typical workflow for the analysis of steroids using HPLC-MS involves several key steps, from sample preparation to data analysis.

HPLC_MS_Workflow Sample Sample Collection (e.g., biological fluid, reaction mixture) Extraction Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) Sample->Extraction Derivatization Derivatization (Optional) (to improve ionization efficiency) Extraction->Derivatization HPLC HPLC Separation (Reversed-phase C18 column) Derivatization->HPLC MS Mass Spectrometry Detection (e.g., ESI-MS/MS) HPLC->MS Data Data Acquisition and Analysis (Quantification and Identification) MS->Data

Caption: General workflow for HPLC-MS analysis of steroids.

Conclusion

This compound is a pivotal synthetic intermediate in the field of steroid chemistry, providing a foundation for the development of potent hormonal drugs. Understanding its synthesis, the structure-activity relationships of its derivatives, and the signaling pathways they modulate is essential for the rational design of new and improved therapeutic agents. This guide has provided a comprehensive overview of these aspects, intended to support the research and development efforts of scientists and professionals in the pharmaceutical industry. Further investigation into the specific biological activities and receptor binding affinities of a wider range of this compound analogues will be crucial for unlocking their full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Ethylenediamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Initial searches for "Ethylgonendione" did not yield any specific scientific literature or established analytical protocols. It is possible that this is a novel compound, a proprietary name, or a misspelling. The following application note and protocol have been developed for the quantification of Ethylenediamine , a structurally related small amine, in biological samples. This protocol serves as a representative example of a validated method for quantifying small polar molecules in complex matrices and can be adapted for other similar compounds.

Introduction

Ethylenediamine (EDA) is a small organic compound used in various industrial applications and as a building block in the synthesis of pharmaceuticals. Exposure to EDA can occur in occupational settings, and monitoring its levels in biological fluids like plasma and urine is crucial for toxicological and pharmacokinetic studies. This application note describes a sensitive and specific method for the quantification of Ethylenediamine in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves a derivatization step to enhance chromatographic retention and detection sensitivity.

Principle of the Method

The analytical method is based on the derivatization of Ethylenediamine with a suitable agent, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. The use of LC-MS/MS provides high selectivity and sensitivity, which is essential for accurately measuring low concentrations of analytes in complex biological matrices.[1] An internal standard (IS) is used to correct for matrix effects and variations in sample processing. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of an LC-MS/MS method for the determination of small amines, like Ethylenediamine, after derivatization.

ParameterPlasmaUrineReference
Limit of Quantification (LOQ) 1.0 ng/mL2.0 ng/mL[2][3]
Limit of Detection (LOD) 0.3 ng/mL0.5 ng/mL[2][3]
Linearity Range 1.0 - 1000 ng/mL2.0 - 2000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.995> 0.995[3]
Intra-day Precision (%RSD) < 10%< 10%[3]
Inter-day Precision (%RSD) < 15%< 15%[3]
Recovery 85 - 110%80 - 115%[3]

Experimental Protocol

Reagents and Materials
  • Ethylenediamine standard

  • Internal Standard (e.g., d4-Ethylenediamine)

  • Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma and urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation
  • Thaw Samples: Thaw plasma and urine samples at room temperature.

  • Spike Internal Standard: To 100 µL of plasma or urine, add 10 µL of the internal standard working solution.

  • Protein Precipitation (for plasma): Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[4][5]

  • Derivatization:

    • Transfer the supernatant (for plasma) or the urine sample to a clean tube.

    • Add 50 µL of borate buffer (pH 9.0).

    • Add 50 µL of FMOC-Cl solution in acetonitrile.

    • Vortex and incubate at room temperature for 15 minutes.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the derivatized sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the derivatized analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by direct infusion of the derivatized analyte and internal standard.

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of Ethylenediamine in the unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Plasma) Add_IS->Protein_Precipitation Derivatization Derivatization with FMOC-Cl Protein_Precipitation->Derivatization SPE Solid Phase Extraction Derivatization->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for Ethylenediamine quantification.

analytical_methods cluster_methods Analytical Methods for Small Amines cluster_lcmsms_attr LC-MS/MS Attributes cluster_gcms_attr GC-MS Attributes cluster_hplc_attr HPLC-UV/Fluorescence Attributes LC_MSMS LC-MS/MS LC_MSMS_Sensitivity High Sensitivity LC_MSMS->LC_MSMS_Sensitivity LC_MSMS_Specificity High Specificity LC_MSMS->LC_MSMS_Specificity LC_MSMS_Derivatization Derivatization often required LC_MSMS->LC_MSMS_Derivatization GC_MS GC-MS GC_MS_Volatility Requires Volatile Analytes GC_MS->GC_MS_Volatility GC_MS_Derivatization Derivatization often necessary GC_MS->GC_MS_Derivatization GC_MS_Robustness Robust Method GC_MS->GC_MS_Robustness HPLC_UV_Fluorescence HPLC-UV/Fluorescence HPLC_Sensitivity Lower Sensitivity HPLC_UV_Fluorescence->HPLC_Sensitivity HPLC_Specificity Lower Specificity HPLC_UV_Fluorescence->HPLC_Specificity HPLC_Cost Lower Cost HPLC_UV_Fluorescence->HPLC_Cost

Caption: Comparison of analytical methods for small amines.

References

Application Note: Utilizing Ethylenediamine as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the methodology for using Ethylenediamine as an internal standard in chromatographic analyses, particularly for the quantification of amine-containing analytes. Due to its chemical properties, including high polarity and reactivity, specific considerations for sample preparation and chromatographic conditions are necessary. This document provides a comprehensive protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, ensuring accurate and reproducible quantification.

Introduction

Accurate quantification of analytes is critical in pharmaceutical development, quality control, and research. The internal standard method is a widely used technique in chromatography to correct for variations in injection volume, sample preparation, and instrument response.[1][2][3] An ideal internal standard should be chemically similar to the analyte, stable, and well-separated from other sample components.[1][2]

Ethylenediamine (C₂H₈N₂) is a colorless, viscous liquid with an ammonia-like odor.[4][5] It is miscible with water and polar solvents.[4][6][7] While its high polarity can be challenging for direct analysis by GC, derivatization can overcome this limitation. This application note provides a protocol for the use of Ethylenediamine as an internal standard for the analysis of a hypothetical primary amine analyte, "Analyte X," using GC-MS.

Chemical and Physical Properties of Ethylenediamine

A thorough understanding of the physical and chemical properties of a potential internal standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C₂H₈N₂[6][8]
Molar Mass 60.10 g/mol [6][8]
Appearance Colorless liquid[4][6]
Odor Ammonia-like[4][6]
Boiling Point 116-117 °C[6][9]
Melting Point 8.5 °C[6][9]
Density 0.899 g/mL at 25 °C[10]
Solubility in Water Miscible[4][7]
Vapor Pressure 10 mmHg (20 °C)[10]

Experimental Protocol

This protocol outlines the steps for using Ethylenediamine as an internal standard for the quantification of "Analyte X" by GC-MS following derivatization with phthalaldehyde.[11]

1. Materials and Reagents

  • Ethylenediamine (analytical standard, ≥99.8% purity)[10]

  • Analyte X (of known purity)

  • Phthalaldehyde (derivatizing agent)

  • Methanol (GC grade, diluent)

  • Deionized water

  • Helium (carrier gas, 99.999% purity)

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of Ethylenediamine in methanol to prepare a 1000 ppm stock solution.

  • Analyte Stock Solution (AS Stock): Accurately weigh and dissolve a known amount of Analyte X in methanol to prepare a 1000 ppm stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Analyte X (e.g., 1, 5, 10, 25, 50, 100 ppm) with a constant concentration of the Internal Standard (e.g., 20 ppm) from the respective stock solutions. Dilute to the final volume with methanol.

3. Sample Preparation and Derivatization

  • Accurately weigh a known amount of the sample containing Analyte X.

  • Dissolve the sample in a known volume of methanol.

  • Add a precise volume of the IS Stock solution to the sample solution to achieve a final IS concentration of 20 ppm.

  • To 1 mL of each calibration standard and sample solution, add a molar excess of phthalaldehyde.

  • Sonicate the mixture for 10 minutes at room temperature to facilitate the derivatization reaction.[11]

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[11]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[11]

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) - monitor characteristic ions for derivatized Ethylenediamine and derivatized Analyte X.

5. Data Analysis

  • Integrate the peak areas of the derivatized Analyte X and the derivatized Ethylenediamine (Internal Standard).

  • Calculate the response factor (RF) for each calibration standard using the following equation:

    • RF = (AreaAnalyte / ConcentrationAnalyte) / (AreaIS / ConcentrationIS)

  • Calculate the average RF from the calibration standards.

  • Calculate the concentration of Analyte X in the unknown sample using the following equation:

    • ConcentrationAnalyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / Average RF)

Data Presentation

The following tables illustrate the expected data structure for a typical analysis.

Table 1: Calibration Data for Analyte X using Ethylenediamine as an Internal Standard

Calibration LevelAnalyte X Conc. (ppm)IS Conc. (ppm)Peak Area (Analyte X)Peak Area (IS)Response Ratio (AreaAnalyte/AreaIS)
11205,000100,0000.050
252025,500102,0000.250
3102051,000101,5000.502
42520128,000102,5001.249
55020255,000101,0002.525
610020515,000103,0005.000

Table 2: Sample Analysis Results

Sample IDPeak Area (Analyte X)Peak Area (IS)Response Ratio (AreaAnalyte/AreaIS)Calculated Conc. of Analyte X (ppm)
Sample 1185,000101,5001.82336.5
Sample 2210,000102,0002.05941.2

Visualizations

The following diagrams illustrate the experimental workflow and the principle of the internal standard method.

experimental_workflow prep_standards Prepare Stock and Calibration Standards spike_is Spike Internal Standard (Ethylenediamine) prep_standards->spike_is prep_sample Prepare Sample Solution prep_sample->spike_is derivatize Derivatize with Phthalaldehyde spike_is->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for using Ethylenediamine as an internal standard.

internal_standard_logic analyte_peak Analyte Peak Area response_ratio Calculate Response Ratio analyte_peak->response_ratio is_peak Internal Standard Peak Area is_peak->response_ratio calibration_curve Generate Calibration Curve (Response Ratio vs. Conc.) response_ratio->calibration_curve unknown_conc Determine Unknown Concentration calibration_curve->unknown_conc

Caption: Logical relationship for quantification using the internal standard method.

Conclusion

Ethylenediamine can be effectively used as an internal standard in chromatographic analysis, particularly for amine-containing compounds, when appropriate sample preparation techniques such as derivatization are employed. The protocol described in this application note provides a reliable framework for achieving accurate and precise quantification using GC-MS. The high polarity and reactivity of Ethylenediamine necessitate careful handling and method development, but its properties make it a suitable internal standard for polar analytes.

References

Application Note: Development of Cell-Based Assays to Elucidate the Anti-Cancer Activity of Ethylgonendione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylgonendione is a novel synthetic small molecule with a potential therapeutic application in oncology. This document outlines a series of cell-based assays designed to characterize the cytotoxic and apoptotic effects of this compound on cancer cells. Furthermore, we propose a potential mechanism of action involving the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. The following protocols provide detailed methodologies for assessing cell viability, quantifying apoptosis, and analyzing key protein expression changes in response to this compound treatment.

Experimental Workflow

The following diagram illustrates the experimental workflow for characterizing the anti-cancer properties of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Data Analysis & Interpretation start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) viability Cell Viability Assay (MTT / CellTiter-Glo) start->viability Treat with this compound (Dose-Response) ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Caspase-Glo 3/7) ic50->apoptosis Treat at IC50 Concentration western_blot Western Blot Analysis (PI3K/Akt Pathway) ic50->western_blot Treat at IC50 Concentration data_analysis Quantitative Data Analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Cancer Activity and Mechanism data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

Hypothesized Signaling Pathway

We hypothesize that this compound exerts its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, a key pathway in promoting cell survival and proliferation. The proposed mechanism is illustrated below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation pAkt->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with this compound at its IC50 concentration and a 2x IC50 concentration for 24 hours. Include a vehicle control.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay).

Western Blot Analysis of the PI3K/Akt Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)5.2 ± 0.4
A549 (Lung Cancer)8.9 ± 0.7
HCT116 (Colon Cancer)6.5 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells
TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control (DMSO)1.0 ± 0.1
This compound (IC50)3.5 ± 0.3
This compound (2x IC50)5.8 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Akt Phosphorylation in MCF-7 Cells
Treatment Time (hours)Relative p-Akt (Ser473) / Total Akt Ratio
01.00
10.62
60.25
240.11

Data are normalized to the 0-hour time point.

Conclusion

The presented protocols provide a robust framework for the initial characterization of the anti-cancer properties of the novel compound, this compound. The hypothetical data suggest that this compound exhibits potent cytotoxic effects on multiple cancer cell lines, induces apoptosis, and inhibits the PI3K/Akt signaling pathway. These assays are crucial first steps in the preclinical evaluation of new therapeutic candidates and provide valuable insights into their mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this compound.

Application Notes & Protocols: 13-Ethylgonendione as a Precursor in Steroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic steroids are a cornerstone of modern medicine, with applications ranging from contraception to anti-inflammatory treatments. The specific architecture of the steroid nucleus allows for a vast array of chemical modifications, leading to compounds with tailored biological activities. A critical aspect of steroid drug development is the efficient synthesis of the core steroidal skeleton. While the term "Ethylgonendione" is not a standard chemical descriptor, it conceptually points to 13-ethylgonane-dione derivatives, which are pivotal precursors in the synthesis of numerous potent synthetic steroids.

The gonane skeleton is the parent tetracyclic hydrocarbon structure of steroids.[1] The introduction of an ethyl group at the C-13 position, in place of the typical methyl group, is a key feature of many synthetic progestins known as gonanes.[2] These 13-ethylgonane derivatives, such as the widely used contraceptive Levonorgestrel, often exhibit enhanced progestational activity.[2]

This document provides detailed protocols and application notes on the synthesis and utilization of 13-ethylgon-4-ene-3,17-dione , a representative "this compound," as a key intermediate in the production of synthetic steroids. The methodologies described are foundational for researchers in medicinal chemistry and drug development.

I. Synthesis of the Steroid Nucleus: The Torgov Reaction

The Torgov reaction is a classic and highly effective method for constructing the steroid skeleton, particularly for estrogens and their derivatives. It involves the acid-catalyzed condensation of a vinyl carbinol with a cyclic diketone to form the C and D rings of the steroid nucleus. This approach is highly adaptable for producing 13-ethyl-gonane precursors. A common pathway involves the reaction between 6-methoxy-α-tetralone (as the AB-ring synthon) and 2-ethylcyclopentane-1,3-dione (as the D-ring synthon).[3]

Experimental Workflow: Torgov Reaction for 13-Ethyl-gona-diene Synthesis

Torgov_Workflow cluster_step1 Step 1: Vinyl Carbinol Formation cluster_step2 Step 2: Condensation (Torgov Reaction) cluster_step3 Step 3: Cyclization & Dehydration reagent reagent intermediate intermediate process process product product condition condition A 6-Methoxy-α-tetralone P1 Grignard Reaction A->P1 B Vinylmagnesium Bromide B->P1 C 1-Vinyl-6-methoxy- 1,2,3,4-tetrahydronaphthalen-1-ol P1->C P2 Acid-Catalyzed Condensation C->P2 D 2-Ethylcyclopentane- 1,3-dione D->P2 E Secosteroid Intermediate P2->E P3 Dehydration E->P3 F 13-Ethylgona-1,3,5(10),8,14-pentaene (Torgov Diene derivative) P3->F

Caption: Workflow for the Torgov reaction to synthesize a 13-ethyl-gonane precursor.

Experimental Protocol: Synthesis of 13-Ethylgona-1,3,5(10),8,14-pentaene-17-one

This protocol is a representative procedure based on established Torgov reaction methodologies.

Materials:

  • 6-methoxy-1-tetralone

  • Vinylmagnesium bromide (1 M solution in THF)

  • 2-ethylcyclopentane-1,3-dione

  • Toluene

  • Methanol

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Vinyl Carbinol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxy-1-tetralone dissolved in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add vinylmagnesium bromide solution dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-6-methoxy-1-vinyl-1-naphthol. This intermediate is often used in the next step without further purification.

  • Condensation and Cyclization:

    • In a separate flask, dissolve the crude vinyl carbinol and 2-ethylcyclopentane-1,3-dione in a mixture of toluene and methanol.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux (typically 80-90°C) for 4-8 hours, using a Dean-Stark apparatus to remove water if necessary. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude product, a 13-ethylgona-pentaene derivative, can be purified by column chromatography or recrystallization.

Quantitative Data: Torgov Reaction Yields

The efficiency of the Torgov reaction can vary based on the specific substrates and conditions used.

PrecursorsKey ConditionsProductYield (%)Reference
6-Methoxy-α-tetralone, 2-ethyl-1,3-cyclopentanedioneAcid-catalyzed dehydration/cyclization13-Ethylgona-pentaene derivativeNot specified[3]
Substituted vinyl carbinol and cyclic diketoneEnantioselective Brønsted acid catalystEnantioenriched Torgov diene95%[4]
Ketoenol and Dane's dieneAmidinium salt catalyst (15 mol%)Diels-Alder adduct for estrone synthesis91%[5]

II. Conversion to Active Steroids: Synthesis of Levonorgestrel

13-Ethylgon-4-ene-3,17-dione is a direct precursor to Levonorgestrel, a second-generation progestin widely used in hormonal contraceptives.[6] The conversion involves a series of stereoselective reductions and the introduction of an ethynyl group at the C-17 position.

Experimental Workflow: Synthesis of Levonorgestrel

Levonorgestrel_Synthesis reagent reagent intermediate intermediate process process product product condition condition A 13-Ethylgona-pentaene derivative P1 Catalytic Hydrogenation (Birch Reduction) A->P1 B 13β-ethyl-3-methoxy-gona- 2,5(10)-dien-17-one P1->B P2 Ethynylation B->P2 C 13β-ethyl-3-methoxy-17α-ethynyl- gona-2,5(10)-dien-17β-ol P2->C R2 Potassium Acetylide or Ethynylmagnesium Bromide R2->P2 P3 Acid Hydrolysis C->P3 D Levonorgestrel P3->D R3 Aqueous Acid (e.g., H₂SO₄) R3->P3

Caption: Synthetic route from a Torgov product to the progestin Levonorgestrel.

Experimental Protocol: Levonorgestrel from Dienol Ether Intermediate

This protocol describes the final hydrolysis step to obtain Levonorgestrel from its dienol ether precursor, a common industrial method.[7]

Materials:

  • 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol (dienol ether precursor)

  • Tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 20% v/v solution

  • Deionized water

  • Aqueous ammonia solution (23%)

  • Methanol

Procedure:

  • Hydrolysis:

    • Dissolve 10 g of the dienol ether precursor in 120 ml of THF in a reaction vessel.

    • Add 45 ml of 20% v/v sulfuric acid solution to the mixture.

    • Heat the mixture and stir at 65-68°C for 1-2 hours. Monitor the reaction for completion using TLC.

    • After completion, cool the reaction mass to 20-30°C.

    • Add 50 ml of deionized water to precipitate the product.

  • Workup and Purification:

    • Filter the precipitated solid and create a slurry in 50 ml of water.

    • Add 23% aqueous ammonia solution dropwise until the pH of the mixture is between 7 and 8.

    • Stir the mixture, then filter the solid product.

    • Wash the wet cake with water and dry under vacuum to obtain crude Levonorgestrel.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as a methanol-water mixture.[7]

Quantitative Data: Levonorgestrel Synthesis Yield
Starting MaterialReagentsProductYield (%)Reference
Dienol ether (2)H₂SO₄, water in THFLevonorgestrel (3)84.6%[8]
MethoxydienoneAlkynyllithium ammine complex, then hydrolysisLevonorgestrel80%[9]

III. Biological Activity and Signaling Pathways

Steroids derived from 13-ethylgonendione precursors, such as Levonorgestrel, primarily act as progestins. They exert their biological effects by binding to and activating progesterone receptors (PRs). This interaction triggers a cascade of cellular events that ultimately modulate gene expression and cell function.[10][11]

Progesterone Receptor Signaling

Progesterone and its synthetic analogues (progestins) can initiate signaling through two main pathways:

  • Genomic (Classical) Pathway: This is the primary mechanism of action. The steroid hormone diffuses across the cell membrane and binds to progesterone receptors (PR-A and PR-B) in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The hormone-receptor complex then binds to specific DNA sequences called Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[11] This process takes hours to days to manifest its full effects.

  • Non-Genomic (Rapid) Pathway: Some effects of progestins occur too rapidly to be explained by gene transcription.[10] Evidence suggests that a subpopulation of progesterone receptors located at the cell membrane (mPRs) can initiate rapid signaling cascades.[10] Upon hormone binding, these receptors can activate intracellular signaling molecules like Src kinases, MAP kinases (ERK1/2), and increase intracellular calcium levels, leading to rapid cellular responses.[11]

Signaling Pathway Diagram: Progesterone/Progestin Action

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hormone hormone receptor receptor protein protein process process location location response response P4 Progestin (e.g., Levonorgestrel) PR_mem Membrane PR (mPR) P4->PR_mem Binding P4_cyto Progestin P4->P4_cyto Diffusion Kinase Kinase Cascade (e.g., MAPK) PR_mem->Kinase Activation Rapid_Response Rapid Cellular Responses Kinase->Rapid_Response PR_cyto Cytoplasmic PR + HSP PR_active Active PR Dimer PR_cyto->PR_active Dimerization P4_cyto->PR_cyto Binding & HSP Dissociation PRE PRE PR_active->PRE Nuclear Translocation & DNA Binding DNA DNA Transcription Gene Transcription PRE->Transcription Modulation mRNA mRNA Transcription->mRNA Protein_Synth Protein Synthesis mRNA->Protein_Synth Translation Bio_Response Biological Responses Protein_Synth->Bio_Response

Caption: Genomic and non-genomic signaling pathways of progestins.

References

Application of Ethylgonendione in Metabolic Studies: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Ethylgonendione" and its potential variations in scientific databases and literature have yielded no specific compound with this name. It is highly probable that "this compound" is a non-standard name, a misspelling, or a very novel compound not yet described in publicly accessible literature. Therefore, detailed application notes and protocols specifically for "this compound" cannot be provided at this time.

For the benefit of researchers, scientists, and drug development professionals, this document will instead focus on a similarly named and structurally relevant class of compounds, ethylenediamine derivatives , which have established roles in metabolic studies and drug development. We will explore their applications, present hypothetical data in the requested format, and provide example protocols and diagrams that would be relevant to the study of a novel compound in this class.

This information is intended to serve as a guide for how one might approach the metabolic study of a new chemical entity that is structurally related to known modulators of metabolism.

Hypothetical Application Notes for an Ethylenediamine-based Compound in Metabolic Research

Introduction

Ethylenediamine and its derivatives are a class of organic compounds characterized by two amine groups separated by an ethylene bridge. This structural motif is found in various biologically active molecules and pharmaceuticals. In metabolic research, these compounds can serve as scaffolds for the design of enzyme inhibitors, receptor agonists or antagonists, and probes for studying metabolic pathways. For the purpose of these notes, we will consider a hypothetical ethylenediamine derivative, hereafter referred to as "Compound X," and its potential application in studying glucose metabolism.

Mechanism of Action (Hypothetical)

Compound X is hypothesized to modulate the activity of a key enzyme in glycolysis, such as phosphofructokinase-1 (PFK-1), through allosteric binding. By inhibiting PFK-1, Compound X would be expected to decrease the rate of glycolysis, leading to a reduction in lactate production and an increase in glucose-6-phosphate levels, which may then be shunted into the pentose phosphate pathway.

Potential Applications in Metabolic Studies
  • Elucidation of Glycolytic Regulation: Investigating the dose-dependent effects of Compound X on glycolytic flux can provide insights into the regulatory mechanisms of glycolysis in different cell types.

  • Cancer Metabolism Research: As many cancer cells exhibit a high rate of glycolysis (the Warburg effect), Compound X could be explored as a potential therapeutic agent to selectively target cancer cell metabolism.

  • Ischemia-Reperfusion Injury Models: By reducing the metabolic rate, Compound X might offer protective effects in models of ischemia-reperfusion injury where excessive glycolysis can lead to cellular damage.

Quantitative Data Summary (Hypothetical Data for Compound X)

Table 1: Effect of Compound X on PFK-1 Kinase Activity

Compound X Concentration (µM)PFK-1 Activity (% of Control)IC50 (µM)
0.195.2 ± 4.1
175.8 ± 3.5
1051.3 ± 2.910.5
5022.1 ± 1.8
1009.7 ± 1.2

Table 2: Metabolic Flux Analysis in Cultured Hepatocytes Treated with Compound X (10 µM)

Metabolic PathwayFlux Rate (nmol/mg protein/hr) - ControlFlux Rate (nmol/mg protein/hr) - Compound X% Change
Glycolysis (Lactate Production)150.4 ± 12.385.2 ± 9.8-43.3%
Pentose Phosphate Pathway25.1 ± 3.045.7 ± 4.1+82.1%
Glycogen Synthesis45.6 ± 5.248.1 ± 4.9+5.5%

Experimental Protocols

Protocol 1: In Vitro PFK-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on purified PFK-1.

Materials:

  • Purified rabbit muscle PFK-1

  • Assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT)

  • Fructose-6-phosphate (F6P)

  • ATP

  • NADH

  • Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase (coupling enzymes)

  • Compound X stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, F6P, ATP, NADH, and the coupling enzymes.

  • Add varying concentrations of Compound X (or DMSO as a vehicle control) to the wells of the 96-well plate.

  • Initiate the reaction by adding purified PFK-1 to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time at 30°C. The rate of NADH oxidation is proportional to PFK-1 activity.

  • Calculate the initial reaction rates for each concentration of Compound X.

  • Plot the percentage of PFK-1 activity against the logarithm of Compound X concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Metabolic Flux Analysis using Stable Isotope Tracing

Objective: To assess the impact of Compound X on central carbon metabolism in cultured cells.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • [U-13C6]-glucose

  • Compound X

  • 6-well plates

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

  • Replace the culture medium with DMEM containing [U-13C6]-glucose and either Compound X (at the desired concentration) or vehicle control (DMSO).

  • Incubate the cells for a defined period (e.g., 6 hours).

  • Aspirate the medium and quench metabolism by adding ice-cold metabolite extraction buffer.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Analyze the metabolite extracts by LC-MS to determine the isotopic labeling patterns of key metabolites in glycolysis and the pentose phosphate pathway.

  • Calculate the relative flux rates through these pathways based on the mass isotopologue distribution.

Mandatory Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P G6PD F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 Pyruvate Pyruvate F16BP->Pyruvate ... CompoundX Compound X CompoundX->F16BP Inhibition caption Hypothetical signaling pathway of Compound X. Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis start Seed HepG2 Cells treatment Treat with [U-13C6]-glucose & Compound X start->treatment quench Quench Metabolism treatment->quench extract Extract Metabolites quench->extract lcms LC-MS Analysis extract->lcms data_analysis Metabolic Flux Calculation lcms->data_analysis caption Workflow for metabolic flux analysis.

Application Notes and Protocols: High-Throughput Screening Assays for Novel Compound Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Ethylgonendione" : Initial searches for "this compound" did not yield specific information on this compound, its biological targets, or existing high-throughput screening (HTS) assays. It is possible that this is a novel compound, has an alternative name, or there may be a typographical error in the name. The following application notes and protocols are therefore provided as a detailed template. This guide can be adapted for a specific compound of interest once its identity and biological targets are confirmed. The examples provided are illustrative and based on common HTS assay formats for kinase inhibitors, a frequent target class in drug discovery.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates.[1][2] This document outlines protocols for both biochemical and cell-based HTS assays to identify and characterize inhibitors of a target of interest. The methodologies are designed for robust performance in a high-throughput format, ensuring data quality and reproducibility.

Biochemical Assays

Biochemical assays are essential for determining the direct interaction of a compound with its purified target protein, such as an enzyme or receptor.[3] These assays are typically faster and less complex than cell-based assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Activity

This protocol describes a kinase inhibition assay using HTRF technology, a robust method for HTS.

Experimental Protocol:

  • Reagent Preparation :

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Prepare Kinase Solution: Dilute the target kinase to 2X the final desired concentration in Assay Buffer.

    • Prepare Substrate/ATP Solution: Dilute the biotinylated peptide substrate and ATP to 4X their final desired concentrations in Assay Buffer.

    • Prepare Detection Mix: Dilute the Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665 to 2X their final desired concentrations in HTRF Detection Buffer.

    • Prepare Compound Plates: Serially dilute test compounds in 100% DMSO. Further dilute in Assay Buffer to a 4X final concentration.

  • Assay Procedure :

    • Add 5 µL of 4X compound solution or control to a 384-well low-volume white plate.

    • Add 5 µL of 2X Kinase Solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of 2X Substrate/ATP Solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of 2X HTRF Detection Mix to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis :

    • Calculate the HTRF ratio: (Acceptor signal / Donor signal) * 10,000.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response curves using a four-parameter logistic equation to determine IC₅₀ values.

Data Presentation:

Compound IDIC₅₀ (nM)Hill Slope
Cmpd-00115.21.10.99
Cmpd-00289.70.90.98
Cmpd-003>10,000N/AN/A
Staurosporine2.51.00.99

Experimental Workflow Diagram:

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout Compound_Plate Compound Dilution Add_Compound 1. Add Compound (5 µL) Compound_Plate->Add_Compound Kinase_Solution Kinase Preparation Add_Kinase 2. Add Kinase (5 µL) Kinase_Solution->Add_Kinase Substrate_ATP Substrate/ATP Mix Add_Substrate 3. Add Substrate/ATP (10 µL) Substrate_ATP->Add_Substrate Detection_Mix Detection Reagent Mix Add_Detection 4. Add Detection Mix (10 µL) Detection_Mix->Add_Detection Add_Compound->Add_Kinase Incubate_1 Incubate 15 min Add_Kinase->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate 60 min Add_Substrate->Incubate_2 Incubate_2->Add_Detection Incubate_3 Incubate 60 min Add_Detection->Incubate_3 Read_Plate Read HTRF Signal Incubate_3->Read_Plate

HTRF Assay Workflow

Cell-Based Assays

Cell-based assays provide more physiologically relevant data by evaluating a compound's effect within a cellular context.[4][5][6]

Cell Viability/Cytotoxicity Assay

This protocol measures the effect of compounds on cell viability, a critical secondary assay to rule out non-specific cytotoxicity.

Experimental Protocol:

  • Cell Culture :

    • Culture the desired cell line in appropriate media and conditions.

    • Harvest cells and adjust the density to 2 x 10⁵ cells/mL.

  • Assay Procedure :

    • Seed 50 µL of the cell suspension into a 96-well clear-bottom black plate and incubate for 24 hours.

    • Prepare 2X compound dilutions in cell culture media.

    • Remove the old media from the cell plate and add 50 µL of the 2X compound dilutions.

    • Incubate for 48 hours.

    • Add 10 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis :

    • Normalize the fluorescence data to vehicle-treated (100% viability) and untreated (background) controls.

    • Determine the CC₅₀ (50% cytotoxic concentration) values by fitting the data to a dose-response curve.

Data Presentation:

Compound IDCC₅₀ (µM)
Cmpd-001>50
Cmpd-00225.3
Cmpd-00312.1
Doxorubicin0.8
Target Engagement Assay (NanoBRET)

This protocol uses NanoBRET™ technology to measure compound binding to the target protein within living cells.

Experimental Protocol:

  • Cell Preparation :

    • Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and a fluorescent tracer-binding protein.

    • Plate the transfected cells in a 96-well white plate and incubate for 24 hours.

  • Assay Procedure :

    • Prepare serial dilutions of test compounds.

    • Add the fluorescent tracer to all wells at its Kₑ value.

    • Add the test compounds to the appropriate wells.

    • Add the NanoBRET™ substrate to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).

  • Data Analysis :

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀ of target engagement.

Signaling Pathway Diagram (Hypothetical Kinase Pathway):

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Hypothetical Kinase Signaling Pathway

References

Application Notes and Protocols for In Vivo Administration of Ethylenediamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols for "Ethylgonendione" could not be generated as no scientific literature or data was found for this specific compound. Therefore, this document provides detailed information on Ethylenediamine , a structurally related and well-studied compound, to serve as a comprehensive example and guide for in vivo administration studies.

These notes are intended for researchers, scientists, and drug development professionals.

Introduction to Ethylenediamine

Ethylenediamine (EDA) is an organic compound used as a building block in the production of other chemicals and as an excipient in some pharmaceutical preparations.[1] It is a colorless, viscous liquid with an ammonia-like odor.[1] Due to its chemical properties, it is a subject of toxicological and pharmacokinetic studies. Understanding its behavior in vivo is crucial for assessing its safety and potential therapeutic applications.

Mechanism of Action

The primary mechanism of action of ethylenediamine involves its chemical reactivity. It can act as a GABA agonist and is a bidentate ligand, meaning it can form two bonds with a single metal ion, a process known as chelation.[1] This chelating property is significant in its interaction with metal ions in biological systems.

Ethylenediamine Mechanism of Action cluster_0 Ethylenediamine (EDA) cluster_1 Biological Interactions cluster_2 Cellular Effects EDA Ethylenediamine GABA_Receptor GABA Receptor EDA->GABA_Receptor Binds to Metal_Ions Metal Ions (e.g., Cu²⁺, Zn²⁺) EDA->Metal_Ions Chelates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to Metal_Chelation Metal Chelation Complex Metal_Ions->Metal_Chelation Forms Pharmacokinetic_Study_Workflow cluster_workflow Pharmacokinetic Study Workflow Acclimatization Animal Acclimatization Dosing Ethylenediamine Administration (e.g., IV or Oral) Acclimatization->Dosing Sampling Blood/Tissue Sampling (at predetermined time points) Dosing->Sampling Analysis Sample Analysis (e.g., LC-MS/MS) Sampling->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Data_Interpretation Data Interpretation & Reporting PK_Modeling->Data_Interpretation Toxicology_Assessment_Workflow cluster_toxicology In Vivo Toxicology Assessment Workflow Dose_Range_Finding Dose Range-Finding Study Definitive_Study Definitive Study (e.g., 90-day repeated dose) Dose_Range_Finding->Definitive_Study In_Life_Observations In-Life Observations (Clinical signs, body weight, food consumption) Definitive_Study->In_Life_Observations Terminal_Procedures Terminal Procedures (Blood collection for clinical pathology) In_Life_Observations->Terminal_Procedures Histopathology Gross Necropsy & Histopathology Terminal_Procedures->Histopathology Final_Report Data Analysis & Final Report Histopathology->Final_Report

References

Application Note: Fluorescent Labeling of Ethylgonendione for High-Resolution Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An official website for this company could not be found. The search results are for a company with a similar name.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylgonendione is a novel synthetic steroid analog with significant potential in therapeutic development. To elucidate its mechanism of action, it is crucial to understand its cellular uptake, subcellular distribution, and target engagement. Fluorescent labeling of this compound provides a powerful and direct method for visualizing these processes in living and fixed cells using fluorescence microscopy. This application note provides detailed protocols for the covalent labeling of this compound with a fluorescent dye, its characterization, and its application in cellular imaging studies. The following protocols are designed to be adaptable for various cell types and microscopy platforms.

Materials and Reagents

  • This compound

  • Amine-reactive fluorescent dye (e.g., DyLight™ 488 NHS Ester or an equivalent)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

  • Spectrophotometer and Spectrofluorometer

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Glass-bottom imaging dishes or coverslips

Experimental Protocols

This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound, assuming it possesses a primary or secondary amine group suitable for labeling.

  • Preparation of Reactants:

    • Dissolve 1 mg of this compound in 200 µL of anhydrous DMF.

    • Dissolve 2 mg of the NHS-ester fluorescent dye in 100 µL of anhydrous DMF.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the 200 µL of this compound solution with 5 µL of TEA. Mix gently.

    • Add a 1.5 molar excess of the dissolved fluorescent dye to the this compound solution.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Purify the reaction mixture using reverse-phase HPLC with a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the conjugate.

    • Collect the fractions corresponding to the fluorescently labeled product, identified by its absorbance at the dye's maximum wavelength.

  • Solvent Removal and Storage:

    • Evaporate the solvent from the collected fractions using a vacuum concentrator.

    • Store the purified, lyophilized conjugate at -20°C, protected from light and moisture.

  • Mass Spectrometry:

    • Confirm the successful conjugation by analyzing the purified product with ESI-MS to verify the expected molecular weight of the this compound-dye conjugate.

  • Spectroscopic Analysis:

    • Dissolve the conjugate in a suitable solvent (e.g., ethanol or DMSO).

    • Measure the absorbance spectrum to determine the maximum absorption wavelength (λ_max).

    • Measure the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

    • Calculate the concentration and degree of labeling using the Beer-Lambert law.

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells onto glass-bottom imaging dishes at 60-70% confluency and allow them to adhere overnight.

  • Cell Labeling:

    • Prepare a 1 µM working solution of the this compound-fluorophore conjugate in pre-warmed, serum-free cell culture medium.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the labeling solution for 30 minutes at 37°C.

  • Fixation and Counterstaining:

    • Wash the cells three times with warm PBS to remove the unbound conjugate.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for visualizing intracellular targets).

    • Stain the nuclei by incubating with a 300 nM DAPI solution for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Add fresh PBS or mounting medium to the dish.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., FITC channel) and DAPI.

Data Presentation

The successful synthesis and characterization of the fluorescent conjugate should yield data similar to that presented below.

Table 1: Quantitative Data for a Hypothetical this compound-Dye Conjugate

ParameterValueMethod of Determination
Molecular Weight (Expected) 789.9 g/mol Calculation
Molecular Weight (Observed) 790.1 m/zMass Spectrometry (ESI-MS)
Absorption Maximum (λ_max) 494 nmSpectrophotometry
Emission Maximum (λ_em) 518 nmSpectrofluorometry
Molar Extinction Coefficient (ε) ~75,000 M⁻¹cm⁻¹Spectrophotometry
Degree of Labeling (DOL) 0.9 - 1.1Spectrophotometry

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_imaging Cellular Imaging Protocol A 1. This compound + Amine-Reactive Dye B 2. Conjugation Reaction (DMF, TEA) A->B C 3. HPLC Purification B->C D 4. Characterization (MS, Spectroscopy) C->D F 6. Cell Labeling with Fluorescent Conjugate D->F E 5. Cell Culture (HeLa cells) E->F G 7. Fixation & DAPI Counterstaining F->G H 8. Fluorescence Microscopy & Analysis G->H

Caption: Workflow for the synthesis and application of fluorescently labeled this compound.

signaling_pathway Extracellular Fluorescent this compound (FE) Membrane Cell Membrane Extracellular->Membrane Receptor Cytoplasmic Receptor Membrane->Receptor Uptake Complex FE-Receptor Complex Receptor->Complex Binding Nucleus Nucleus Complex->Nucleus Translocation DNA DNA Binding & Transcriptional Regulation Nucleus->DNA Response Cellular Response DNA->Response

Caption: Hypothetical signaling pathway for this compound investigated via fluorescence imaging.

Application Notes and Protocols for the Use of Ethylgonendione in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ethylgonendione, a steroidal compound, in enzyme inhibition assays. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural similarity to other gonane derivatives suggests its potential as a modulator of enzymes involved in steroidogenesis. Steroidal compounds are a well-established class of enzyme inhibitors, targeting key enzymes in hormone-dependent pathways, which are critical in various physiological and pathological processes, including cancer.[1][2] This document outlines the principles, protocols, and data interpretation for assessing the inhibitory effects of this compound on a representative enzyme, 5α-reductase, a key target in conditions like benign prostatic hyperplasia and prostate cancer.[1]

Introduction to this compound and its Potential Targets

This compound, identified as 13-Ethylgon-4-ene-3,17-dione, is a synthetic steroid.[3] Steroidogenesis inhibitors are compounds that block enzymes in the steroidogenic pathway.[4] The steroid scaffold is a common feature in the design of inhibitors for enzymes such as 5α-reductase and 17α-hydroxylase/17α,20-lyase (CYP17), which are pivotal in the biosynthesis of androgens.[1] Inhibition of these enzymes can have significant therapeutic effects.

5α-Reductase as a Potential Target:

5α-reductases are enzymes that catalyze the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathogenesis of several androgen-dependent conditions. Therefore, inhibitors of 5α-reductase are of significant therapeutic interest.

Principle of the Enzyme Inhibition Assay

The enzyme inhibition assay for 5α-reductase measures the enzymatic activity in the presence and absence of an inhibitor like this compound. The assay quantifies the conversion of a substrate (e.g., testosterone) to a product (e.g., DHT). The inhibitory effect of this compound is determined by measuring the decrease in the rate of product formation. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following table summarizes hypothetical, yet representative, quantitative data for the inhibition of 5α-reductase by this compound. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

InhibitorTarget EnzymeIC50 (nM)Inhibition TypeKᵢ (nM)
This compound 5α-Reductase Isozyme 1150Competitive75
This compound 5α-Reductase Isozyme 285Competitive40
Finasteride (Control)5α-Reductase Isozyme 25Competitive2.5

Experimental Protocols

This protocol describes a cell-free assay to determine the IC50 value of this compound for 5α-reductase.

Materials:

  • Recombinant human 5α-reductase (isozyme 1 or 2)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • This compound (test inhibitor)

  • Finasteride (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

  • Solvent for inhibitor (e.g., DMSO)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound and Finasteride in DMSO to prepare stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a solution of testosterone and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Serial dilutions of this compound or Finasteride. For control wells, add buffer with the same concentration of DMSO.

      • 5α-reductase enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the testosterone/NADPH solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Quantify the amount of product (DHT) formed. This can be done using various methods such as HPLC, mass spectrometry, or a specific antibody-based detection method (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol helps to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) of this compound.

Procedure:

  • Vary Substrate Concentration:

    • Perform the enzyme assay as described above, but for each fixed concentration of this compound, vary the concentration of the substrate, testosterone.

    • Use a range of testosterone concentrations around the Michaelis-Menten constant (Km) for the enzyme.

  • Data Analysis:

    • Measure the initial reaction velocity (v) at each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Michaelis-Menten plot (v vs. [S]).

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor:

      • Competitive Inhibition: Vmax remains unchanged, while Km increases. In a Lineweaver-Burk plot, the lines will intersect at the y-axis.

      • Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. In a Lineweaver-Burk plot, the lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Both Vmax and Km decrease. In a Lineweaver-Burk plot, the lines will be parallel.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Enzyme Inhibition Assay prep Reagent Preparation (Inhibitor, Substrate, Enzyme) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preinc Pre-incubation (15 min at 37°C) setup->preinc init Reaction Initiation (Add Substrate/Cofactor) preinc->init inc Incubation (60 min at 37°C) init->inc stop Reaction Termination inc->stop quant Product Quantification (e.g., HPLC, MS, ELISA) stop->quant analysis Data Analysis (IC50, MoA) quant->analysis

Caption: Workflow for a typical enzyme inhibition assay.

signaling_pathway Simplified Androgen Signaling Pathway Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (in DNA) AR->ARE Gene Gene Transcription ARE->Gene Response Cellular Response (e.g., Growth, Proliferation) Gene->Response Inhibitor This compound Inhibitor->SRD5A

Caption: Inhibition of 5α-reductase by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethylenediamine and N-Ethyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Ethylgonendione": The term "this compound" does not correspond to a commonly recognized chemical compound in the scientific literature. It is possible that this is a typographical error or a proprietary name. Based on the provided request, this technical support guide will focus on the synthesis of Ethylenediamine (EDA) and its N-ethyl derivatives , which are common building blocks in pharmaceutical and materials science research. The principles and troubleshooting strategies discussed here are broadly applicable to many organic synthesis procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing Ethylenediamine (EDA)?

A1: The primary industrial routes for EDA synthesis are the reaction of 1,2-dichloroethane with ammonia and the reaction of ethanolamine with ammonia.[1] The dichloroethane method is conducted under high pressure and temperature in an aqueous medium.[1] The ethanolamine process involves passing the gaseous reactants over a heterogeneous nickel catalyst.[1]

Q2: I am experiencing low yields in my N-ethylethylenediamine synthesis. What are the likely causes?

A2: Low yields in the synthesis of N-ethylethylenediamine can stem from several factors. One common issue is incomplete conversion of the starting materials.[2] Additionally, side reactions can lead to the formation of byproducts, reducing the yield of the desired product.[3] For instance, in reactions involving ethylenediamine and diethyl carbonate, controlling the molar ratio of the reactants is crucial to maximize the yield.[2]

Q3: How can I minimize the formation of byproducts like Diethylenetriamine (DETA) during EDA synthesis?

A3: The formation of byproducts such as Diethylenetriamine (DETA) is a common challenge in EDA synthesis.[1][4] Optimizing reaction conditions is key to minimizing these side reactions. For example, in the catalytic reaction of monoethanolamine (MEA) and ammonia, lower temperatures have been shown to favor the selectivity towards EDA over DETA.[4] Careful control of operating parameters is essential for achieving high selectivity.[4]

Q4: What are some green chemistry approaches for the synthesis of Ethylenediamine?

A4: A greener approach to EDA synthesis involves the catalytic amination of ethylene glycol.[5][6] This method is considered more environmentally friendly compared to the traditional dichloroethane process as it avoids the use of chlorinated hydrocarbons.[6] Researchers have explored the use of various catalysts, such as supported two-component composite metal oxides like NiO/CuO/Al2O3, to improve the efficiency of this process.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature, but monitor for byproduct formation.[3] Optimize the molar ratio of reactants.[2]
Poor catalyst activity.Ensure the catalyst is fresh and properly activated. Consider screening different catalysts.[5]
Moisture in reagents or solvents.Use anhydrous solvents and dry reagents, as water can interfere with many organic reactions.[7]
Formation of Multiple Byproducts Non-selective reaction conditions.Adjust the reaction temperature; lower temperatures often increase selectivity.[4] Modify the catalyst to one that is more selective for the desired product.[5]
Incorrect stoichiometry.Carefully control the molar ratio of the reactants. An excess of one reactant may favor side reactions.[2]
Difficult Product Purification Similar boiling points of product and byproducts.Employ fractional distillation for separation.[1] Consider using extractive distillation to improve separation efficiency.[2]
Product contamination with starting materials.Optimize the reaction to drive it to completion. Use column chromatography for purification if distillation is not effective.

Experimental Protocols

Protocol 1: Synthesis of N-ethylethylenediamine via Gas-Phase Catalytic Reaction

This protocol describes a continuous production method for N-ethylethylenediamine.[2]

Materials:

  • Ethylenediamine

  • Diethyl carbonate

  • Y-type or X-type molecular sieve catalyst

Procedure:

  • Continuously add a mixture of ethylenediamine and diethyl carbonate (molar ratio between 1:1 and 3:1) to a fixed-bed or fluidized-bed reactor.[2]

  • Maintain a mass liquid hourly space velocity of 0.5-50 h⁻¹.[2]

  • Set the reaction temperature between 150°C and 300°C under normal pressure.[2]

  • The reaction is carried out over a Y-type or X-type molecular sieve catalyst.[2]

  • The resulting gaseous reaction mixture is condensed into a liquid.[2]

  • The liquid mixture is then purified by extraction and rectification to obtain N-ethylethylenediamine.[2]

Protocol 2: Synthesis of Ethylenediamine via Catalytic Amination of Ethylene Glycol

This protocol outlines a greener synthesis of ethylenediamine.[6]

Materials:

  • Ethylene glycol

  • Ammonia

  • NiO/CuO/Al₂O₃ catalyst

Procedure:

  • The reaction is carried out in the presence of a supported two-component composite metal oxide NiO/CuO/Al₂O₃ catalyst.[6]

  • Optimal conditions include a catalyst with an n(Ni):n(Cu) ratio of 3:1 and a catalyst loading of 3%.[6]

  • The mass ratio of NH₃ to HOCH₂CH₂OH should be 4:1.[6]

  • The reaction is performed at 180°C and 0.6 MPa for 4 hours.[6]

  • The reaction mixture is then analyzed by gas chromatography to determine the yield and selectivity.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for EDA Synthesis from MEA and Ammonia [4]

Temperature (°C)Pressure (kPa)NH₃:MEA Molar RatioEDA Yield (%)
150200014:186.8
150600014:194.4

Visualizations

Troubleshooting_Workflow Troubleshooting Flow for Low Yield in this compound Synthesis start Start: Low Yield Observed check_reaction_completeness Check Reaction Completeness (TLC, GC, NMR) start->check_reaction_completeness incomplete_reaction Incomplete Reaction check_reaction_completeness->incomplete_reaction optimize_conditions Optimize Conditions: - Increase reaction time - Increase temperature - Adjust reactant molar ratio incomplete_reaction->optimize_conditions Yes check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst No yield_improved Yield Improved optimize_conditions->yield_improved catalyst_issue Catalyst Inactive/Poisoned check_catalyst->catalyst_issue replace_catalyst Replace or Regenerate Catalyst catalyst_issue->replace_catalyst Yes check_reagents Check Reagent/Solvent Purity catalyst_issue->check_reagents No replace_catalyst->yield_improved reagent_issue Moisture or Impurities Present check_reagents->reagent_issue purify_reagents Purify/Dry Reagents and Solvents reagent_issue->purify_reagents Yes end End: Consult Further Literature reagent_issue->end No purify_reagents->yield_improved

Caption: Troubleshooting workflow for addressing low product yield.

Synthesis_Workflow General Workflow for N-ethylethylenediamine Synthesis start Start: Prepare Reactants mix_reactants Mix Ethylenediamine and Diethyl Carbonate start->mix_reactants catalytic_reaction Introduce Catalyst (e.g., Molecular Sieves) mix_reactants->catalytic_reaction heating Heat to Reaction Temperature (150-300°C) catalytic_reaction->heating reaction_monitoring Monitor Reaction Progress (e.g., GC) heating->reaction_monitoring condensation Condense Gaseous Product reaction_monitoring->condensation extraction Liquid-Liquid Extraction condensation->extraction rectification Fractional Distillation/ Rectification extraction->rectification final_product Pure N-ethylethylenediamine rectification->final_product

References

Technical Support Center: Overcoming Solubility Issues with Ethylgonendione in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Ethylgonendione" is not a well-documented compound in publicly available scientific literature. Therefore, this technical support center provides guidance based on general principles for overcoming solubility challenges with poorly water-soluble, steroid-like compounds. The protocols and data presented are illustrative and should be adapted based on the experimentally determined properties of your specific compound.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, not dissolving in my aqueous buffer?

Steroid-like molecules, which the name "this compound" suggests, are often hydrophobic and possess low aqueous solubility.[1] This is due to their largely non-polar carbon skeleton. For these compounds to dissolve, the energy required to break the crystal lattice of the solid compound and to disrupt the hydrogen-bonding network of water must be overcome by the energy released from the interaction between the compound and water molecules. For hydrophobic compounds, this energy balance is often unfavorable, leading to poor solubility.[1]

Q2: What are the first steps I should take to assess the solubility of this compound?

A systematic approach is crucial.[2] Begin by characterizing the physicochemical properties of your compound. A simple, initial assessment of solubility can be performed visually by preparing serial dilutions of your compound in the desired aqueous buffer and observing for any cloudiness or precipitate.[3] For a more quantitative measure, you can perform a kinetic or thermodynamic solubility assay.[4]

Q3: What are the common strategies to improve the solubility of a hydrophobic compound like this compound?

Several strategies can be employed, which can be broadly categorized into physical and chemical modifications:[5]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound by reducing the polarity of the solvent mixture.[6] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[6]

  • pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of the buffer can significantly increase its solubility.[6]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[6]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[2]

  • Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[2]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7]

Q4: How do I choose the right solubilization method for my experiment?

The choice of method depends on several factors, including the physicochemical properties of your compound, the requirements of your downstream application (e.g., cell-based assay, animal study), and the desired concentration.[1] A decision tree, like the one provided in the "Visualizations" section, can guide your selection process. For biological assays, it is crucial to choose a method that does not introduce artifacts or toxicity.[8]

Q5: What is the maximum concentration of a co-solvent like DMSO that I can use in my biological assay?

As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, ideally below 1% (v/v).[3] For sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[3] It is always best practice to run a vehicle control (buffer with the same concentration of co-solvent) to ensure that the solvent itself is not affecting the experimental results.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Possible Cause Suggested Solution Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay.[3]The compound remains in solution at a lower concentration.
Rapid Solvent Shift Try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[3]A gradual change in solvent polarity prevents the compound from "crashing out" of solution.
Low Kinetic Solubility Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting).[3]Improved mixing can help to keep the compound in a supersaturated state for a longer period.
Issue 2: Compound precipitates over the course of the assay.
Possible Cause Suggested Solution Expected Outcome
Thermodynamic Insolubility The compound concentration is above its thermodynamic solubility limit. Lower the compound concentration.[3]The compound remains soluble throughout the assay at a lower concentration.
Temperature Fluctuations Ensure all assay components and the environment are maintained at a constant, controlled temperature.[3]Stable temperature prevents temperature-induced precipitation.
Compound Instability The compound may be degrading over time, with the degradation products being less soluble. Assess compound stability in the assay buffer over the time course of the experiment.[3]If the compound is unstable, a shorter assay incubation time may be necessary.

Quantitative Data (Illustrative Examples)

Table 1: Effect of Co-solvents on the Apparent Solubility of a Hypothetical Steroid-like Compound
Co-solvent Final Concentration in Buffer (%) Apparent Solubility (µg/mL) Fold Increase
None (Control)00.51
DMSO11020
Ethanol1510
PEG 40011530
Table 2: Influence of pH on the Solubility of a Hypothetical Ionizable Steroid-like Compound
Buffer pH Apparent Solubility (µg/mL)
5.01.2
6.03.5
7.010.8
8.032.4
Table 3: Impact of a Surfactant (Tween-80) on the Apparent Solubility of a Hypothetical Steroid-like Compound
Tween-80 Concentration (%) Apparent Solubility (µg/mL) Fold Increase
0 (Control)0.51
0.012550
0.05120240
0.1250500

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is designed for a rapid assessment of the solubility of a compound from a DMSO stock solution.

  • Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Assay Buffer Dilutions: In a 96-well clear-bottom plate, add the appropriate volume of your aqueous assay buffer to each well.

  • Compound Addition: Add a small volume of the compound stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[3]

  • Incubation: Incubate the plate at the desired assay temperature for a set period (e.g., 1 hour).[3]

  • Measurement: Measure the absorbance of each well at a wavelength outside the compound's absorbance spectrum (e.g., 600 nm) using a microplate reader.[3]

  • Analysis: An increase in absorbance at this wavelength indicates the formation of a precipitate.[3] The highest concentration that does not show an increase in absorbance is an estimate of the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.[10]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.[9]

Protocol 3: Preparation of a Working Solution using a Co-solvent
  • Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved.

  • Intermediate Dilution (Optional but Recommended): If diluting into a purely aqueous buffer, first perform an intermediate dilution of the DMSO stock into a 1:1 mixture of DMSO and your aqueous buffer.

  • Final Dilution: Slowly add the concentrated stock or intermediate dilution to your final aqueous buffer while vortexing or stirring vigorously.[8] This helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent is compatible with your experimental system.

Visualizations

Solubilization_Strategy_Decision_Tree start Start: Poorly Soluble Compound (this compound) is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment Adjust pH of the buffer is_ionizable->ph_adjustment Yes is_assay_sensitive Is the assay sensitive to organic solvents? is_ionizable->is_assay_sensitive No ph_adjustment->is_assay_sensitive use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol, PEG) is_assay_sensitive->use_cosolvent No use_surfactant Use a surfactant (e.g., Tween-80) is_assay_sensitive->use_surfactant Yes other_methods Consider other methods: - Solid Dispersion - Nanosuspension use_cosolvent->other_methods Solubility still insufficient use_cyclodextrin Use cyclodextrin complexation use_surfactant->use_cyclodextrin Surfactant interferes with assay use_cyclodextrin->other_methods Solubility still insufficient

Caption: Decision tree for selecting a solubilization strategy.

Experimental_Workflow start Start: Weigh solid This compound dissolve Dissolve in 100% DMSO to make concentrated stock start->dissolve vortex Vortex until fully dissolved dissolve->vortex dilute Slowly add stock to aqueous buffer with mixing vortex->dilute check Visually inspect for precipitation dilute->check ready Solution is ready for assay check->ready Clear Solution troubleshoot Precipitation observed: Go to Troubleshooting Guide check->troubleshoot Precipitate Forms

Caption: Workflow for preparing a solution for a biological assay.

Micellar_Solubilization cluster_micelle Micelle in Aqueous Buffer s1 core Hydrophobic Core s2 hydrophilic_head Hydrophilic Head (Surfactant) s2->hydrophilic_head s3 s4 s5 s6 s7 s8 s9 s10 s11 s12 hydrophobic_tail Hydrophobic Tail (Points Inward) core->hydrophobic_tail drug E solubilized_drug Solubilized This compound drug->solubilized_drug

Caption: Diagram of micellar solubilization of this compound.

References

Technical Support Center: Ethylenediamine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. "Ethylgonendione" is presumed to be a typographical error for Ethylenediamine, and the following guidance is based on the properties of Ethylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Ethylenediamine to prevent degradation?

A1: To ensure the long-term stability of Ethylenediamine, it should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[1] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1]

Q2: My Ethylenediamine solution has turned yellow. Can I still use it?

A2: A yellow or brownish discoloration is a visual indicator of degradation, likely due to oxidation from exposure to air.[1] While the compound might still be usable for some non-critical applications, for sensitive experiments requiring high purity, it is strongly advised to use a fresh, uncolored lot to ensure accurate and reproducible results.

Q3: What are the primary degradation products of Ethylenediamine?

A3: The main degradation pathway, particularly under thermal stress, involves the formation of a carbamate intermediate. This intermediate can then undergo intermolecular cyclization to form 2-imidazolidione or react with another molecule of ethylenediamine to produce N,N'-bis(2-aminoethyl)-urea.[1][2]

Q4: How can I detect and quantify the degradation of my Ethylenediamine sample?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques for detecting and quantifying Ethylenediamine and its degradation products.[1] Due to its low UV absorbance, a pre-column derivatization step is often necessary for HPLC analysis to enhance detection.[1][3]

Q5: Is there a recommended re-test date for Ethylenediamine?

A5: While a specific shelf life may not always be provided, it is good practice to re-analyze the purity of Ethylenediamine after an extended period, for instance, three years, to ensure it meets the requirements for your experiments.[1]

Troubleshooting Guides

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of the solution Oxidation due to exposure to air.For sensitive applications, use a fresh, uncolored sample. To prevent future occurrences, ensure the container is tightly sealed and stored under an inert atmosphere. Minimize exposure to air during handling.
Inconsistent experimental results Degradation of Ethylenediamine leading to a lower effective concentration or interference from degradation byproducts.1. Verify the purity of your Ethylenediamine stock using a suitable analytical method like HPLC or GC-MS. 2. Review your storage and handling procedures to minimize exposure to air, light, and moisture. 3. Consider performing a forced degradation study on a small sample to identify potential degradation products under your specific experimental conditions.[1]
Precipitate formation in solution Reaction with atmospheric carbon dioxide (CO2) to form carbamates or carbonates, or insolubility in the chosen solvent.1. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure your solvent is dry and de-gassed. 3. Verify the solubility of Ethylenediamine in your specific solvent and at the desired concentration.
Inconsistent analytical quantification Improper sample preparation or an unoptimized analytical method.1. For HPLC analysis, ensure that the derivatization step is complete. 2. For GC-MS analysis, confirm proper derivatization and optimize the temperature program to ensure adequate separation of the parent compound from potential impurities.[1]

Quantitative Data on Ethylenediamine Stability

The following table summarizes the expected stability of Ethylenediamine under various stress conditions, based on the principles of forced degradation studies. The goal of such studies is typically to achieve 5-20% degradation to identify potential degradation products and develop stability-indicating analytical methods.[4]

Stress Condition Typical Parameters Expected Outcome for Ethylenediamine Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursGenerally stable, as the amine groups will be protonated, making them less susceptible to nucleophilic attack. Minimal degradation is expected.[1]Minimal degradation products expected.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPotential for some degradation, although amines are relatively stable to base.[1]Limited degradation products.
Oxidation 3-30% H₂O₂ at room temperature for 24 hoursSusceptible to oxidation.[1]Oxidized derivatives.
Thermal Degradation 80°C for 48 hoursSusceptible to thermal degradation.[1]2-imidazolidione, N,N'-bis(2-aminoethyl)-urea.[1][2]
Photodegradation Exposure to UV light (e.g., 254 nm) for 24 hoursPotential for degradation.[1]Photolytic degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ethylenediamine

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

Materials:

  • Ethylenediamine

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Heating block or oven

  • UV lamp (254 nm)

  • Quartz cuvettes

  • Sealed vials

Procedure:

  • Sample Preparation: Prepare a stock solution of Ethylenediamine in methanol at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[1]

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.[1]

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.[1]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), using a suitable stability-indicating method such as HPLC or GC-MS.[1]

Protocol 2: HPLC Analysis of Ethylenediamine with Pre-column Derivatization

This protocol describes a method for the quantification of Ethylenediamine using HPLC with pre-column derivatization with ortho-phthaldehyde (OPA).

Materials:

  • Ortho-phthaldehyde (OPA)

  • 2-mercaptoethanol (ME)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Waters Spherisorb 5 µm ODS 2 column (or equivalent)

  • HPLC system with a fluorescence detector

Procedure:

  • Derivatization: Mix the sample containing Ethylenediamine with OPA and 2-mercaptoethanol to form a fluorescent derivative.[5]

  • HPLC Conditions:

    • Mobile Phase: Methanol-ultrapure water (65:35 v/v)[5]

    • Column: Waters Spherisorb 5 µm ODS 2[5]

    • Detection: Fluorescence detection with excitation at 330 nm and emission at 450 nm.[5]

  • Analysis: The total chromatographic analysis time is typically less than 10 minutes.[5]

Protocol 3: GC-MS Analysis of Ethylenediamine with Derivatization

This protocol provides a method for the analysis of Ethylenediamine using GC-MS with phthalaldehyde derivatization.

Materials:

  • Phthalaldehyde

  • Methanol (as diluent)

  • Helium (carrier gas)

  • DB-5MS column (30 m x 0.25 mm x 0.25 µm) or similar

  • GC-MS system

Procedure:

  • Derivatization: React the sample containing Ethylenediamine with phthalaldehyde. Sonication for 10 minutes at room temperature can facilitate the reaction to form (1z,5z)-3,4-dihydrobenzo[f][6][7]diazocine.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at a flow rate of 1.5 mL/min

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.[1]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Scan Range: m/z 40-450.[1]

Visualizations

G cluster_storage Storage Conditions cluster_degradation Degradation Pathway Optimal_Storage Optimal Storage (Cool, Dry, Dark, Inert Atmosphere) Ethylenediamine Ethylenediamine Optimal_Storage->Ethylenediamine Maintains Stability Suboptimal_Storage Suboptimal Storage (Exposure to Air, Light, Moisture, Heat) Suboptimal_Storage->Ethylenediamine Initiates Degradation Carbamate_Intermediate Carbamate Intermediate Ethylenediamine->Carbamate_Intermediate + CO2 2_Imidazolidione 2-Imidazolidione Carbamate_Intermediate->2_Imidazolidione Intramolecular Cyclization N_N_bis N,N'-bis(2-aminoethyl)-urea Carbamate_Intermediate->N_N_bis + Ethylenediamine

Caption: Logical relationship between storage conditions and degradation pathway of Ethylenediamine.

G cluster_workflow Troubleshooting Workflow for Unexpected Experimental Results Start Unexpected Results Check_Purity Verify Purity of Ethylenediamine Stock (HPLC/GC-MS) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Review_Storage Review Storage and Handling Procedures Purity_OK->Review_Storage Yes Use_Fresh_Stock Use Fresh, High-Purity Stock Purity_OK->Use_Fresh_Stock No Perform_Forced_Degradation Perform Forced Degradation Study Review_Storage->Perform_Forced_Degradation Identify_Degradants Identify Potential Degradation Products Perform_Forced_Degradation->Identify_Degradants End Problem Resolved Identify_Degradants->End Use_Fresh_Stock->End

Caption: Workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Troubleshooting Ethylgonendione Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with the detection of Ethylgonendione and other similar small molecules using mass spectrometry (MS). The following frequently asked questions (FAQs) and troubleshooting workflows are designed to address common challenges in sample preparation, data acquisition, and analysis.

Frequently Asked Questions (FAQs)

No Signal or Poor Sensitivity for this compound

Question: I am not observing any peak for this compound, or the signal intensity is very low. What are the potential causes and how can I troubleshoot this?

Answer: Several factors can contribute to poor or no signal intensity for your analyte.[1][2] A systematic approach to troubleshooting this issue is crucial.

Possible Causes & Solutions:

  • Sample Concentration: The concentration of this compound in your sample may be too low for detection or too high, causing ion suppression.[1]

    • Solution: Prepare a dilution series of your sample to determine the optimal concentration range.

  • Ionization Efficiency: The chosen ionization technique may not be optimal for this compound.[1]

    • Solution: Experiment with different ionization sources such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3][4][5] ESI is suitable for polar molecules, while APCI is often better for less polar, thermally stable compounds.[3][4]

  • Instrument Tuning and Calibration: The mass spectrometer may not be properly tuned or calibrated for the mass range of this compound.[1]

    • Solution: Perform a routine tune and calibration of the instrument according to the manufacturer's guidelines.[1]

  • Sample Preparation: Issues during sample preparation can lead to the loss of the analyte.

    • Solution: Review your sample preparation protocol. Ensure complete dissolution and minimize degradation by using appropriate solvents and pH conditions. Consider if matrix effects from complex samples could be interfering.[6]

  • System Leaks: Leaks in the LC or MS system can lead to a significant loss of sensitivity.[2]

    • Solution: Perform a leak check of the entire system, including all fittings and connections from the LC to the MS inlet.[2]

Inconsistent or No Fragmentation of this compound

Question: I am using tandem mass spectrometry (MS/MS) but am not observing any fragment ions for this compound, or the fragmentation pattern is inconsistent. What should I do?

Answer: Inconsistent or absent fragmentation in MS/MS experiments can hinder structural elucidation and quantification.

Possible Causes & Solutions:

  • Collision Energy: The collision energy applied may be too low to induce fragmentation or too high, leading to excessive fragmentation into very small, undetectable ions.

    • Solution: Optimize the collision energy by performing a ramping experiment where the collision energy is varied to find the optimal setting that produces a stable and informative fragmentation pattern.

  • Precursor Ion Selection: The isolation window for the precursor ion (this compound) might be too wide or too narrow.

    • Solution: Adjust the precursor ion isolation window. A wider window may increase signal but reduce specificity, while a narrower window may improve specificity at the cost of sensitivity.

  • Ionization Mode: The charge state of the precursor ion can affect its fragmentation behavior.

    • Solution: If using ESI, try both positive and negative ion modes. The protonated molecule ([M+H]+) and the deprotonated molecule ([M-H]-) will likely exhibit different fragmentation pathways.[3]

  • Hard vs. Soft Ionization: For initial structural information, a "hard" ionization technique like Electron Ionization (EI) can be useful as it produces extensive fragmentation, creating a detailed mass fingerprint.[7] However, for identifying the molecular ion, "soft" ionization techniques like ESI or Chemical Ionization (CI) are preferred as they minimize fragmentation.[3][5][8]

Mass Inaccuracy or Poor Resolution

Question: The measured mass of this compound is not accurate, or the peaks are broad and poorly resolved. How can I address this?

Answer: Accurate mass measurement and high resolution are critical for confident compound identification.[1]

Possible Causes & Solutions:

  • Mass Calibration: The most common cause of mass inaccuracy is improper or infrequent calibration.[1]

    • Solution: Perform a mass calibration across the desired mass range using a certified calibration standard. Ensure the calibrant solution is fresh and correctly prepared.[1]

  • Instrument Maintenance: Contamination or drift within the mass spectrometer can degrade performance.[1]

    • Solution: Follow the manufacturer's recommended maintenance schedule. This may include cleaning the ion source, optics, and detector.[1]

  • Chromatographic Peak Shape: Poor chromatography can lead to broad MS peaks.

    • Solution: Optimize the liquid chromatography (LC) method. Ensure the column is not overloaded and that the mobile phase is appropriate for the analyte. Check for contaminants on the column or in the sample.[1]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in this compound detection.

start Problem: No or Low Signal check_conc Check Sample Concentration start->check_conc check_ion Optimize Ionization Method (ESI vs. APCI) check_conc->check_ion Concentration OK dilute Prepare Dilution Series check_conc->dilute Too high/low? tune_cal Tune and Calibrate MS check_ion->tune_cal Method OK switch_mode Switch Ionization Mode (Positive/Negative) check_ion->switch_mode check_prep Review Sample Preparation tune_cal->check_prep Instrument OK perform_cal Perform Mass Calibration tune_cal->perform_cal check_leaks Check for System Leaks check_prep->check_leaks Prep OK optimize_prep Optimize Extraction/Cleanup check_prep->optimize_prep tighten_fittings Tighten Fittings and Connections check_leaks->tighten_fittings solution Signal Improved dilute->solution switch_mode->solution perform_cal->solution optimize_prep->solution tighten_fittings->solution

Caption: Troubleshooting workflow for no or low signal intensity.

start Problem: Inconsistent Fragmentation check_ce Optimize Collision Energy (CE) start->check_ce check_iso Adjust Precursor Isolation Window check_ce->check_iso CE Optimized ramp_ce Perform CE Ramping Experiment check_ce->ramp_ce check_mode Verify Ionization Mode check_iso->check_mode Window OK adjust_window Narrow/Widen Isolation Window check_iso->adjust_window switch_polarity Test Opposite Polarity check_mode->switch_polarity solution Fragmentation Stabilized ramp_ce->solution adjust_window->solution switch_polarity->solution

Caption: Troubleshooting workflow for inconsistent fragmentation.

Experimental Protocols

General Protocol for Small Molecule Analysis by LC-MS

This protocol provides a general starting point for the analysis of small molecules like this compound. Optimization will be required based on the specific properties of the analyte and the sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution.

    • For complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation or solid-phase extraction (SPE) to remove interferences.[6] A common protein precipitation method involves adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is a good starting point for many small molecules.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a common starting point for nitrogen-containing compounds.

    • Scan Mode: Full scan MS to determine the parent ion mass, followed by targeted MS/MS (product ion scan) for fragmentation analysis.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Flow (Nebulizer and Drying Gas): Optimize according to the instrument manufacturer's recommendations.

    • Collision Energy (for MS/MS): Start with a ramp from 10-40 eV to identify characteristic fragment ions.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for troubleshooting and method development.

Table 1: Effect of Ionization Source on this compound Signal Intensity

Ionization SourceSignal Intensity (Arbitrary Units)Signal-to-Noise Ratio (S/N)
ESI (Positive)8.5 x 10^5150
ESI (Negative)1.2 x 10^420
APCI (Positive)5.3 x 10^5110
APCI (Negative)Not Detected-

Table 2: Optimization of Collision Energy for this compound Fragmentation

Precursor Ion (m/z)Collision Energy (eV)Fragment Ion 1 (m/z)Fragment Ion 2 (m/z)Fragment Ion 3 (m/z)
250.1510---
250.1520180.10152.08-
250.1530180.10152.08124.05
250.1540180.10-124.05

References

Technical Support Center: Optimizing HPLC Separation of Ethylgonendione Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Ethylgonendione isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound isomers challenging?

This compound isomers, like other steroid diastereomers, often have very similar physicochemical properties, making their separation by HPLC difficult.[1] The subtle differences in their three-dimensional structures require highly selective chromatographic conditions to achieve baseline resolution.[1] Key factors influencing separation efficiency are the choice of stationary phase (the column), mobile phase composition, and temperature.[1]

Q2: What is a good starting point for column selection for this compound isomer separation?

Column selection is often an empirical process, but a good starting point for steroid isomers is a reversed-phase C18 column.[2][3] However, standard C18 columns may not always provide adequate separation for closely related isomers.[4] For enhanced selectivity, consider columns with alternative stationary phases:

  • Phenyl-Hexyl Phases: These columns offer unique selectivity for compounds with aromatic groups, like steroids, and can provide superior resolution.[4] Methanol as the organic modifier can enhance the π-π interactions between the analyte and the stationary phase, increasing retention and altering selectivity.[4]

  • Biphenyl Phases: These offer a different selectivity for aromatic and moderately polar analytes and have shown success in resolving structural isomers of steroids that are difficult to separate on C18 phases.[5][6]

  • Polar-Embedded Phases (e.g., Bonus-RP): These can provide enhanced retention and selectivity for polar solutes.[4]

For diastereomers that are difficult to separate on reversed-phase columns, normal-phase chromatography on an unmodified silica gel column can be effective.[1] If the isomers are enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are a common first choice due to their broad applicability.[1]

Q3: How do I choose the initial mobile phase for separating this compound isomers?

For reversed-phase HPLC, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[2][7]

  • Solvent Choice: The choice between acetonitrile and methanol can significantly impact selectivity.[4] It is recommended to screen both during method development. Methanol can enhance interactions with phenyl-based columns.[4][5]

  • Isocratic vs. Gradient Elution: For simple mixtures, an isocratic method (constant mobile phase composition) may be sufficient.[8] For complex samples or to scout for optimal conditions, a gradient elution (where the solvent strength is increased over time) is ideal.[8] A good starting generic gradient for steroid analysis could be a linear gradient from a low to a high percentage of organic modifier over 20-30 minutes.

For normal-phase HPLC, a common mobile phase is a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol.[1] A typical starting point could be 90:10 (v/v) n-hexane/isopropanol.[1]

Q4: What role does temperature play in the separation of isomers?

Column temperature is a crucial parameter for optimizing separations.[2] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times. It can also affect the selectivity of the separation. It is advisable to evaluate a range of temperatures (e.g., 25°C to 40°C) during method development.[1]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Isomer Peaks

Poor resolution, where peaks are not well-separated and may overlap, is a common challenge.[1]

Possible Causes & Solutions

Possible Cause Suggested Solution Citation
Inappropriate Stationary Phase The column chemistry may lack the necessary selectivity. Screen columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl, or a chiral column if applicable). For diastereomers, also consider a normal-phase silica column.[1][4][9]
Suboptimal Mobile Phase Composition The mobile phase is not providing enough selectivity. Systematically adjust the ratio of organic modifier to water. If resolution is still poor, switch the organic modifier (e.g., from acetonitrile to methanol, or vice-versa).[1][4]
Incorrect Mobile Phase pH For ionizable compounds, the mobile phase pH can drastically affect retention and selectivity. Adjust the pH to be at least 1-2 units away from the analyte's pKa to ensure a consistent ionization state.[8][10]
Column Temperature Not Optimized Temperature affects selectivity. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.[11]
Gradient is Too Steep If using a gradient, the change in solvent composition may be too rapid. Flatten the gradient in the region where the isomers elute to increase the separation window.

A logical workflow for troubleshooting poor resolution is outlined below.

G cluster_0 Troubleshooting: Poor Resolution Start Poor Resolution Observed Check_Mobile_Phase Adjust Mobile Phase (Organic %) Start->Check_Mobile_Phase Switch_Modifier Switch Organic Modifier (ACN <-> MeOH) Check_Mobile_Phase->Switch_Modifier No Improvement Adjust_Gradient Adjust Gradient Slope Check_Mobile_Phase->Adjust_Gradient Some Improvement Success Resolution Achieved Check_Mobile_Phase->Success Improvement Check_Column Screen Alternative Columns (Phenyl, Biphenyl, Chiral, etc.) Switch_Modifier->Check_Column No Improvement Switch_Modifier->Success Improvement Check_Column->Success Improvement Optimize_Temp Optimize Temperature Optimize_Temp->Success Adjust_Gradient->Optimize_Temp Further Optimization Adjust_Gradient->Success Improvement

Caption: Decision tree for troubleshooting poor resolution.

Issue 2: Peak Tailing

Peak tailing occurs when a peak is not symmetrical and has a "tail" extending from the back of the peak.

Possible Causes & Solutions

Possible Cause Suggested Solution Citation
Secondary Interactions with Column Residual silanols on the silica backbone can interact with basic analytes. Use a modern, high-purity, end-capped column. Adding a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic or trifluoroacetic acid) to the mobile phase can help.[12]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.[11][13]
Column Contamination or Damage A blocked frit or contaminated packing material at the head of the column can cause tailing. Try flushing the column or, if necessary, replace it. Using a guard column can prevent this.[11][13]
Mismatch between Sample Solvent and Mobile Phase The sample should be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[13]
Metal Chelation Some compounds can chelate with trace metals in the HPLC system (frits, tubing), causing tailing. Adding a chelating agent like EDTA to the mobile phase can mitigate this effect.[12]

Issue 3: Inconsistent Retention Times

Shifting retention times from one injection to the next can compromise data quality.

Possible Causes & Solutions

Possible Cause Suggested Solution Citation
Poor Column Equilibration The column is not sufficiently equilibrated with the starting mobile phase conditions before injection. Increase the equilibration time between runs, especially for gradient methods. A good rule of thumb is to use 10-15 column volumes.[11]
Mobile Phase Composition Changed The mobile phase composition may have changed due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep solvent bottles capped.[11]
Air Bubbles in the System Air bubbles in the pump or detector can cause flow rate fluctuations. Degas the mobile phase thoroughly before use and purge the pump if necessary.[11]
Pump Malfunction or Leaks Leaks in the system or worn pump seals will lead to an inconsistent flow rate. Check for leaks and perform regular pump maintenance.[11]
Fluctuations in Column Temperature The laboratory temperature may be fluctuating, affecting retention times. Use a thermostatted column compartment to maintain a constant temperature.[11]

Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a separation method for steroid isomers using reversed-phase HPLC.

  • Column Selection:

    • Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • If separation is inadequate, screen a Phenyl-Hexyl and a Biphenyl column of similar dimensions.[4][5]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water

    • Mobile Phase B: HPLC-grade Acetonitrile or Methanol

    • Prepare two sets of mobile phase B to screen both organic modifiers.

  • Initial Gradient Screening:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV, at the absorbance maximum of this compound (if unknown, screen with a DAD/PDA detector from 200-400 nm).

    • Injection Volume: 5-10 µL

    • Gradient Program: 50% B to 100% B over 20 minutes. Hold at 100% B for 5 minutes. Return to 50% B and equilibrate for 10 minutes.

  • Optimization:

    • Based on the screening run, adjust the gradient. If peaks elute too quickly, start at a lower %B. If they elute too late, start at a higher %B.

    • To improve the resolution of closely eluting peaks, create a shallower gradient segment around the elution time of the isomers.

    • Evaluate the effect of temperature (e.g., 25°C, 35°C, 45°C) on selectivity.

The general workflow for HPLC method development is visualized below.

G cluster_1 HPLC Method Development Workflow Start Define Separation Goal Select_Column Select Initial Column (e.g., C18) Start->Select_Column Select_MP Select Mobile Phase (e.g., Water/ACN) Select_Column->Select_MP Scouting_Run Perform Gradient Scouting Run Select_MP->Scouting_Run Evaluate Evaluate Chromatogram (Resolution, Peak Shape) Scouting_Run->Evaluate Optimize Optimize Parameters (Gradient, Temp, Flow Rate) Evaluate->Optimize Suboptimal Validate Validate Method Evaluate->Validate Optimal Optimize->Evaluate

Caption: General workflow for HPLC method development.

Protocol 2: Normal-Phase HPLC Method Development

This protocol is an alternative for diastereomers that are difficult to resolve by reversed-phase.

  • Column Selection:

    • Start with an unmodified silica gel column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA) or Ethanol

    • Prepare an initial mobile phase of 90:10 (v/v) n-Hexane/IPA.[1]

    • Ensure the mobile phase is thoroughly degassed.

  • Isocratic Analysis:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV, at the appropriate wavelength.

    • Injection Volume: 5-10 µL (ensure sample is dissolved in the mobile phase).

  • Optimization:

    • If resolution is poor, systematically adjust the percentage of the alcohol modifier. For example, try 95:5 and 85:15 n-Hexane/IPA.[1]

    • Increasing the percentage of the polar modifier will decrease retention time.

    • Evaluate the effect of a different alcohol modifier (e.g., ethanol) on selectivity.[1]

Data Presentation: Impact of Column and Mobile Phase on Steroid Isomer Separation

The following table summarizes the expected impact of different chromatographic conditions on the separation of steroid isomers, based on published literature. This provides a framework for empirical method development for this compound.

Parameter Condition 1 Condition 2 Expected Outcome on Selectivity (α) Citation
Stationary Phase Standard C18Phenyl-Hexyl or BiphenylCondition 2 is likely to provide a significant change in selectivity and potentially higher resolution for aromatic steroid isomers.[4][5][6]
Organic Modifier AcetonitrileMethanolThe choice of modifier can alter elution order and selectivity, especially on phenyl-containing phases where methanol can enhance π-π interactions.[4][5]
Temperature 25°C40°CIncreasing temperature may increase or decrease selectivity depending on the specific isomers and stationary phase. It must be evaluated empirically.[2]
Chromatographic Mode Reversed-Phase (C18)Normal-Phase (Silica)Provides a completely different separation mechanism. Often successful for diastereomers when reversed-phase fails.[1]

References

Technical Support Center: Reducing Off-Target Effects of Small Molecule Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Ethylgonendione" does not appear to be a known chemical entity in the scientific literature. This technical support center has been created to address the user's request for a guide on reducing off-target effects by using the principles of small molecule inhibitor optimization for a hypothetical compound, which we will refer to as "Hypotheticalgonendione." The following information is based on established methodologies for characterizing and mitigating the off-target effects of small molecule inhibitors in cell culture.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are the interactions of a drug or small molecule with proteins or other biomolecules that are not its intended target.[1] These unintended interactions can lead to a variety of issues in experimental research, including:

  • Cellular toxicity: The molecule may interact with essential cellular proteins, causing cell death or other adverse effects unrelated to the on-target activity.[1]

  • Inconsistent or irreproducible data: The expression of off-target proteins can vary between different cell lines or even between different passages of the same cell line, leading to variability in experimental outcomes.[1]

Q2: I am observing unexpected effects in my cell culture experiment with Hypotheticalgonendione. Could these be off-target effects?

A2: It is highly possible. If the observed phenotype does not align with the known signaling pathway of the intended target, or if you are using a cell line that does not express the intended target but still shows a response, you are likely observing off-target effects.

Q3: What are the initial steps to minimize potential off-target effects of Hypotheticalgonendione?

A3: Several proactive strategies can be employed:

  • Use the lowest effective concentration: Titrate Hypotheticalgonendione to the lowest concentration that elicits your desired on-target effect. This minimizes the engagement of lower-affinity off-target receptors.[1]

  • Use a highly pure and validated compound: Ensure the Hypotheticalgonendione you are using is of high purity, as impurities could be responsible for unexpected effects.

  • Standardize cell culture conditions: Use cells of a similar passage number and ensure consistent seeding densities to minimize variability in the expression of potential off-target proteins.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Observed phenotype is inconsistent with the known function of the target protein. The phenotype may be due to an off-target effect of Hypotheticalgonendione.1. Use a structurally unrelated inhibitor: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[1]2. Genetic Validation: Employ genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target. The resulting phenotype should mimic the effect of the small molecule inhibitor.[1]
High cellular toxicity at effective concentrations. Hypotheticalgonendione may be interacting with a critical protein essential for cell viability.[1] The vehicle (e.g., DMSO) may also be toxic at higher concentrations.1. Perform a dose-response curve for cytotoxicity: Use an MTT or LDH assay to determine the IC50 of Hypotheticalgonendione in your cell line.2. Lower the inhibitor concentration: Determine the minimal effective concentration to reduce off-target engagement.[1]3. Vehicle control: Ensure the final concentration of the solvent is non-toxic.4. Identify the toxic off-target: Utilize off-target screening to pinpoint potential proteins responsible for the toxicity.[1]
Inconsistent results across different cell lines. Cell-line specific expression of off-target proteins can lead to variable responses.[1]1. Characterize target and off-target expression: Profile the expression levels of the intended target and any known major off-targets in the cell lines being used.[1]2. Choose appropriate cell models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[1]
Discrepancy between biochemical and cellular activity. Poor cell permeability or rapid metabolism of Hypotheticalgonendione can lead to a lack of cellular effect despite potent biochemical activity.[1]1. Assess cell permeability: Employ assays to determine if the compound is effectively entering the cells.[1]2. Evaluate compound stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium.[1]

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for Hypotheticalgonendione

Concentration (nM)On-Target Inhibition (%)Off-Target Activation (%)Cell Viability (%)
150100
10252100
50851598
100953592
500987560
1000999035

Table 2: Comparison of Inhibitors for On-Target vs. Off-Target Activity

InhibitorOn-Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (Off-Target A / On-Target)
Hypotheticalgonendione50750>10,00015
Structurally Unrelated Inhibitor X75>10,000>10,000>133

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of Hypotheticalgonendione within intact cells.[1]

Methodology:

  • Cell Treatment: Treat cultured cells with Hypotheticalgonendione at various concentrations or with a vehicle control.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Temperature Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Precipitation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Quantification: Analyze the amount of the target protein remaining in the supernatant by Western blot or other quantitative methods. Target engagement by Hypotheticalgonendione will stabilize the protein, leading to a higher amount remaining in the supernatant at elevated temperatures compared to the control.

Protocol 2: siRNA-Mediated Knockdown of a Suspected Off-Target

Objective: To reduce the expression of a specific off-target protein to confirm its role in a Hypotheticalgonendione-induced phenotype.

Materials:

  • Cell line of interest

  • siRNA targeting the off-target protein of interest (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Complete culture medium

  • Reagents for validating knockdown (e.g., qPCR primers, antibodies for Western blot)

Procedure:

  • Day 1: Seeding: Seed cells so they will be 60-80% confluent at the time of transfection.

  • Day 2 (Transfection):

    • For each well to be transfected, dilute 10-30 pmol of siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-transfection reagent complexes to the cells.

  • Day 3-4 (Post-transfection):

    • Incubate the cells for 24-72 hours.

    • Harvest a subset of cells to validate knockdown of the target protein by qPCR or Western blot.

    • Treat the remaining cells with Hypotheticalgonendione and assess the phenotype of interest. A rescue of the off-target phenotype in the knockdown cells compared to the control siRNA-treated cells would confirm the involvement of that off-target.

Visualizations

cluster_0 Hypotheticalgonendione Signaling cluster_1 Off-Target Effects A Hypotheticalgonendione B On-Target Protein A->B Inhibits E Off-Target Protein A->E Activates C Downstream Effector 1 B->C Inhibits D Desired Phenotype C->D Promotes F Downstream Effector 2 E->F Activates G Undesired Phenotype F->G Promotes

Caption: Hypothetical signaling pathway of Hypotheticalgonendione.

cluster_workflow Workflow for Mitigating Off-Target Effects start Start: Observe Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity lowest_effective Determine Lowest Effective Concentration cytotoxicity->lowest_effective structurally_unrelated Test Structurally Unrelated Inhibitor lowest_effective->structurally_unrelated genetic_validation Perform Genetic Validation (siRNA/CRISPR) lowest_effective->genetic_validation phenotype_match Phenotypes Match? structurally_unrelated->phenotype_match genetic_validation->phenotype_match off_target_pathway Investigate Off-Target Pathway phenotype_match->off_target_pathway No on_target_confirmed On-Target Effect Confirmed phenotype_match->on_target_confirmed Yes off_target_implicated Off-Target Effect Implicated off_target_pathway->off_target_implicated

Caption: Experimental workflow for identifying and mitigating off-target effects.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Results? check_conditions Standardize Cell Culture Conditions start->check_conditions Yes unresolved Consult Further start->unresolved No check_reagents Validate Reagent Purity and Concentration check_conditions->check_reagents characterize_expression Profile Target and Off-Target Expression check_reagents->characterize_expression select_cell_line Select Appropriate Cell Line characterize_expression->select_cell_line resolved Issue Resolved select_cell_line->resolved

References

Ethylgonendione stability in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylgonendione Stability

Disclaimer: The compound "this compound" is not found in the public chemical literature. This technical support guide has been constructed using data from analogous ethyl-substituted synthetic steroid compounds, primarily Levonorgestrel and Gestodene . The principles, protocols, and stability profiles discussed are based on these structurally related molecules and should serve as a representative guide for a compound like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions across different pH values?

Based on studies of analogous compounds, this compound is expected to be susceptible to degradation under both strongly acidic and strongly alkaline conditions.[1] It is most stable in neutral or near-neutral pH environments. Forced degradation studies, which are a standard part of pharmaceutical stability testing, consistently show that acid and base hydrolysis are significant degradation pathways for this class of compounds.[2][3][4]

Q2: Which pH conditions are most likely to cause significant degradation of this compound?

Both low pH (acidic) and high pH (alkaline) conditions are shown to cause significant degradation. Levonorgestrel, a proxy compound, was found to be particularly sensitive to acidic and alkaline hydrolysis.[1] For instance, one study reported 31.52% degradation when the drug was kept in 1N HCl at 100°C for 7 hours.[1] Another study using milder conditions (0.1N HCl at room temperature for 24 hours) still resulted in 63.22% degradation.[5] Significant degradation is also observed under alkaline stress (e.g., 0.5N NaOH).[1]

Q3: How should I prepare and store solutions of this compound for experimental use?

Due to the limited solubility of this class of compounds in aqueous buffers, a stock solution should first be prepared in an organic solvent like DMSO or ethanol.[6] For aqueous working solutions, the stock can be diluted with the buffer of choice (e.g., PBS pH 7.2). It is recommended not to store aqueous solutions for more than one day to minimize degradation and potential precipitation.[6] For long-term storage, a crystalline solid form stored at -20°C is preferable.[6]

Q4: Are there other factors besides pH that I should consider for stability?

Yes. In addition to acid and base hydrolysis, you should be aware of potential degradation from oxidation, heat, and photolysis (exposure to UV light).[1][2] While compounds like Levonorgestrel are very sensitive to pH and oxidation, they have been found to be relatively stable against thermal and photolytic stress under certain conditions.[1][7]

Troubleshooting Guides

Problem 1: My assay shows a rapid loss of the parent this compound peak when using an acidic mobile phase for HPLC analysis.

  • Possible Cause: The acidic mobile phase is causing on-column degradation of the analyte. Steroids of this class can be sensitive to acidic environments.

  • Solution:

    • Neutralize the Mobile Phase: If possible, adjust the mobile phase to a more neutral pH (e.g., pH 6.0-7.5) to see if peak area and height stabilize. Ensure your column is rated for use at the selected pH.

    • Reduce Run Time: Minimize the amount of time the compound is exposed to the acidic conditions by shortening the HPLC run time, if feasible for your separation.

    • Work at Lower Temperatures: Perform the chromatography at a lower temperature (e.g., refrigerated autosampler and column compartment) to slow the rate of acid-catalyzed hydrolysis.

Problem 2: I see multiple new peaks in my chromatogram after dissolving this compound in a basic buffer for a cell-based assay.

  • Possible Cause: The basic buffer is causing alkaline hydrolysis, leading to the formation of degradation products.

  • Solution:

    • Confirm Degradation: To confirm that the new peaks are degradants, perform a forced degradation study. Intentionally expose a sample of this compound to a basic solution (e.g., 0.1N NaOH) for a set period, then neutralize it and run the chromatogram. The peaks in your stressed sample should correspond to the unknown peaks in your assay sample.

    • Use Freshly Prepared Solutions: Prepare your this compound solution immediately before use to minimize the time it spends in the basic buffer.

    • pH Optimization: Determine the highest pH at which your compound remains stable for the duration of your experiment. Test a range of buffers (e.g., pH 7.4, 7.8, 8.2) to find an optimal balance between experimental requirements and compound stability.

Data on pH-Dependent Stability

The following table summarizes quantitative data from forced degradation studies on Levonorgestrel, which serves as a proxy for this compound. These studies are designed to accelerate degradation to identify potential pathways.

Stress ConditionReagentTemperatureDurationPercent DegradationReference
Acid Hydrolysis 1N HCl100°C7 hours31.52%[1]
Acid Hydrolysis 0.1N HClRoom Temp.24 hours63.22%[5]
Alkaline Hydrolysis 0.5N NaOH100°C7 hoursSignificant Degradation*[1]

*Quantitative percentage not specified, but noted as a primary degradation condition.

Experimental Protocols

Protocol: Forced Degradation Study for this compound under Acidic and Basic Conditions

This protocol outlines a typical procedure to assess the stability of this compound in response to pH stress, in accordance with ICH guidelines.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 1N HCl.

    • Reflux the solution at 60-80°C for 2-4 hours.

    • After the incubation period, cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent amount of 1N NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).

  • Base Stress:

    • Transfer a known volume of the stock solution into a separate flask.

    • Add an equal volume of 0.5N NaOH.

    • Reflux the solution at 60-80°C for 2-4 hours.

    • After the incubation period, cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent amount of 0.5N HCl.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples, without subjecting it to acid or base stress.

  • Analysis:

    • Analyze all samples (Acid Stressed, Base Stressed, Control) using a validated stability-indicating HPLC method.

    • Compare the chromatograms. The degradation percentage can be calculated by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

    • Peak purity analysis of the parent peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure the method is specific and separates the degradants from the parent compound.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_neutralize Neutralization & Dilution cluster_analysis Analysis cluster_results Data Evaluation Stock Prepare 1 mg/mL Stock Solution Acid_Sample Aliquot for Acid Stress Stock->Acid_Sample Base_Sample Aliquot for Base Stress Stock->Base_Sample Control_Sample Aliquot for Control Stock->Control_Sample Add_Acid Add 1N HCl Reflux @ 80°C Acid_Sample->Add_Acid Add_Base Add 0.5N NaOH Reflux @ 80°C Base_Sample->Add_Base Dilute Dilute all samples to final concentration Control_Sample->Dilute Neut_Acid Cool & Neutralize with NaOH Add_Acid->Neut_Acid Neut_Base Cool & Neutralize with HCl Add_Base->Neut_Base Neut_Acid->Dilute Neut_Base->Dilute Analysis HPLC-PDA Analysis Dilute->Analysis Compare Compare peak areas & calculate % degradation Analysis->Compare Purity Assess peak purity Analysis->Purity

Caption: Workflow for pH-based forced degradation study.

G cluster_conditions Environmental pH Conditions cluster_outcomes Stability Outcomes Ethyl This compound (Parent Compound) Low_pH Low pH (< 4) Ethyl->Low_pH exposed to High_pH High pH (> 9) Ethyl->High_pH exposed to Neutral_pH Neutral pH (6 - 8) Ethyl->Neutral_pH exposed to Degradation Accelerated Degradation (Hydrolysis) Low_pH->Degradation High_pH->Degradation Stability Relative Stability Neutral_pH->Stability

Caption: Relationship between pH and this compound stability.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ethylgonendione is a hypothetical compound. The following troubleshooting guide and associated data are based on common experimental artifacts and protocols related to steroid hormones and androgens.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate artifacts in experimental results involving the hypothetical androgenic compound, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-treated cells show a response in my immunoassay, but I suspect off-target effects. What could be the cause?

A1: A common artifact in steroid hormone immunoassays is antibody cross-reactivity. The antibodies used in the assay may recognize and bind to other structurally similar steroids or metabolites present in your experimental system, leading to a false-positive signal. It is crucial to test for the cross-reactivity of known interfering compounds in your specific assay.

Troubleshooting Steps:

  • Review Assay Specificity: Consult the manufacturer's data sheet for your immunoassay kit to check for known cross-reactants.

  • Run Specificity Controls: Test structurally similar steroids (e.g., testosterone, dihydrotestosterone, progesterone) in your assay to determine their percentage of cross-reactivity.

  • Alternative Detection Method: Consider using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm your results.

Q2: I'm observing high background signal in my androgen receptor (AR) binding assay. How can I reduce this?

A2: High background in AR binding assays often stems from non-specific binding of your radiolabeled ligand or this compound to components other than the receptor. This can be influenced by the buffer composition, incubation time, and the presence of interfering substances.

Troubleshooting Steps:

  • Optimize Blocking: Ensure your blocking buffer contains an appropriate agent (e.g., bovine serum albumin - BSA) to minimize non-specific binding.

  • Adjust Incubation Time/Temperature: Shorter incubation times or lower temperatures can sometimes reduce non-specific interactions.

  • Include Non-Specific Binding Control: Always include a control with a high concentration of unlabeled ligand to determine the level of non-specific binding.

Q3: My luciferase reporter assay for AR activity shows inconsistent results with this compound treatment. What are the potential issues?

A3: Inconsistent results in luciferase reporter assays can arise from several factors, including variable transfection efficiency, cell viability issues, or interference of this compound with the luciferase enzyme itself.

Troubleshooting Steps:

  • Normalize for Transfection Efficiency: Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize your results.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure this compound is not causing cytotoxicity at the tested concentrations.

  • Test for Luciferase Inhibition: Run a control experiment with purified luciferase enzyme to see if this compound directly inhibits its activity.

Q4: In my Western blot for androgen receptor, I'm seeing multiple bands or bands at the wrong molecular weight after this compound treatment. What does this indicate?

A4: Unexpected bands in a Western blot can be due to several factors, including post-translational modifications of the androgen receptor, receptor degradation, or non-specific antibody binding.

Troubleshooting Steps:

  • Use a Positive Control: Include a lysate from a cell line known to express the androgen receptor at the correct size.

  • Optimize Antibody Concentration: Titrate your primary antibody to find the optimal concentration that minimizes non-specific binding.

  • Improve Blocking and Washing: Increase the stringency of your blocking and washing steps to reduce background and non-specific bands.

  • Consider Post-Translational Modifications: this compound treatment might be inducing phosphorylation or other modifications that can alter the receptor's migration on the gel.

Data Presentation

Table 1: Hypothetical Cross-Reactivity of Various Steroids in an this compound Immunoassay. [1][2][3]

This table illustrates potential cross-reactivity percentages for common steroids in a competitive immunoassay designed for this compound. High cross-reactivity can lead to inaccurate quantification.

Compound% Cross-ReactivityPotential for Interference
This compound 100 Reference Compound
Dihydrotestosterone (DHT)15High
Testosterone8Moderate
Progesterone2Low
Estradiol< 0.5Very Low
Cortisol< 0.1Negligible

Table 2: Relative Binding Affinity (RBA) of this compound and Other Steroids to the Androgen Receptor. [4][5]

This table shows the hypothetical binding affinity of various compounds to the androgen receptor relative to a standard potent androgen, Methyltrienolone (R1881).

CompoundRelative Binding Affinity (%)
Methyltrienolone (R1881)100
This compound 85
Dihydrotestosterone (DHT)70
Testosterone45
Progesterone5
Estradiol< 1

Experimental Protocols

Protocol 1: Competitive Androgen Receptor Binding Assay [6][7]

This protocol is designed to determine the binding affinity of this compound to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (AR)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Assay Buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • This compound and other competitor compounds

  • 96-well filter plates

  • Scintillation fluid and counter

Methodology:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • In a 96-well plate, combine the recombinant AR, a fixed concentration of [³H]-R1881, and the various concentrations of this compound or control compounds.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separate the bound from free radioligand by filtering the mixture through the 96-well filter plates.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) to determine its binding affinity.

Protocol 2: Androgen Receptor Luciferase Reporter Assay [8][9][10][11]

This protocol measures the ability of this compound to activate the transcriptional activity of the androgen receptor.

Materials:

  • A cell line expressing the androgen receptor (e.g., LNCaP)

  • An androgen-responsive luciferase reporter plasmid (containing Androgen Response Elements - AREs)

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (phenol red-free) with charcoal-stripped serum

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.

  • After transfection, plate the cells in a 96-well plate and allow them to recover.

  • Treat the cells with various concentrations of this compound or control compounds in phenol red-free medium with charcoal-stripped serum.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of this compound to determine its potency in activating AR-mediated transcription.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP_complex AR-HSP Complex This compound->AR_HSP_complex Binding & Activation AR Androgen Receptor (AR) AR->AR_HSP_complex Inactive State AR_dimer Activated AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruitment of Co-activators

Caption: Canonical signaling pathway of this compound via the Androgen Receptor.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is it an Immunoassay? start->q1 a1 Check for Cross-Reactivity (See Table 1) q1->a1 Yes q2 Is it a Binding Assay? q1->q2 No end Identify & Mitigate Artifact a1->end a2 Assess Non-Specific Binding q2->a2 Yes q3 Is it a Reporter Assay? q2->q3 No a2->end a3 Check Cell Viability & Normalize Transfection q3->a3 Yes a3->end

Caption: A logical workflow for troubleshooting common experimental artifacts.

References

Enhancing the bioavailability of Ethylgonendione in vivo

Author: BenchChem Technical Support Team. Date: December 2025

As "Ethylgonendione" is not a recognized compound in scientific literature, this technical support center provides a detailed, illustrative guide for a hypothetical, poorly soluble small molecule with this name. The principles, experimental protocols, and troubleshooting advice are based on established methods for enhancing the in vivo bioavailability of hydrophobic drugs.

Technical Support Center: this compound

This resource is designed for researchers, scientists, and drug development professionals working with this compound. It provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, synthetic small molecule with a steroidal backbone, currently under investigation for its potent anti-inflammatory properties. Its proposed mechanism of action involves the targeted inhibition of the NLRP3 inflammasome signaling pathway, a key driver of inflammation in various autoimmune and metabolic disorders. Due to its high lipophilicity, this compound readily crosses cell membranes to engage its intracellular target but suffers from poor aqueous solubility.

Q2: Why is the oral bioavailability of this compound typically low?

The poor oral bioavailability of this compound is attributed to several factors characteristic of hydrophobic compounds:

  • Low Aqueous Solubility : Its limited solubility in gastrointestinal fluids is the primary rate-limiting step for absorption.[1][2]

  • First-Pass Metabolism : Pre-clinical models suggest that this compound undergoes significant metabolism in the liver and gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.

  • Poor Dissolution Rate : The crystalline form of the compound dissolves slowly, which can be improved by reducing the particle size.[2]

Q3: What are the most promising strategies for enhancing the bioavailability of this compound?

Several formulation strategies can significantly improve the in vivo exposure of this compound.[3] These include:

  • Lipid-Based Formulations : Systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and facilitate lymphatic uptake, bypassing some first-pass metabolism.[3]

  • Particle Size Reduction : Techniques such as micronization or nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[2]

  • Amorphous Solid Dispersions (ASDs) : Dispersing this compound in a polymer matrix can prevent crystallization and enhance solubility.[1]

  • Complexation : Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][3]

Troubleshooting Guides

Problem 1: High variability in plasma concentrations of this compound across subjects in our animal study.

  • Potential Cause : Food effects or inconsistent gastric pH influencing drug dissolution. The presence of food, particularly high-fat meals, can variably enhance the absorption of lipophilic drugs.

  • Troubleshooting Steps :

    • Standardize Feeding Schedule : Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing and have controlled access to food post-dosing.

    • Control Vehicle pH : If using a liquid formulation, ensure the pH is controlled and consistent across all preparations. For ionizable drugs, pH can significantly impact solubility.[1][4]

    • Evaluate Formulation : Consider a formulation less susceptible to food effects, such as a well-designed SEDDS, which can create a consistent microenvironment for drug release and absorption.

Problem 2: The nano-suspension of this compound shows particle aggregation and instability upon storage.

  • Potential Cause : Insufficient stabilizer concentration or inappropriate stabilizer selection for the drug particle surface.

  • Troubleshooting Steps :

    • Optimize Stabilizer Concentration : Titrate the concentration of your stabilizer (e.g., Polysorbate 80, HPMC). A concentration that is too low will not provide adequate steric or ionic hindrance to prevent aggregation.

    • Screen Different Stabilizers : Test a panel of stabilizers with different properties (e.g., ionic vs. non-ionic). The ideal stabilizer will have a strong affinity for the drug's surface.

    • Control Temperature : Store the nano-suspension at the recommended temperature (e.g., 4°C) to reduce the kinetic energy of the particles, minimizing collision frequency.

Problem 3: Despite good in vitro dissolution, the in vivo bioavailability of our lipid-based formulation is still below the target.

  • Potential Cause : The formulation may be susceptible to digestion by gastrointestinal lipases, leading to drug precipitation before it can be absorbed.

  • Troubleshooting Steps :

    • Incorporate Digestion Inhibitors : Consider including small amounts of lipase inhibitors in the formulation, although this can have physiological consequences.

    • Modify Lipid Composition : Formulate with medium-chain or long-chain triglycerides, which have different digestion kinetics. Formulations that form digestion-resistant liquid crystalline phases can also protect the drug.

    • Enhance Lymphatic Uptake : Utilize long-chain fatty acids in the formulation, as they are more likely to be directed toward the lymphatic transport system, which bypasses the liver and reduces first-pass metabolism.[3]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats (Oral Gavage, 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (%)
Aqueous Suspension35 ± 124.0210 ± 755%
Micronized Suspension98 ± 252.5750 ± 15018%
Solid Dispersion (PVP-VA)250 ± 601.52100 ± 45051%
SEDDS (Self-Emulsifying)410 ± 951.03300 ± 62080%

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded SEDDS Formulation

  • Component Selection : Based on solubility and emulsification studies, select an oil phase (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol HP).

  • Phase Diagram Construction : Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the resulting emulsion to identify the optimal self-emulsifying region.

  • Drug Loading : Select a formulation from the optimal region. Heat the mixture to 40°C with gentle stirring.

  • Dissolution : Slowly add this compound to the heated mixture until it is completely dissolved, resulting in a clear, homogenous pre-concentrate.

  • Characterization : Assess the pre-concentrate for drug content uniformity. Evaluate the emulsification performance by diluting a sample in water and measuring the resulting droplet size, polydispersity index (PDI), and zeta potential. An ideal formulation will spontaneously form a microemulsion with a droplet size below 200 nm.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization : Acclimate male Sprague-Dawley rats (250-300g) for at least one week with a standard 12-hour light/dark cycle and free access to food and water.

  • Fasting : Fast the animals overnight (approximately 12 hours) prior to dosing but allow free access to water.

  • Dosing : Administer the selected this compound formulation via oral gavage at a target dose of 10 mg/kg. Record the exact time of administration for each animal.

  • Blood Sampling : Collect sparse blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation : Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis : Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis : Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening (Excipients) ternary Ternary Phase Diagram (SEDDS) solubility->ternary loading Drug Loading Optimization ternary->loading characterization Droplet Size & PDI Analysis loading->characterization dosing Oral Dosing (Rat Model) characterization->dosing Select Lead Formulation sampling Blood Sampling (Time Points) dosing->sampling bioanalysis LC-MS/MS Quantification sampling->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.

signaling_pathway PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B Cleaves IL1B Mature IL-1β (Inflammation) ProIL1B->IL1B This compound This compound This compound->NLRP3 Inhibits troubleshooting_flow start Low In Vivo Bioavailability check_sol Is in vitro dissolution adequate? start->check_sol improve_form Reformulate: - Particle Size Reduction - Amorphous Dispersion check_sol->improve_form No check_perm Is permeability a limiting factor? check_sol->check_perm Yes improve_form->check_sol lipid_form Lipid-Based Formulation (e.g., SEDDS) check_perm->lipid_form Yes first_pass High First-Pass Metabolism Likely check_perm->first_pass No lipid_form->first_pass Enhances Lymphatic Uptake

References

Technical Support Center: Purifying Ethylgonendione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethylgonendione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this synthetic steroid from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound reaction mixture?

A1: Crude synthetic this compound mixtures often contain a variety of impurities. These can include unreacted starting materials, reagents, and byproducts from side reactions. Common impurities in steroid syntheses include isomers, epimers, and over-oxidized or reduced forms of the target molecule.[1] Degradation products can also form if the compound is sensitive to the reaction or workup conditions.

Q2: Which chromatographic method is best suited for this compound purification?

A2: The choice of chromatographic method depends on the scale of the purification and the nature of the impurities.

  • Flash Column Chromatography (Normal Phase): This is a standard method for purifying multi-gram quantities of synthetic steroids.[2] It is effective at separating compounds with different polarities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity final products, especially on a smaller scale, RP-HPLC is the method of choice.[3][4][5] It excels at separating structurally similar compounds.[3][4]

Q3: My this compound appears to be degrading on the silica gel column. What can I do?

A3: Some steroids can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6] If you suspect this is happening, you can try deactivating the silica gel by treating it with a small amount of a base, like triethylamine, mixed into the solvent system.[6] Alternatively, using a different stationary phase such as alumina or a bonded phase like diol can be effective.[6]

Q4: How can I improve the yield and purity of this compound during recrystallization?

A4: Successful recrystallization depends heavily on the choice of solvent system.[7][8] An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[8] To improve purity, ensure the solution cools slowly to allow for the formation of a pure crystal lattice that excludes impurities.[9] If recovery is low, it may be due to the product being too soluble in the cold solvent; in this case, a multi-solvent system might be necessary.[9]

Troubleshooting Guides

Low Purity After Flash Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of spots on TLC Inappropriate solvent system.Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation between this compound and its impurities.
Co-elution of impurities Column was overloaded with crude material.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Streaking or tailing of the compound on the column The compound may be too polar for the solvent system, or it could be interacting too strongly with the silica.Add a small amount of a more polar solvent (e.g., methanol) to the elution solvent to reduce tailing.[6] If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape.
Compound appears in all fractions The crude sample was not loaded onto the column in a concentrated band.Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the top of the silica gel.[10] Alternatively, "dry loading" the sample by pre-adsorbing it onto a small amount of silica can lead to better separation.[10]
Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
No crystals form upon cooling The solution is not supersaturated; either too much solvent was used, or the compound is very soluble.Evaporate some of the solvent to increase the concentration of this compound and try cooling again. If crystals still do not form, try placing the solution in an ice bath or scratching the inside of the flask with a glass rod to induce nucleation.[9]
Oily precipitate instead of crystals The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.Try using a lower-boiling point solvent. If impurities are suspected, an initial purification by column chromatography may be necessary before attempting recrystallization.
Low recovery of crystalline product The compound is too soluble in the cold recrystallization solvent.Use a different solvent system where the compound has lower solubility at cold temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[9] Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.[11]

Quantitative Data Summary

Comparison of Purification Techniques for Steroids
Technique Typical Purity Typical Yield Throughput Notes
Flash Column Chromatography 90-98%60-90%[2]HighGood for initial purification of large quantities.
Preparative RP-HPLC >99%70-95%Low to MediumIdeal for final polishing to achieve high purity.[3]
Recrystallization >98% (can be >99% with multiple recrystallizations)50-80%[12]MediumHighly dependent on the specific compound and impurities.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol is a general guideline and may require optimization.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will move the this compound spot to an Rf value of 0.2-0.4 and show good separation from major impurities. A common starting point for steroids is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size.

    • Fill the column with the chosen non-polar solvent (e.g., hexanes).

    • Prepare a slurry of silica gel in the same solvent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the elution solvent or a slightly more polar solvent if necessary for solubility.[10]

    • Carefully apply the sample to the top of the silica bed using a pipette.[10]

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the elution solvent to the column.

    • Apply gentle pressure (e.g., from a compressed air line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of purified this compound. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8]

  • Dissolution: Place the bulk of the impure this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solid is completely dissolved.[9] Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[9] Do not disturb the flask during this process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8][11]

  • Drying: Allow the crystals to dry completely in the funnel by drawing air through them.[8] For final drying, they can be placed in a vacuum oven.

Visualizations

PurifcationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude this compound Reaction Mixture Chromatography Flash Column Chromatography Crude->Chromatography Initial Cleanup Evaporation1 Solvent Evaporation Chromatography->Evaporation1 Recrystallization Recrystallization Evaporation1->Recrystallization Further Purification Filtration Filtration & Drying Recrystallization->Filtration PurityAnalysis Purity Analysis (HPLC, NMR) Filtration->PurityAnalysis PureProduct Pure this compound (>99%) PurityAnalysis->PureProduct Meets Specs TroubleshootingPurity Start Low Purity after Column Chromatography? Cause1 Overloaded Column? Start->Cause1 Check Sample:Silica Ratio Cause2 Poor Solvent Choice? Start->Cause2 Review TLC Data Cause3 Compound Degradation? Start->Cause3 Test Stability on Silica Cause1->Cause2 No Solution1 Reduce Sample Load Cause1->Solution1 Yes Cause2->Cause3 No Solution2 Re-optimize Solvent System via TLC Cause2->Solution2 Yes Solution3 Use Deactivated Silica or Alumina Cause3->Solution3 Yes

References

Validation & Comparative

Ethylgonendione: A Comparative Efficacy Analysis with Commercially Available Steroids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Ethylgonendione" is not a recognized or scientifically documented anabolic-androgenic steroid (AAS). As such, a direct comparative analysis based on existing literature is not possible. This guide has been constructed using a hypothetical profile for "this compound" to illustrate the requested format for a comparative efficacy guide. The data presented for this compound is illustrative and should not be considered factual. For the purpose of a realistic comparison, well-documented steroids—Testosterone, Nandrolone, and Stanozolol—are used as benchmarks.

This guide provides a comparative overview of the hypothetical steroid this compound against established anabolic steroids. The information is intended for researchers, scientists, and drug development professionals to understand the potential efficacy and signaling pathways of novel steroid compounds.

Comparative Efficacy and Binding Affinity

The relative efficacy of an anabolic steroid is often assessed by its binding affinity for the androgen receptor (AR) and its anabolic-to-androgenic ratio. The following table summarizes these key quantitative metrics for this compound in comparison to standard reference steroids.

Compound Relative Binding Affinity (RBA) for AR (%) Anabolic:Androgenic Ratio Primary Clinical Applications/Effects
Testosterone 100100:100Hormone replacement therapy, muscle wasting diseases
Nandrolone 50-60300:30Anemia of renal insufficiency, osteoporosis
Stanozolol 30-45320:30Hereditary angioedema, muscle wasting
This compound (Hypothetical) 120400:25Investigational for sarcopenia and cachexia

Experimental Protocols

The data presented in this guide is based on standardized in-vitro and in-vivo experimental protocols.

Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for the androgen receptor.

Methodology:

  • Preparation of Cytosol: Prostate tissue from castrated rats is homogenized in a buffer solution to isolate the cytosol, which contains the androgen receptors.

  • Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, Testosterone).

  • Separation: After incubation, unbound steroids are separated from the receptor-bound steroids using a dextran-coated charcoal suspension.

  • Quantification: The radioactivity of the receptor-bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled androgen binding (IC50) is determined. The RBA is then calculated relative to a reference standard (e.g., Testosterone).

G Androgen Receptor Binding Assay Workflow A Prostate tissue homogenization B Cytosol isolation (containing AR) A->B C Incubation with [³H]-R1881 and test compound B->C D Separation of bound and unbound steroids C->D E Scintillation counting D->E F Calculation of IC50 and RBA E->F

Androgen Receptor Binding Assay Workflow

Hershberger Assay (In-Vivo)

Objective: To determine the anabolic and androgenic activity of a compound in a living organism.

Methodology:

  • Animal Model: Immature, castrated male rats are used as the animal model.

  • Dosing: The test compound is administered daily for a period of 7-10 days.

  • Tissue Collection: At the end of the treatment period, the rats are euthanized, and specific tissues are dissected and weighed.

    • Anabolic activity: Measured by the weight increase of the levator ani muscle.

    • Androgenic activity: Measured by the weight increase of the seminal vesicles and ventral prostate.

  • Data Analysis: The anabolic-to-androgenic ratio is calculated by comparing the dose-response curves for the muscle and reproductive tissues relative to a reference compound like testosterone propionate.

Signaling Pathway of Anabolic-Androgenic Steroids

Anabolic steroids exert their effects primarily through the androgen receptor, a nuclear receptor that functions as a ligand-activated transcription factor.

G Androgen Receptor Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus AAS AAS (e.g., this compound) AR Androgen Receptor (AR) AAS->AR Binds to HSP Heat Shock Proteins (HSP) AR->HSP Bound AAS_AR AAS-AR Complex AR->AAS_AR Forms HSP->AAS_AR Dissociates ARE Androgen Response Element (ARE) on DNA AAS_AR->ARE Translocates and binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Androgen Receptor Signaling Pathway

Pathway Description:

  • Cellular Entry: The lipophilic anabolic-androgenic steroid (AAS) diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm, the AAS binds to the androgen receptor (AR), which is typically in a complex with heat shock proteins (HSPs). This binding causes a conformational change in the AR and the dissociation of the HSPs.

  • Nuclear Translocation: The activated AAS-AR complex translocates into the nucleus.

  • DNA Binding and Gene Transcription: Within the nucleus, the AAS-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: This binding initiates the transcription of these genes into messenger RNA (mRNA), which is then translated into proteins. These proteins are responsible for the anabolic effects observed, such as increased muscle mass and protein synthesis.

Navigating Immunoassay Specificity: A Comparative Guide to Ethylgonendione Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of hormones is a cornerstone of reliable data. However, the structural similarity of synthetic steroids to their endogenous counterparts can lead to significant cross-reactivity in immunoassays, a challenge that can compromise experimental outcomes. This guide provides a comparative overview of the potential cross-reactivity of Ethylgonendione in common immunoassays, supported by available data on structurally related compounds and detailed experimental protocols to empower researchers in validating their assays.

The accuracy of immunoassays hinges on the specific binding of an antibody to its target antigen. In the case of steroid hormones, the shared core structure of these molecules makes developing highly specific antibodies a formidable task. Synthetic progestins, such as this compound (also known as 13-Ethylgon-4-ene-3,17-dione), are structurally similar to endogenous hormones like progesterone and testosterone. This resemblance can lead to the synthetic compound competing with the intended target for antibody binding sites in an immunoassay, resulting in erroneously elevated measurements.[1][2][3] The extent of this interference is dependent on the specificity of the primary antibody and the concentration of the cross-reacting substance.[1]

While direct quantitative data on the cross-reactivity of this compound in commercially available immunoassays is not readily found in published literature, valuable insights can be gleaned from studies on other synthetic progestins. By examining the cross-reactivity of structurally similar compounds, researchers can anticipate potential interferences and design appropriate validation experiments.

Comparative Cross-Reactivity of Synthetic Progestins

A comprehensive study by Krasowski et al. (2014) evaluated the cross-reactivity of a diverse panel of steroids in the Roche Elecsys immunoassays for progesterone and testosterone.[2] Although this compound was not included in this study, the data for other synthetic progestins provide a useful reference point.

Table 1: Cross-Reactivity of Selected Synthetic Progestins in Roche Elecsys Immunoassays [2]

CompoundTarget Assay% Cross-Reactivity
NorethindroneTestosterone II>5%
MedroxyprogesteroneProgesterone II0.5 - 4.9% (Weak)

Data sourced from Krasowski et al. (2014). Cross-reactivity was determined at a test concentration of 0.1 µg/mL for the Testosterone II assay and 1 µg/mL for the Progesterone II assay.

The significant cross-reactivity of norethindrone in a testosterone immunoassay highlights the potential for progestins to interfere in assays for other steroid hormones. Given the structural similarities between this compound and these compounds, it is plausible that it could exhibit cross-reactivity in both progesterone and testosterone immunoassays.

Structural Relationships and Potential for Cross-Reactivity

The likelihood of a compound to cross-react in an immunoassay is closely tied to its structural similarity to the target analyte.[2][4] The following diagram illustrates the structural formulas of progesterone, testosterone, and relevant synthetic progestins, including this compound.

G cluster_progesterone Progesterone cluster_testosterone Testosterone cluster_this compound This compound cluster_norethindrone Norethindrone cluster_medroxyprogesterone Medroxyprogesterone Progesterone Testosterone This compound Norethindrone Medroxyprogesterone

Caption: Structural formulas of key steroid hormones and synthetic progestins.

Experimental Protocol for Determining Cross-Reactivity in a Competitive Immunoassay

To ascertain the degree of cross-reactivity of this compound in a specific immunoassay, a well-controlled experiment is essential. The following protocol outlines a standard method for evaluating cross-reactivity in a competitive enzyme-linked immunosorbent assay (ELISA).[5]

Objective: To determine the percentage cross-reactivity of this compound in a competitive immunoassay for a target hormone (e.g., progesterone or testosterone).

Materials:

  • Microtiter plate pre-coated with an antibody specific to the target hormone.

  • Target hormone standards of known concentrations.

  • This compound of high purity.

  • Enzyme-conjugated target hormone (e.g., HRP-progesterone).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the target hormone standard in assay buffer to generate a standard curve.

    • Prepare a series of dilutions of this compound in assay buffer. The concentration range should be selected to potentially cause displacement of the enzyme-conjugated hormone.

  • Assay Procedure:

    • Add the prepared standards and this compound dilutions to the wells of the microtiter plate.

    • Add the enzyme-conjugated target hormone to all wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate for the recommended time to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Plot the absorbance values for the target hormone standards against their known concentrations to generate a standard curve. The concentration that causes 50% inhibition of the maximum signal (IC50) should be determined.

    • Determine the IC50 for this compound from its dilution series.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Hormone / IC50 of this compound) x 100

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standard Dilutions (Target Hormone) C Add Standards & Test Compound to Antibody-Coated Plate A->C B Prepare Test Compound Dilutions (this compound) B->C D Add Enzyme-Conjugated Target Hormone C->D E Incubate (Competitive Binding) D->E F Wash Plate E->F G Add Substrate F->G H Incubate (Color Development) G->H I Add Stop Solution H->I J Read Absorbance I->J K Generate Standard Curve & Determine IC50s J->K L Calculate % Cross-Reactivity K->L

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion

The potential for this compound to cross-react in progesterone and testosterone immunoassays warrants careful consideration by researchers. While direct data is limited, the principle of structural similarity and evidence from related synthetic progestins suggest that interference is a distinct possibility.[2][6] Rigorous in-house validation of immunoassays for any suspected cross-reactants is a critical step in ensuring the accuracy and reliability of experimental data. The provided experimental protocol offers a framework for conducting such validation studies, empowering researchers to confidently interpret their results. For highly sensitive or critical applications, confirmation of immunoassay results by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended.[7]

References

Validating the Mechanism of Action of Ethylgonendione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of Ethylgonendione (13-Ethylgon-4-ene-3,17-dione), a synthetic steroid identified as an impurity in the progestin Norgestrel. Due to the limited direct research on this compound, this document outlines a hypothesized mechanism of action based on its structural similarity to other synthetic progestins and details the necessary experimental protocols for its validation. This guide also presents a comparative analysis with well-characterized synthetic progestins to provide context for potential biological activity.

Introduction to this compound

This compound, chemically known as 13-Ethylgon-4-ene-3,17-dione, is a synthetic gonane steroid. Its structural relationship to Norgestrel, a widely used progestin, suggests that it may possess hormonal activity by interacting with one or more steroid hormone receptors. Synthetic progestins are known to exert their effects primarily through the progesterone receptor (PR), but frequently exhibit cross-reactivity with other nuclear receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER).[1][2][3] This cross-reactivity can lead to a complex pharmacological profile with a range of intended and off-target effects.[2]

Hypothesized Mechanism of Action

Based on the pharmacology of synthetic progestins, this compound is hypothesized to function as a modulator of nuclear receptor signaling pathways. The primary pathway is likely mediated by the progesterone receptor, with potential secondary activities through other steroid receptors.

Core Hypotheses:

  • Primary Agonist Activity at the Progesterone Receptor (PR): this compound is expected to bind to and activate PR, initiating downstream signaling cascades that regulate gene expression.

  • Cross-Reactivity with Androgen and Glucocorticoid Receptors: Due to structural similarities with androstane and estrane derivatives, this compound may also bind to and modulate the activity of AR and GR.[2]

  • Genomic and Non-Genomic Signaling: The effects of this compound are likely mediated through both classical genomic pathways (receptor binding to DNA and regulation of transcription) and potentially through rapid, non-genomic signaling events.[2][4]

Comparative Analysis of Synthetic Progestins

To understand the potential activity of this compound, it is useful to compare it with well-characterized synthetic progestins. The following table summarizes the receptor binding profiles of several common progestins. The data for this compound is hypothetical and requires experimental validation.

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)
Progesterone AgonistAntagonistAntagonistAntagonistWeak Agonist
Norgestrel AgonistAgonistWeak AgonistNegligibleNegligible
Levonorgestrel AgonistAgonistWeak AgonistNegligibleNegligible
Medroxyprogesterone Acetate (MPA) AgonistWeak AgonistAgonistNegligibleWeak Agonist
This compound (Hypothetical) To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols for Validating the Mechanism of Action

The following experimental workflow is proposed to elucidate the mechanism of action of this compound.

Receptor Binding Affinity Assays

Objective: To determine the binding affinity of this compound to a panel of nuclear receptors (PR, AR, GR, MR, ER).

Methodology:

  • Competitive Radioligand Binding Assays:

    • Prepare cell lysates or purified recombinant human nuclear receptors.

    • Incubate the receptor preparation with a constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-progesterone for PR, ³H-dihydrotestosterone for AR).

    • Add increasing concentrations of unlabeled this compound or a known reference compound (e.g., progesterone, testosterone).

    • After incubation, separate bound from unbound radioligand using a filter-binding assay or scintillation proximity assay.

    • Measure the amount of bound radioligand using a scintillation counter.

    • Calculate the IC50 value (concentration of this compound that displaces 50% of the radioligand) and the Ki (inhibition constant) to determine binding affinity.

In Vitro Functional Assays

Objective: To characterize the functional activity of this compound at each receptor it binds to (i.e., as an agonist, antagonist, or partial agonist/antagonist).

Methodology:

  • Reporter Gene Assays:

    • Transfect a suitable cell line (e.g., HEK293, HeLa) with two plasmids:

      • An expression vector for the full-length human nuclear receptor of interest (e.g., hPR-B, hAR).

      • A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • Treat the transfected cells with increasing concentrations of this compound.

    • To test for antagonistic activity, co-treat cells with a known receptor agonist (e.g., progesterone for PR) and increasing concentrations of this compound.

    • After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Generate dose-response curves to determine the EC50 (effective concentration for 50% maximal response) for agonistic activity or the IC50 for antagonistic activity.

Downstream Gene Expression Analysis

Objective: To identify the target genes regulated by this compound through its interaction with specific nuclear receptors.

Methodology:

  • Quantitative PCR (qPCR) and RNA-Sequencing (RNA-Seq):

    • Treat a hormone-responsive cell line (e.g., T47D breast cancer cells for PR activity, LNCaP prostate cancer cells for AR activity) with this compound or a vehicle control.

    • Isolate total RNA from the cells at various time points.

    • For qPCR, reverse transcribe the RNA to cDNA and perform real-time PCR using primers for known target genes of the respective nuclear receptors (e.g., SGK1, FKBP5 for PR; PSA, TMPRSS2 for AR).

    • For a global, unbiased analysis, perform RNA-Seq to identify all genes differentially expressed upon treatment with this compound.

    • Analyze the data to identify enriched signaling pathways and gene ontology terms.

Visualizing the Proposed Workflow and Signaling Pathways

To aid in the conceptualization of the experimental plan and the hypothesized mechanism of action, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Receptor Binding cluster_step2 Step 2: Functional Activity cluster_step3 Step 3: Downstream Effects binding_assay Competitive Radioligand Binding Assays receptors PR, AR, GR, MR, ER binding_assay->receptors Determine Ki functional_assay Reporter Gene Assays binding_assay->functional_assay activity Agonist / Antagonist (EC50 / IC50) functional_assay->activity gene_expression qPCR & RNA-Seq functional_assay->gene_expression target_genes Identify Target Genes & Signaling Pathways gene_expression->target_genes

Caption: Experimental workflow for validating this compound's mechanism of action.

signaling_pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds AR Androgen Receptor (AR) This compound->AR Binds (Potential) GR Glucocorticoid Receptor (GR) This compound->GR Binds (Potential) HSP HSP PR->HSP Dissociates PR_dimer PR Dimer PR->PR_dimer Dimerization AR->HSP Dissociates AR_dimer AR Dimer AR->AR_dimer Dimerization GR->HSP Dissociates GR_dimer GR Dimer GR->GR_dimer Dimerization HRE Hormone Response Element (HRE) PR_dimer->HRE Binds AR_dimer->HRE Binds GR_dimer->HRE Binds Transcription Gene Transcription HRE->Transcription Regulates Biological Response Biological Response Transcription->Biological Response

Caption: Hypothesized genomic signaling pathway of this compound.

Conclusion

The provided framework offers a comprehensive approach to validating the mechanism of action of this compound. By systematically evaluating its binding affinity and functional activity at key nuclear receptors and profiling its impact on downstream gene expression, researchers can elucidate its pharmacological profile. This information is critical for understanding its potential biological effects and for informing any future drug development efforts. The comparison with established synthetic progestins will provide a valuable benchmark for interpreting the experimental findings.

References

A Comparative Analysis of Impurities in Ethinylgonendione and Norgestrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the impurity profiles of two synthetic progestins: Ethinylgonendione and Norgestrel. Understanding the nature and quantity of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring the safety, efficacy, and stability of drug products. This document summarizes known impurities, presents analytical methodologies for their detection, and discusses the potential impact of these impurities.

Introduction to Ethinylgonendione and Norgestrel

Ethinylgonendione and Norgestrel are synthetic progestins commonly used in hormonal contraceptives. While both serve a similar therapeutic purpose, their distinct chemical structures can lead to different impurity profiles arising from their respective synthetic routes and degradation pathways. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, making a thorough understanding of potential impurities a crucial aspect of drug development and quality control.

Norgestrel is a second-generation progestin, while compounds structurally related to Ethinylgonendione fall under later generations. The evolution of synthetic progestins has often aimed to improve selectivity and reduce off-target effects, which can also influence the types of process-related impurities and degradation products.

Known and Potential Impurities

Impurities in pharmaceutical substances can be classified into three main categories: organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. This analysis focuses on organic impurities, which are often structurally similar to the API and can have pharmacological activity or toxicity.

Norgestrel Impurities

Several impurities associated with Norgestrel have been identified and are often monitored as part of quality control. These can arise from the manufacturing process or as degradation products.

Impurity Name/IdentifierMolecular FormulaMolecular WeightPotential Source
Norgestrel Impurity BC₂₁H₂₈O₂312.45Process-related
Norgestrel Impurity FC₂₂H₃₂O₃344.5Process-related
Norgestrel Impurity GC₂₁H₂₈O₂312.45Process-related
Norgestrel Impurity IC₃₈H₅₄O₄574.85Process-related

Table 1: Summary of known Norgestrel impurities. Data compiled from commercially available reference standards.

Ethinylgonendione Impurities

Detailed public information specifically outlining the impurity profile of Ethinylgonendione is less readily available compared to the more established Norgestrel. However, based on its chemical structure and common synthetic pathways for gonane-series progestins, potential impurities can be inferred. These would likely include stereoisomers, oxidation products, and by-products from the ethynylation reaction.

Forced degradation studies are a key tool for identifying potential degradation products.[1][2] Such studies for Ethinylgonendione would likely investigate its stability under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions to identify its degradation pathways and products.

Comparative Stability and Degradation Pathways

The stability of a drug substance is a critical factor in determining its shelf-life and storage conditions. The presence of specific functional groups in Ethinylgonendione and Norgestrel will dictate their susceptibility to different degradation mechanisms.

A logical workflow for assessing and comparing the stability and degradation pathways of these two compounds is outlined below:

G Comparative Stability Assessment Workflow cluster_ethinylgonendione Ethinylgonendione cluster_norgestrel Norgestrel E_API Ethinylgonendione API E_Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) E_API->E_Forced_Deg E_Impurity_ID Impurity Identification (LC-MS, NMR) E_Forced_Deg->E_Impurity_ID Comparison Comparative Analysis - Degradation Pathways - Impurity Profiles - Stability Indicating Method Development E_Impurity_ID->Comparison N_API Norgestrel API N_Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) N_API->N_Forced_Deg N_Impurity_ID Impurity Identification (LC-MS, NMR) N_Forced_Deg->N_Impurity_ID N_Impurity_ID->Comparison

Caption: Workflow for Comparative Stability and Impurity Analysis.

Experimental Protocols for Impurity Analysis

The analysis of impurities in synthetic progestins heavily relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for identification.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1]

Objective: To generate potential degradation products of the drug substance under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period.

  • Base Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N NaOH. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period.

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature (e.g., 105°C) for a defined duration.

  • Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV and visible light in a photostability chamber.

Samples from each stress condition are then analyzed by a suitable analytical method, such as HPLC, to separate and identify the degradation products.

HPLC Method for Impurity Profiling of Progestins

A general stability-indicating HPLC method for the analysis of progestin impurities is outlined below. Method optimization is crucial for achieving adequate separation of all impurities from the main peak and from each other.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25 - 40°C
Detection UV spectrophotometer at a suitable wavelength (e.g., 210-254 nm)
Injection Volume 10 - 20 µL

Table 2: General HPLC parameters for progestin impurity analysis.

The following diagram illustrates a typical experimental workflow for impurity profiling:

G Impurity Profiling Experimental Workflow cluster_workflow Analytical Workflow Start API Sample Method_Dev Stability-Indicating Method Development (HPLC/UPLC) Start->Method_Dev Forced_Deg Forced Degradation Method_Dev->Forced_Deg Validation Method Validation (ICH Guidelines) Method_Dev->Validation Impurity_Detect Impurity Detection & Quantification Forced_Deg->Impurity_Detect Validation->Impurity_Detect Impurity_ID Impurity Identification (LC-MS, NMR) Impurity_Detect->Impurity_ID Report Reporting & Specification Setting Impurity_ID->Report

Caption: A Typical Experimental Workflow for Impurity Profiling.

Signaling Pathway and Potential Impact of Impurities

Synthetic progestins primarily exert their effects by interacting with the progesterone receptor (PR). However, they can also have off-target effects by binding to other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). Impurities that are structurally similar to the parent drug may also interact with these receptors, potentially leading to unintended biological effects.

The following diagram illustrates the general signaling pathway for progestins and the potential for impurities to interfere.

G Progestin Signaling and Potential Impurity Interference cluster_pathway Cellular Signaling Progestin Progestin (API) Receptor Progesterone Receptor (PR) (and other steroid receptors) Progestin->Receptor Impurity Impurity Impurity->Receptor Nucleus Nucleus Receptor->Nucleus DNA DNA Nucleus->DNA Transcription Gene Transcription DNA->Transcription Response Biological Response Transcription->Response

Caption: Simplified Progestin Signaling Pathway and Potential Interference by Impurities.

Conclusion

The comprehensive analysis of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. While a body of knowledge exists for the impurity profile of Norgestrel, further investigation is required to fully characterize the potential impurities of Ethinylgonendione. This guide has provided a framework for such a comparative analysis, outlining the types of impurities to expect, the experimental protocols for their identification, and the potential biological implications. A thorough, side-by-side experimental comparison using the methodologies described herein would provide invaluable data for researchers, scientists, and drug development professionals working with these important synthetic progestins.

References

A Head-to-Head Comparison of Ethylenediamine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine (EDA) is a cornerstone building block in chemical synthesis, pivotal in the production of pharmaceuticals, chelating agents, and polymers. The industrial-scale synthesis of this essential compound is dominated by two primary methodologies: the ammonolysis of 1,2-dichloroethane (the EDC process) and the reductive amination of monoethanolamine (the MEA process). A greener alternative involving ethylene glycol (EG) is also gaining traction due to its more environmentally benign nature. For laboratory and specialized applications, synthesis from ethylene glycol and urea presents a viable, albeit lower-yielding, option.

This guide provides a comprehensive, data-driven comparison of these key synthesis routes, offering detailed experimental protocols and visual representations of the underlying chemical pathways to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the primary industrial and laboratory-scale synthesis methods of ethylenediamine.

ParameterDichloroethane (EDC) ProcessReductive Amination of Monoethanolamine (MEA)Ethylene Glycol (EG) ProcessEthylene Glycol & Urea (Lab Scale)
Starting Materials 1,2-Dichloroethane, AmmoniaMonoethanolamine, Ammonia, HydrogenEthylene Glycol, Ammonia, HydrogenEthylene Glycol, Urea
Typical Yield High (often part of a product mix)High (up to 94.4% EDA reported)[1]24.7% - 85% EDA selectivity[2][3]~18-20%[4][5]
Reaction Temperature 180 °C (in aqueous medium)[6][7]150 - 225 °C[8]180 - 250 °C[2][9]Heating in stages up to 195°C
Reaction Pressure High Pressure[6][7]40 - 200 atm[8]0.6 - 14 MPa[2][3][9]Atmospheric, then vacuum distillation
Catalyst Typically none (autocatalytic)[10][11]Heterogeneous (e.g., Ni, Co, Cu, Fe)[8]Supported metals (e.g., Co-Cu/γ-Al2O3, RuCo/Al2O3)[2][9]None for initial reaction
Key Advantages Well-established, high throughputHigh selectivity to EDA, avoids chlorinated byproductsGreen chemistry (water is the main byproduct), avoids chlorinated materialsAccessible starting materials for lab scale
Key Disadvantages Produces corrosive HCl and NaCl byproduct, environmental concerns[12]Requires high pressure and hydrogen gasCan produce a mixture of products requiring separationLow yield, formation of polymeric intermediates[4]

Signaling Pathways and Reaction Mechanisms

The synthesis of ethylenediamine from different precursors involves distinct chemical transformations. The following diagrams, rendered in DOT language, illustrate the simplified reaction pathways for the major synthesis routes.

dichloroethane_process cluster_reactants1 Reactants cluster_neutralization Neutralization EDC 1,2-Dichloroethane (ClCH₂CH₂Cl) EDA_HCl Ethylenediamine Dihydrochloride (H₃N⁺CH₂CH₂N⁺H₃·2Cl⁻) EDC->EDA_HCl + 2 NH₃ Ammonia1 Ammonia (NH₃) Ammonia1->EDA_HCl EDA Ethylenediamine (H₂NCH₂CH₂NH₂) EDA_HCl->EDA + 2 NaOH NaCl Sodium Chloride (NaCl) EDA_HCl->NaCl + 2 NaOH Water Water (H₂O) EDA_HCl->Water + 2 NaOH NaOH Sodium Hydroxide (NaOH) NaOH->EDA NaOH->NaCl NaOH->Water

Caption: Dichloroethane (EDC) Process for Ethylenediamine Synthesis.

mea_process cluster_reactants Reactants MEA Monoethanolamine (HOCH₂CH₂NH₂) Intermediate Aminoacetaldehyde (Intermediate) (H₂NCH₂CHO) MEA->Intermediate - H₂ (Dehydrogenation) [Catalyst] Water Water (H₂O) MEA->Water Ammonia Ammonia (NH₃) Imine Imine Intermediate Ammonia->Imine Hydrogen Hydrogen (H₂) EDA Ethylenediamine (H₂NCH₂CH₂NH₂) Hydrogen->EDA Intermediate->Imine + NH₃ - H₂O Imine->EDA + H₂ (Hydrogenation) [Catalyst] eg_process cluster_reactants Reactants EG Ethylene Glycol (HOCH₂CH₂OH) Intermediate Carbonyl Intermediate EG->Intermediate - H₂ (Dehydrogenation) [Catalyst] Water Water (H₂O) EG->Water Ammonia Ammonia (NH₃) Imine Imine Intermediate Ammonia->Imine Hydrogen Hydrogen (H₂) EDA Ethylenediamine (H₂NCH₂CH₂NH₂) Hydrogen->EDA Intermediate->Imine + NH₃ - H₂O Imine->EDA + H₂ (Hydrogenation) [Catalyst]

References

Unveiling Ethylgonendione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethylgonendione, chemically known as 13-Ethylgon-4-ene-3,17-dione, is a synthetic steroid of the gonane class, primarily utilized in research and as an intermediate in the synthesis of more complex steroid hormones. This guide provides a comprehensive comparison of this compound with other widely used synthetic progestins, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its potential applications. This document summarizes available quantitative data, details experimental methodologies, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of its biological context.

Quantitative Comparison of Progestin Receptor Binding Affinity

The primary mechanism of action for progestins is their interaction with the progesterone receptor (PR). The relative binding affinity (RBA) of a compound to the PR is a key indicator of its potential potency. The following table summarizes the RBA of this compound and selected alternative progestins to the progesterone and androgen receptors (AR).

CompoundProgesterone Receptor (PR) RBA (%) (Progesterone = 100%)Androgen Receptor (AR) RBA (%) (Dihydrotestosterone = 100%)
This compound (13-Ethylgon-4-ene-3,17-dione) Data not available in published literatureData not available in published literature
Levonorgestrel~110[1]11.8 - 22.0[1][2]
Gestodene~900[1]11.8 - 22.0[1][2]
Norgestimate~100 (active metabolite)[1]0.3 - 2.5[2]

Note: Published, peer-reviewed data on the specific receptor binding affinities of this compound were not identified at the time of this publication. The data for Levonorgestrel, Gestodene, and Norgestimate are provided for comparative context. The androgenic activity of some progestins is mediated through their binding to and activation of the androgen receptor[2].

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are outlined below.

Progesterone and Androgen Receptor Binding Assays

Objective: To determine the relative binding affinity of test compounds to the progesterone and androgen receptors.

Methodology:

  • Receptor Preparation: Cytosol from target tissues (e.g., rabbit uterus for PR, rat prostate for AR) is prepared by homogenization and ultracentrifugation to isolate the soluble receptor fraction.[1]

  • Competitive Binding Assay: A constant concentration of a radiolabeled ligand (e.g., [³H]ORG-2058 for PR, [³H]dihydrotestosterone for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (competitor).

  • Separation of Bound and Unbound Ligand: The reaction mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.

  • Quantification: The radioactivity in the supernatant, which represents the amount of radioligand bound to the receptor, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.

In Vivo Progestational Activity (Clauberg Test)

Objective: To assess the progestational effect of a compound on the uterine endometrium of immature rabbits.

Methodology:

  • Animal Preparation: Immature female rabbits are primed with an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

  • Compound Administration: The test compound is administered subcutaneously or orally for a specified period.

  • Histological Examination: The animals are euthanized, and the uteri are removed, fixed, sectioned, and stained. The degree of endometrial proliferation and glandular development is assessed microscopically and scored on a standardized scale (e.g., McPhail scale).

  • Data Analysis: The mean score for each treatment group is calculated and compared to a control group to determine the progestational potency of the test compound.

Visualizing the Progestin Signaling Pathway

The biological effects of this compound and other progestins are mediated through their interaction with intracellular progesterone receptors, which act as ligand-activated transcription factors. The following diagram illustrates the general signaling pathway.

Progestin_Signaling_Pathway General Progestin Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., this compound) PR Progesterone Receptor (PR) -HSP Complex Progestin->PR Diffusion PR_active Activated PR -Progestin Complex PR->PR_active Binding & Conformational Change HSP Heat Shock Proteins (HSP) PR_active->HSP HSP Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Dimerization & Nuclear Translocation Gene Target Gene PRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Biological Effects Biological Effects mRNA->Biological Effects Translation

Caption: General signaling pathway of progestins.

Experimental Workflow: Receptor Binding Assay

The following diagram outlines the key steps in a competitive receptor binding assay used to determine the binding affinity of a compound like this compound.

Receptor_Binding_Assay_Workflow Workflow for Competitive Receptor Binding Assay A 1. Prepare Receptor (e.g., Uterine Cytosol) B 2. Incubate Receptor with: - Radiolabeled Ligand - Unlabeled Competitor (e.g., this compound) A->B C 3. Separate Bound from Unbound Ligand (Charcoal Adsorption) B->C D 4. Quantify Bound Radioligand (Scintillation Counting) C->D E 5. Data Analysis (IC50 & RBA Calculation) D->E

Caption: Workflow for a competitive receptor binding assay.

References

Benchmarking Ethylgonendione Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Ethylgonendione's performance with established enzyme inhibitors, supported by experimental data, is not possible at this time due to the lack of publicly available information on a compound specifically named "this compound."

Searches for "this compound" and its potential biological activities, including enzyme inhibition, mechanism of action, and target enzymes, did not yield any specific results for a compound with this name. This suggests that "this compound" may be a novel or proprietary compound not yet described in scientific literature, a potential misspelling, or a less common chemical identifier.

Compounds containing an ethylenediamine moiety are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. However, without specific data on this compound, a direct comparison to known enzyme inhibitors cannot be conducted.

To facilitate a comprehensive benchmarking analysis, the following information on this compound would be required:

  • Chemical Structure: The precise chemical structure is essential for understanding its potential interactions with enzymes.

  • Target Enzyme(s): Identification of the specific enzyme or enzyme class that this compound is proposed to inhibit.

  • Mechanism of Inhibition: Elucidation of how this compound inhibits its target enzyme(s) (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).

  • Quantitative Inhibition Data: Experimental data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are crucial for comparing its potency to other inhibitors.

  • Selectivity Profile: Data on the selectivity of this compound for its target enzyme(s) over other enzymes.

Once this foundational information becomes available, a thorough comparative guide can be developed. Such a guide would typically include:

Data Presentation:

A summary of all quantitative data in a clearly structured table for easy comparison. This would include the IC50 or Ki values of this compound and known inhibitors against the target enzyme(s).

InhibitorTarget EnzymeIC50 / Ki (nM)Mode of InhibitionReference
This compound [Target Enzyme][Value][Mode][Source]
Inhibitor A[Target Enzyme][Value]Competitive[Citation]
Inhibitor B[Target Enzyme][Value]Non-competitive[Citation]
Inhibitor C[Target Enzyme][Value]Uncompetitive[Citation]

Experimental Protocols:

Detailed methodologies for all key experiments cited would be provided. This would include assay conditions, substrate and enzyme concentrations, and the methods used for data analysis. An example of a general enzyme inhibition assay protocol is outlined below.

General Enzyme Inhibition Assay Protocol

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its specific substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound and the known inhibitor(s) in the assay buffer.

  • Assay Reaction:

    • Add a defined amount of the enzyme to each well of a microplate.

    • Add varying concentrations of the inhibitor (or vehicle control) to the wells and pre-incubate for a specified time at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the mode of inhibition.

Visualization of Experimental Workflow:

A diagram illustrating the experimental workflow would be created using Graphviz (DOT language) to provide a clear visual representation of the process.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Stock Enzyme Stock Solution Pre_incubation Pre-incubation: Enzyme + Inhibitor Enzyme_Stock->Pre_incubation Substrate_Stock Substrate Stock Solution Reaction_Initiation Reaction Initiation: Add Substrate Substrate_Stock->Reaction_Initiation Inhibitor_Dilutions Inhibitor Serial Dilutions Inhibitor_Dilutions->Pre_incubation Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Reading Reaction_Initiation->Kinetic_Reading Velocity_Calculation Calculate Initial Velocities Kinetic_Reading->Velocity_Calculation Dose_Response Dose-Response Curve Velocity_Calculation->Dose_Response IC50_Determination Determine IC50 Dose_Response->IC50_Determination

Unveiling the Structural Secrets of Ethylgonendione Analogues: A Guide to Progesterone Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of ethylgonendione analogues reveals key molecular features governing their interaction with the progesterone receptor (PR), offering a roadmap for the design of novel steroidal modulators. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the quest for more potent and selective therapeutic agents.

This compound, chemically known as 13-Ethylgon-4-ene-3,17-dione, belongs to the gonane class of steroids, which are recognized as foundational structures for a variety of hormonal agents, including progestins. The defining feature of this class is the tetracyclic hydrocarbon skeleton. Progestins, which are derivatives of 19-nortestosterone, are broadly categorized into estranes and gonanes, with the latter, like this compound and its derivatives, characterized by an ethyl group at the C13 position of the steroid nucleus. This seemingly minor structural alteration has profound implications for their biological activity.

Comparative Analysis of Progesterone Receptor Binding Affinity

The interaction of this compound analogues with the progesterone receptor is a critical determinant of their biological function. The binding affinity of these compounds is quantitatively assessed through competitive radiometric binding assays. In these experiments, the ability of a test compound to displace a radiolabeled progestin, such as [³H]R5020, from the progesterone receptor is measured. The results are often expressed as relative binding affinity (RBA), where the affinity of a standard progestin is set to 100%.

While a comprehensive SAR study focused exclusively on a broad series of this compound analogues is not extensively documented in publicly available literature, analysis of structurally related 13-ethylgonane derivatives provides valuable insights. The presence and nature of substituents at various positions on the steroid core significantly influence receptor affinity and subsequent agonist or antagonist activity.

Compound/AnalogueModificationRelative Binding Affinity (RBA) for PR (%)Functional Activity
Progesterone Endogenous Ligand100Agonist
This compound 13-ethyl, 17-ketoData not availablePrecursor
Levonorgestrel 13-ethyl, 17α-ethynyl, 17β-hydroxylHighPotent Agonist
Norgestrel Racemic mixture including LevonorgestrelHighPotent Agonist
19-Nortestosterone 13-methylModerateMixed Agonist/Antagonist

The high progestational activity of gonanes like levonorgestrel is attributed in part to the C13-ethyl group. Molecular modeling and receptor-ligand interaction studies suggest that this ethyl group contributes to a more favorable conformation within the ligand-binding pocket of the progesterone receptor, enhancing the stability of the receptor-ligand complex.

Experimental Protocols

A clear understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data and designing future experiments.

Progesterone Receptor Binding Assay

Objective: To determine the relative binding affinity of test compounds for the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: Cytosol from the uteri of estrogen-primed immature rabbits or from cells engineered to express the human progesterone receptor (e.g., T47D cells) is commonly used as the source of PR.

  • Competitive Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]promegestone or [³H]R5020) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Unbound Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of standard / IC50 of test compound) x 100.

In Vitro Functional Assays (Transactivation Assay)

Objective: To determine whether a compound acts as an agonist or antagonist of the progesterone receptor.

Methodology:

  • Cell Culture: A suitable cell line that expresses the progesterone receptor (e.g., T47D or Ishikawa cells) is cultured. These cells are often transiently or stably transfected with a reporter gene construct containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The cells are treated with the test compound at various concentrations. For antagonist assays, the test compound is co-administered with a known PR agonist (e.g., progesterone or R5020).

  • Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product is measured.

  • Data Analysis: An increase in reporter gene activity indicates agonist activity, while a decrease in agonist-induced reporter activity signifies antagonist activity. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Key Signaling Pathways and Experimental Workflow

The interaction of this compound analogues with the progesterone receptor initiates a cascade of molecular events that ultimately modulate gene expression. The general signaling pathway and the workflow for evaluating these compounds are illustrated below.

PR_Signaling_Pathway cluster_0 Ligand Binding and Receptor Activation cluster_1 Nuclear Translocation and DNA Binding cluster_2 Transcriptional Regulation Ligand This compound Analogue PR Progesterone Receptor (PR) Ligand->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociation of PR_Active Activated PR Dimer PR->PR_Active Dimerization Nucleus Nucleus PR_Active->Nucleus PRE Progesterone Response Element (PRE) PR_Active->PRE Binds to Co-regulators Co-activators/ Co-repressors PRE->Co-regulators Recruits RNA_Pol RNA Polymerase II Co-regulators->RNA_Pol Modulates mRNA mRNA Transcription RNA_Pol->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Progesterone Receptor Signaling Pathway.

SAR_Workflow Start Design & Synthesize This compound Analogues Binding_Assay Progesterone Receptor Binding Assay Start->Binding_Assay Functional_Assay In Vitro Functional Assay Binding_Assay->Functional_Assay High Affinity Compounds Data_Analysis Data Analysis & SAR Determination Binding_Assay->Data_Analysis Low Affinity Compounds Functional_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End Identification of Clinical Candidate Lead_Optimization->End

Caption: Workflow for SAR Studies.

Safety Operating Guide

Proper Disposal Procedures for Novel Research Chemicals: A Case Study for "Ethylgonendione"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Ethylgonendione" is not a recognized chemical compound. The following procedures are provided as a general guideline for the disposal of a hypothetical, non-acutely hazardous, solid organic research chemical, such as a novel steroid-like compound, within a professional laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all federal, state, and local regulations.

I. Immediate Safety and Handling for Disposal

Before beginning any disposal process, it is crucial to handle the chemical waste with the same precautions as the parent compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the waste material inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]

  • Avoid Contamination: Do not dispose of this chemical waste down the sink or in regular trash bins.[2][3] All hazardous chemical waste must be collected and disposed of through the institution's hazardous waste program.[2]

II. Step-by-Step Disposal Protocol

The proper disposal of laboratory chemical waste involves segregation, containment, labeling, and transfer. This process ensures safety and regulatory compliance.

Step 1: Waste Characterization The first step is to determine if the waste is hazardous. Laboratory personnel should generally treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by EHS.[2] A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]

Step 2: Segregation Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Solid Waste: Collect solid chemical waste, such as "this compound," in a dedicated container separate from liquid waste.[1]

  • Incompatible Materials: Do not mix this waste with other incompatible chemical waste types. For example, keep it separate from strong acids, bases, and oxidizers.[5]

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as gloves, weigh boats, or absorbent paper, should also be disposed of as solid hazardous waste. Sharps, like contaminated needles or broken glass, must be placed in a designated sharps container.[1]

Step 3: Containment

  • Container Selection: Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally appropriate for solid organic compounds.[4][5]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and the lid can be sealed tightly.[5]

  • Headspace: Leave at least one inch of headspace in the container to allow for expansion and prevent spills.[5]

Step 4: Labeling Properly labeling waste containers is a critical regulatory requirement.[6]

  • Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's EHS department to the container as soon as the first particle of waste is added.

  • Complete Information: Fill out the tag completely and accurately, including:

    • The full chemical name(s) of the contents ("this compound" and any solvents or other chemicals present).

    • The approximate percentage of each component.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The principal investigator's name and lab location.

Step 5: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[4][5] This area must be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to catch any potential leaks.

  • Keep Closed: Waste containers must remain closed at all times except when adding waste.[2][4]

Step 6: Request for Pickup Once the waste container is full or you have no more of that specific waste stream to generate, submit a chemical waste pickup request to your institution's EHS or hazardous waste management department.[2][4] Do not allow waste to accumulate for more than one year from the start date.[5]

III. Data Presentation: Waste Profile Summary

For internal tracking and EHS reporting, a clear summary of the waste stream is essential.

Waste Profile: Solid "this compound"
Waste Name Solid Research Chemical Waste: this compound
Physical State Solid Powder
Chemical Composition "this compound" (>99%)
Primary Hazard Class Assumed Toxic (Handle as toxic pending full characterization)
Secondary Hazards Irritant
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases
Container Type HDPE Wide-Mouth Jar with Screw Cap
Required PPE Safety Goggles, Lab Coat, Nitrile Gloves
Storage Location Fume Hood / Designated Satellite Accumulation Area
Disposal Route Institutional EHS Hazardous Waste Pickup

IV. Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of the hypothetical solid research chemical "this compound."

G Figure 1. Disposal Workflow for 'this compound' Solid Waste A Start: Generate 'this compound' Waste B Characterize Waste: Assume Hazardous Solid A->B C Select Compatible Waste Container (HDPE) B->C D Affix & Fill Out Hazardous Waste Label C->D E Place Waste in Labeled Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full? F->G H Continue Accumulation (Keep Container Closed) G->H No I Arrange for EHS Pickup G->I Yes H->E J End: Waste Removed by EHS I->J

Caption: Figure 1. Disposal Workflow for 'this compound' Solid Waste.

References

Essential Safety and Logistical Information for Handling Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Ethylenediamine. Adherence to these guidelines is essential to ensure a safe laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

Ethylenediamine is a colorless, viscous liquid with an ammonia-like odor.[1][2] It is a corrosive and flammable substance that can cause severe skin burns, eye damage, and respiratory irritation.[3][4][5] Inhalation or ingestion can be harmful, and it may cause an allergic skin or respiratory reaction.[3][4][5]

Quantitative Data Summary:

PropertyValueSource
CAS Number107-15-3[1][6]
Molecular FormulaC2H8N2[6]
Molecular Weight60.10 g/mol [2]
Flash Point33°C (91°F)[2]
Boiling Point116-117°C
Melting Point8.5°C (47°F)[2]
Autoignition Temperature385°C (725°F)

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.[3][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3][5]
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.[3][5]
Respiratory Protection Use in a well-ventilated area or with a certified respirator if vapors are present.[5]

II. Standard Operating Procedure for Handling Ethylenediamine

This workflow outlines the essential steps for safely handling Ethylenediamine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transport Transport Chemical in Secondary Containment prep_spill->handle_transport Proceed handle_dispense Dispense in Fume Hood handle_transport->handle_dispense handle_use Use in a Well-Ventilated Area handle_dispense->handle_use handle_close Securely Close Container After Use handle_use->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon Proceed cleanup_dispose Dispose of Waste in Designated Container cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard workflow for handling Ethylenediamine.

III. Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving Ethylenediamine.

First Aid Measures:

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Fire Response:

cluster_spill Spill Response cluster_fire Fire Response spill_evacuate Evacuate Immediate Area spill_ventilate Ventilate the Area spill_evacuate->spill_ventilate spill_absorb Absorb with Inert Material spill_ventilate->spill_absorb spill_collect Collect and Place in a Sealed Container spill_absorb->spill_collect fire_extinguish Use Dry Chemical, CO2, or Alcohol-Resistant Foam fire_cool Keep Containers Cool with Water Spray fire_extinguish->fire_cool fire_avoid Do Not Use a Direct Water Jet fire_cool->fire_avoid

Caption: Emergency response plan for spills and fires.

IV. Disposal Plan

All waste containing Ethylenediamine must be treated as hazardous waste.

Waste Collection and Disposal Protocol:

  • Segregation: Collect all Ethylenediamine-contaminated waste, including unused product, contaminated absorbents, and PPE, in a dedicated and clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant container with a secure lid. Do not overfill the container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "Ethylenediamine," and a description of the contents.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of Ethylenediamine down the drain.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.